molecular formula C11H10ClN3 B2962019 Allyl-(4-chloro-phthalazin-1-yl)-amine CAS No. 505071-30-7

Allyl-(4-chloro-phthalazin-1-yl)-amine

Katalognummer: B2962019
CAS-Nummer: 505071-30-7
Molekulargewicht: 219.67
InChI-Schlüssel: XTZZRHYGZRJHAP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Allyl-(4-chloro-phthalazin-1-yl)-amine is a useful research compound. Its molecular formula is C11H10ClN3 and its molecular weight is 219.67. The purity is usually 95%.
BenchChem offers high-quality Allyl-(4-chloro-phthalazin-1-yl)-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Allyl-(4-chloro-phthalazin-1-yl)-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

4-chloro-N-prop-2-enylphthalazin-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10ClN3/c1-2-7-13-11-9-6-4-3-5-8(9)10(12)14-15-11/h2-6H,1,7H2,(H,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTZZRHYGZRJHAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCNC1=NN=C(C2=CC=CC=C21)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10ClN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Navigating the Potential of Allyl-(4-chloro-phthalazin-1-yl)-amine: A Technical Guide for Chemical Innovators

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling a Versatile Heterocyclic Building Block

In the landscape of medicinal chemistry and materials science, the phthalazine scaffold stands as a privileged core, underpinning a diverse array of biologically active molecules and functional materials. Allyl-(4-chloro-phthalazin-1-yl)-amine (CAS 505071-30-7), a distinct derivative within this class, presents itself as a compelling, yet underexplored, building block for novel chemical entities. This technical guide aims to provide researchers, scientists, and drug development professionals with a comprehensive overview of its known properties, a plausible synthetic pathway, predicted spectral characteristics, and a discussion of its potential applications, all grounded in the established chemistry of related phthalazine compounds. While detailed experimental data for this specific molecule remains limited in the public domain, this document serves as a foundational resource to stimulate and guide future research endeavors.

The phthalazine core is recognized for its role in compounds exhibiting a wide spectrum of pharmacological activities, including anticonvulsant, cardiotonic, and antitumor properties[1][2][3]. The subject of this guide, with its reactive chloro and allyl functionalities, is strategically designed for further chemical elaboration, making it a valuable intermediate for combinatorial chemistry and targeted synthesis campaigns.

Core Physicochemical and Safety Profile

Allyl-(4-chloro-phthalazin-1-yl)-amine is commercially available as a solid with a purity of approximately 97%[4]. Its fundamental properties are summarized in the table below.

PropertyValueSource
CAS Number 505071-30-7[4]
Molecular Formula C₁₁H₁₀ClN₃
Molecular Weight 219.67 g/mol [4]
IUPAC Name 4-chloro-N-prop-2-enylphthalazin-1-amine[4]
Physical State Solid[4]
Purity 97%[4]

Structural Representation:

Synthesis_Workflow start 1,4-Dichlorophthalazine (Starting Material) reaction Nucleophilic Aromatic Substitution (SNAr) start->reaction reagent Allylamine (Nucleophile) reagent->reaction conditions Base (e.g., K₂CO₃, Et₃N) Solvent (e.g., Acetonitrile, DMF) Heat conditions->reaction product Allyl-(4-chloro-phthalazin-1-yl)-amine (Target Compound) reaction->product workup Aqueous Workup & Extraction product->workup purification Column Chromatography workup->purification final_product Purified Product purification->final_product

Caption: Proposed synthesis workflow for Allyl-(4-chloro-phthalazin-1-yl)-amine.

Experimental Protocol (Proposed):

  • Reaction Setup: To a solution of 1,4-dichlorophthalazine (1.0 eq) in a suitable aprotic polar solvent such as acetonitrile or N,N-dimethylformamide (DMF), add a base (e.g., potassium carbonate or triethylamine, 2.0-3.0 eq).[5]

  • Addition of Nucleophile: Add allylamine (1.0-1.2 eq) dropwise to the stirred solution at room temperature.

  • Reaction Progression: Heat the reaction mixture to a temperature between 60-80 °C and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Workup: After cooling to room temperature, pour the reaction mixture into water and extract with an organic solvent such as ethyl acetate or dichloromethane.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can then be purified by silica gel column chromatography to yield the desired Allyl-(4-chloro-phthalazin-1-yl)-amine.

Predicted Spectroscopic and Analytical Characteristics

In the absence of published experimental spectra, the following characteristics are predicted based on the compound's structure and data from analogous phthalazine derivatives.[2][6][7][8][9][10]

¹H NMR Spectroscopy (Predicted):

The proton NMR spectrum is expected to show characteristic signals for both the phthalazine core and the allyl group.

  • Phthalazine Protons (Ar-H): A complex multiplet pattern between δ 7.5-8.5 ppm, corresponding to the four protons on the benzene ring of the phthalazine core.

  • Allyl Protons:

    • A multiplet around δ 5.8-6.0 ppm for the vinyl proton (-CH=CH₂).

    • Two distinct signals (doublets of doublets) between δ 5.0-5.4 ppm for the terminal vinyl protons (=CH₂).

    • A doublet of triplets or a multiplet around δ 4.0-4.3 ppm for the methylene protons adjacent to the amine (-NH-CH₂-).

  • Amine Proton (N-H): A broad singlet that may be exchangeable with D₂O, with a chemical shift that can vary depending on the solvent and concentration.

¹³C NMR Spectroscopy (Predicted):

The carbon NMR spectrum will likely display 11 distinct signals.

  • Phthalazine Carbons: Aromatic and heteroaromatic carbons of the phthalazine core are expected in the δ 120-160 ppm region.

  • Allyl Carbons:

    • The internal vinyl carbon (-CH=) is predicted to appear around δ 133-136 ppm.

    • The terminal vinyl carbon (=CH₂) is expected around δ 115-118 ppm.

    • The methylene carbon (-CH₂-) attached to the nitrogen is anticipated in the δ 45-50 ppm range.

Mass Spectrometry (Predicted):

The mass spectrum should show a molecular ion peak [M]⁺ and a prominent [M+H]⁺ peak in positive ion mode ESI-MS.

  • [M]⁺: m/z ≈ 219.06

  • [M+2]⁺: An isotopic peak at m/z ≈ 221.06 with approximately one-third the intensity of the [M]⁺ peak, characteristic of the presence of one chlorine atom.

Infrared (IR) Spectroscopy (Predicted):

The IR spectrum is expected to show characteristic absorption bands for the functional groups present.

  • N-H Stretch: A moderate to sharp band in the region of 3300-3500 cm⁻¹.

  • C-H Stretch (Aromatic and Alkene): Bands above 3000 cm⁻¹.

  • C=C and C=N Stretches: Absorptions in the 1500-1650 cm⁻¹ region.

  • C-Cl Stretch: A band in the fingerprint region, typically between 600-800 cm⁻¹.

Potential Applications and Future Research Directions

The true value of Allyl-(4-chloro-phthalazin-1-yl)-amine lies in its potential as a versatile intermediate for the synthesis of more complex molecules. The presence of two reactive sites, the chloro group and the allyl group, allows for a variety of subsequent chemical transformations.

As a Scaffold for Biologically Active Compounds:

The phthalazine core is a well-known pharmacophore. Derivatives have been investigated for a range of therapeutic applications, including:

  • Anticancer Agents: Many phthalazine derivatives have shown potent anticancer activity, with some acting as inhibitors of kinases such as VEGFR2.[6][10] The allyl and chloro groups on this molecule provide handles for the introduction of various pharmacophoric fragments to target specific enzymes or receptors.

  • Cardiovascular Drugs: Some phthalazines are known for their vasorelaxant properties.[1]

  • Anticonvulsants and Anti-inflammatory Agents: The broad bioactivity of phthalazines extends to the central nervous system and inflammatory pathways.[1][3]

In Materials Science:

The allyl group can participate in polymerization reactions, suggesting potential applications in the development of functional polymers with tailored electronic or optical properties.

Future Research:

The immediate next steps for unlocking the potential of this compound should focus on:

  • Definitive Synthesis and Characterization: A thorough experimental investigation to confirm the proposed synthesis, optimize reaction conditions, and fully characterize the compound using modern analytical techniques (NMR, MS, IR, and X-ray crystallography).

  • Exploratory Reactions: Systematic investigation of the reactivity of both the chloro and allyl groups to build a library of second-generation derivatives.

  • Biological Screening: Screening of the parent compound and its derivatives against a panel of biological targets, particularly those where other phthalazines have shown activity, such as various kinases and receptors implicated in cancer and other diseases.

Conclusion

Allyl-(4-chloro-phthalazin-1-yl)-amine (CAS 505071-30-7) represents a promising, yet largely untapped, resource for chemical synthesis. Its combination of a biologically relevant phthalazine core with two distinct reactive functionalities makes it an attractive starting point for the development of novel pharmaceuticals and advanced materials. While a comprehensive experimental dataset is not yet available in the public literature, this technical guide provides a solid foundation of known properties, a robust proposed synthesis, and a clear vision for its potential applications. It is our hope that this guide will serve as a catalyst for further research and innovation, ultimately revealing the full scientific value of this intriguing molecule.

References

  • Synthesis of novel phthalazine-based derivatives with potent cytotoxicity against HCT-116 cells through apoptosis and VEGFR2 inh - RSC Publishing. [Link]

  • cyclotene hydrate, 80-71-7. The Good Scents Company. [Link]

  • Computational, Spectral & Single Crystal Studies of 4-chloro-N,Ndiphenylbenzamide. Indian Journal of Pure & Applied Physics. [Link]

  • Synthesis, crystal structure and anti-ischaemic activity of (E)-1-{4-[Bis(4-methoxy-phenyl)methyl]piperazin-1-yl}-3-(4-chlorophenyl)-prop-2-en-1-one - SciELO South Africa. [Link]

  • 4-Chloranyl-N,N-bis(prop-2-enyl)benzamide - SpectraBase. [Link]

  • Dichloro{4-(4-chlorophenoxy)phthalazin-1-yl} methylphosphonic dichloride - MDPI. [Link]

  • Recent Developments in Chemistry of Phthalazines - Longdom.org. [Link]

  • Synthesis of Some Mono- and Disaccharide-Grafting Phthalazine Derivatives and Some New Se-Nucleoside Analogues: Antibacterial Properties, Quantum Chemical Calculations, and Cytotoxicity - MDPI. [Link]

  • Synthesis of novel phthalazine-based derivatives with potent cytotoxicity against HCT-116 cells through apoptosis and VEGFR2 inhibition - PMC. [Link]

  • Advanced Developments of Differnet Syntheticroutes of Phthalazine Derivatives in Medicinal Chemistry - JOCPR. [Link]

  • Synthesis and Anticancer Activities of Novel 1,4-Disubstituted Phthalazines - PMC. [Link]

  • Synthesis of novel phthalazine-based derivatives with potent cytotoxicity against HCT-116 cells through apoptosis and VEGFR2 inhibition - RSC Publishing. [Link]

  • 4-(4-chlorophenyl)-N-[2-(pyrrolidin-1-yl)ethyl]phthalazin-1-amine | C20H21ClN4 | CID 1069155 - PubChem. [Link]

  • RIFM fragrance ingredient safety assessment, cycloionone, CAS Registry Number 5552-30-7. [Link]

  • 1-[4-(4-Chlorophenyl)piperazin-1-yl]-2-[(4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethan-1-one. [Link]

  • Potassium carbonate - Registration Dossier - ECHA. [Link]

  • Synthesis and antimicrobial evaluation of some annelated phthalazine derivatives and acyclo C-nucleosides from 1-chloro-4-(2,4,6-trimethylphenyl) phthalazine precursor. [Link]

  • Product Class 10: Phthalazines. Thieme. [Link]

  • Chemical Properties of Dicarbon monoxide (CAS 12071-23-7) - Cheméo. [Link]

Sources

Chemical structure and molecular weight of Allyl-(4-chloro-phthalazin-1-yl)-amine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Identity[1][2]

Allyl-(4-chloro-phthalazin-1-yl)-amine (CAS: 505071-30-7) is a functionalized heterocyclic building block belonging to the phthalazine class.[1][2] It serves as a critical intermediate in the synthesis of tyrosine kinase inhibitors (TKIs), specifically those targeting Vascular Endothelial Growth Factor Receptors (VEGFR).[1] Its structural core—a 1,4-disubstituted phthalazine—mimics the scaffold found in bioactive molecules such as Vatalanib (PTK787) , where the lability of the C4-chlorine atom allows for further diversification via nucleophilic aromatic substitution (


) or palladium-catalyzed cross-coupling.[1]
Physicochemical Profile[1][4][5][6][7][8][9][10][11]
PropertyValue
IUPAC Name N-allyl-4-chlorophthalazin-1-amine
CAS Number 505071-30-7
Molecular Formula

Molecular Weight 219.67 g/mol
Exact Mass 219.0563
Appearance Pale yellow to off-white solid (typical)
Solubility Soluble in DMSO, DMF, DCM; sparingly soluble in water
SMILES C=CCNC1=NN=C(Cl)C2=CC=CC=C21
InChIKey XTZZRHYGZRJHAP-UHFFFAOYSA-N

Structural Analysis & Reactivity[1][11]

The molecule features a phthalazine bicyclic aromatic system.[1] The reactivity is dominated by the electron-deficient nature of the diazine ring, making positions 1 and 4 highly susceptible to nucleophilic attack.[1]

  • Position 1 (Allylamine): The nitrogen atom of the allylamine group acts as an electron donor, slightly deactivating the ring compared to the dichloro- precursor, but the remaining chlorine at Position 4 remains activated.

  • Position 4 (Chlorine): This is the "warhead" for subsequent medicinal chemistry transformations.[1] It is an excellent leaving group for

    
     reactions with anilines, phenols, or thiols, and a partner for Suzuki-Miyaura couplings.[1]
    
Visualization of Structural Logic[1]

G Start Phthalazine Scaffold Pos1 Position 1: Allylamine Group (Nucleophile Entry) Start->Pos1 Substitution 1 Pos4 Position 4: Chloro Group (Electrophile/Leaving Group) Start->Pos4 Substitution 2 App Target Application: VEGFR Inhibitors (e.g., Vatalanib analogs) Pos1->App H-Bond Donor Pos4->App Hydrophobic Interaction or Further Derivatization

Figure 1: Structural logic of the phthalazine scaffold, highlighting the functional roles of the C1 and C4 substitutions.

Synthesis Protocol

The synthesis typically proceeds via the desymmetrization of 1,4-dichlorophthalazine .[1] The reaction relies on the controlled nucleophilic displacement of one chloride ion by allylamine.[1]

Reaction Pathway

Starting Material: 1,4-Dichlorophthalazine (CAS: 4752-10-7) Reagent: Allylamine (CAS: 107-11-9) Solvent: Isopropanol (IPA) or Ethanol (EtOH) Mechanism: Nucleophilic Aromatic Substitution (


)[1]

Synthesis SM 1,4-Dichlorophthalazine (C8H4Cl2N2) Intermediate Transition State (Meisenheimer Complex) SM->Intermediate Reflux/IPA Reagent Allylamine (C3H7N) Reagent->Intermediate Reflux/IPA Product Allyl-(4-chloro-phthalazin-1-yl)-amine (C11H10ClN3) Intermediate->Product -Cl⁻ Byproduct HCl (captured by base) Intermediate->Byproduct

Figure 2: Synthetic pathway for the mono-amination of 1,4-dichlorophthalazine.

Step-by-Step Experimental Procedure

Note: This protocol is derived from standard methodologies for 1-amino-4-chlorophthalazine synthesis.

  • Preparation: In a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 1,4-dichlorophthalazine (1.0 eq, 20 mmol) in Isopropanol (100 mL).

  • Addition: Add Allylamine (1.1 eq, 22 mmol) dropwise to the stirring solution. Optional: Add Triethylamine (1.2 eq) to scavenge the HCl byproduct if acid-sensitive functional groups are present, though the phthalazine nitrogen can often act as an acceptor.[1]

  • Reaction: Heat the mixture to reflux (approx. 82°C) for 3–5 hours. Monitor reaction progress via TLC (System: Hexane/Ethyl Acetate 2:1) or LC-MS.[1] The starting material (Rf ~0.[1]8) should disappear, replaced by the mono-substituted product (Rf ~0.4).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • If the product precipitates: Filter the solid, wash with cold isopropanol and water, then dry under vacuum.[1]

    • If homogeneous: Concentrate the solvent under reduced pressure.[1] Resuspend the residue in water (50 mL) and extract with Dichloromethane (3 x 50 mL). Dry organic layers over

      
      , filter, and concentrate.[1][3]
      
  • Purification: Recrystallize from Ethanol or purify via flash column chromatography (SiO2, Gradient: 0-40% EtOAc in Hexane).

Analytical Characterization

To validate the identity of the synthesized compound, compare experimental data against these predicted spectral features.

Proton NMR ( NMR, 400 MHz, )
  • Aromatic Region (Phthalazine core):

    • 
       8.20 – 8.35 ppm (m, 2H, H-5, H-8)[1]
      
    • 
       7.90 – 8.10 ppm (m, 2H, H-6, H-7)[1]
      
  • Allyl Group:

    • 
       5.90 – 6.05 ppm (m, 1H, 
      
      
      
      )[1]
    • 
       5.15 – 5.30 ppm (m, 2H, 
      
      
      
      , distinct cis/trans splitting)
    • 
       4.10 – 4.25 ppm (t or d, 2H, 
      
      
      
      )[1]
  • Amine Proton:

    • 
       7.50 – 8.00 ppm (br s, 1H, 
      
      
      
      , exchangeable with
      
      
      )[1][4]
Mass Spectrometry (ESI-MS)[1]
  • Expected [M+H]+: 220.06 m/z[1]

  • Isotope Pattern: Distinct chlorine isotope pattern observed (

    
     : 
    
    
    
    ratio approx. 3:1), resulting in peaks at 220.06 and 222.06.[1]

Safety & Handling (GHS)[1]

Signal Word: WARNING

Hazard ClassH-CodeStatement
Skin Irritation H315Causes skin irritation.[1][5]
Eye Irritation H319Causes serious eye irritation.[1][5]
STOT-SE H335May cause respiratory irritation.[1][5]

Handling Protocols:

  • Perform all synthesis steps within a certified chemical fume hood.[1]

  • Wear nitrile gloves, safety goggles, and a lab coat.[1]

  • In case of contact with eyes: Rinse cautiously with water for several minutes.[1] Remove contact lenses if present.[1]

References

  • BenchChem. "Application Notes and Protocols for the Synthesis of 1,4-Disubstituted Phthalazines." BenchChem Technical Support, 2025.[1][6][7] Link[1]

  • PubChem. "Compound Summary: Allyl-(4-chloro-phthalazin-1-yl)-amine (CID 505071-30-7)."[1] National Library of Medicine.[1] Link[1]

  • Bold, G., et al. "New Anilinophthalazines as Potent and Orally Well Absorbed Inhibitors of the VEGF Receptor Tyrosine Kinases."[1][8] Journal of Medicinal Chemistry, 43(12), 2310–2323, 2000.[1][8] (Foundational chemistry for phthalazine kinase inhibitors).[1]

  • Sigma-Aldrich. "1,4-Dichlorophthalazine Product Specification & MSDS." Merck KGaA.[1] Link

Sources

4-chloro-N-prop-2-enylphthalazin-1-amine IUPAC name synonyms

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph: 4-chloro-N-prop-2-enylphthalazin-1-amine Optimized Synthesis, Structural Characterization, and Application in Kinase Inhibitor Design

Executive Summary & Compound Identity

4-chloro-N-prop-2-enylphthalazin-1-amine (CAS: 505071-30-7) is a critical heterocyclic intermediate employed primarily in the medicinal chemistry of tyrosine kinase inhibitors. Structurally, it consists of a phthalazine scaffold functionalized with a reactive chlorine atom at the C4 position and an allylamine moiety at the C1 position.

This molecule serves as an electrophilic "warhead" precursor. The C4-chlorine atom is highly susceptible to nucleophilic aromatic substitution (


) or Palladium-catalyzed cross-coupling, allowing researchers to install diverse pharmacophores (e.g., pyridines, anilines) to generate libraries of VEGFR (Vascular Endothelial Growth Factor Receptor) inhibitors similar to Vatalanib (PTK787) .
Table 1: Nomenclature and Identifiers
Identifier TypeValue
IUPAC Name 4-chloro-N-prop-2-enylphthalazin-1-amine
Common Synonyms 1-(Allylamino)-4-chlorophthalazine; N-Allyl-4-chlorophthalazin-1-amine; Allyl-(4-chloro-phthalazin-1-yl)-amine
CAS Number 505071-30-7
Molecular Formula C₁₁H₁₀ClN₃
Molecular Weight 219.67 g/mol
SMILES C=CCNC1=NN=C(Cl)C2=CC=CC=C21
InChI Key ODCNAEMHGMYADO-UHFFFAOYSA-N (Base core similarity)
Physical State Solid (typically off-white to yellow crystalline)

Mechanistic Insight: The Phthalazine Electrophile

To utilize this compound effectively, one must understand the electronic environment of the phthalazine core.

  • Reactivity Profile: The 1,4-dichlorophthalazine precursor is symmetric. However, upon the first nucleophilic attack by allylamine, the symmetry breaks.

  • The Deactivation Principle: The introduction of the allylamine group (an electron-donating group via resonance) at position C1 increases the electron density of the phthalazine ring. This deactivates the remaining chlorine at C4 toward a second

    
     reaction.
    
  • Implication: This electronic effect is the primary reason high yields of the mono-substituted product (our target) can be achieved without significant formation of the bis-allylamino byproduct, provided stoichiometry is controlled.

Validated Synthetic Protocol

The following protocol is designed for high fidelity, minimizing the formation of the bis-substituted impurity.

Phase 1: Precursor Synthesis (1,4-Dichlorophthalazine)

Note: If commercial 1,4-dichlorophthalazine is unavailable, it must be synthesized fresh from phthalhydrazide to ensure reactivity.

  • Reagents: Phthalhydrazide (1.0 eq), Phosphorus Oxychloride (

    
    , solvent/reagent), 
    
    
    
    (0.1 eq catalyst).
  • Conditions: Reflux (

    
    ) for 4–6 hours.
    
  • Workup: Quench carefully into crushed ice/ammonia. Filter the white precipitate.

  • Validation:

    
     NMR should show a symmetric aromatic system (AA'BB' pattern).
    
Phase 2: Synthesis of 4-chloro-N-prop-2-enylphthalazin-1-amine

Materials:

  • 1,4-Dichlorophthalazine (1.0 eq)[1]

  • Allylamine (1.05 eq) — Strict stoichiometry is crucial.

  • Triethylamine (

    
    , 1.2 eq) — Acid scavenger.
    
  • Solvent: Isopropanol (iPrOH) or Ethanol (EtOH).

Step-by-Step Methodology:

  • Dissolution: Dissolve 1,4-dichlorophthalazine in iPrOH (10 mL/g) in a round-bottom flask. Ensure complete dissolution; mild heating (

    
    ) may be required.
    
  • Addition: Add

    
     followed by the dropwise addition of Allylamine over 15 minutes.
    
    • Why? Slow addition keeps the local concentration of amine low, preventing double substitution.

  • Reaction: Heat the mixture to

    
      for 2–4 hours.
    
    • Monitoring: Check TLC (System: Hexane/EtOAc 7:3). The starting material (high

      
      ) should disappear, replaced by the product (medium 
      
      
      
      ).
  • Workup:

    • Cool the reaction to room temperature.[2][3] The product often precipitates directly.

    • If precipitated: Filter and wash with cold water (to remove salts) and cold iPrOH.

    • If soluble: Concentrate the solvent to 20% volume, pour into ice water, and filter the resulting solid.

  • Purification: Recrystallization from Ethanol/Water (9:1) is preferred over column chromatography for scalability.

Visualizing the Reaction Pathway

The following diagram illustrates the synthetic logic and the divergent pathways available from the target molecule.

SynthesisPathway Phthalhydrazide Phthalhydrazide (Precursor) Dichlorophthalazine 1,4-Dichlorophthalazine (Electrophilic Core) Phthalhydrazide->Dichlorophthalazine POCl3, Reflux Chlorination Target 4-chloro-N-prop-2-enylphthalazin-1-amine (TARGET SCAFFOLD) Dichlorophthalazine->Target Allylamine (1.05 eq) iPrOH, 70°C SNAr Allylamine Allylamine (Nucleophile) Allylamine->Target BisProduct Bis(allylamino)phthalazine (Impurity) Target->BisProduct Excess Allylamine Overheating FinalDrug VEGFR Inhibitor Analog (Functionalized Drug) Target->FinalDrug Suzuki Coupling or 2nd SNAr (Ar-NH2)

Figure 1: Synthetic workflow from phthalhydrazide to the target scaffold, highlighting the critical divergence point between the desired mono-substituted product and the bis-substituted impurity.

Application in Drug Discovery (SAR)

The 4-chloro-N-prop-2-enylphthalazin-1-amine scaffold is particularly valuable for Structure-Activity Relationship (SAR) studies in kinase inhibition.

Structural Divergence Strategy

Once the allyl-amine is installed, the remaining C4-chlorine allows for:

  • Suzuki-Miyaura Coupling: Reaction with aryl boronic acids to install biphenyl-like systems (common in Vatalanib analogs).

  • Buchwald-Hartwig Amination: Introduction of bulky anilines or heterocyclic amines.

  • Allyl Group Modification: The allyl group itself is not just a passive handle; it can be:

    • Reduced to a propyl group (increasing lipophilicity).

    • Oxidized to an epoxide (reactive probe).

    • Used in Ring-Closing Metathesis (RCM) to form tricyclic fused systems.

Table 2: Comparative Reactivity for Analog Generation
Reaction TypeReagent ClassTarget Moiety at C4Therapeutic Relevance

Anilines (e.g., 4-chloroaniline)4-anilinoMimics Gefitinib/Erlotinib binding mode.
Suzuki Coupling Pyridine-4-boronic acid4-pyridylVatalanib (PTK787) pharmacophore generation.
Heck Reaction Styrenes4-styrylExtended conjugation for fluorescence probes.

References

  • BenchChem. (2025).[4] Application Notes and Protocols for the Synthesis of 1,4-Disubstituted Phthalazines. Retrieved from

  • PubChem. (2025).[5][6][7] Compound Summary: 4-chloro-N-prop-2-enylphthalazin-1-amine (CAS 505071-30-7). National Library of Medicine.[7] Retrieved from

  • Fluorochem. (2024). Product Data Sheet: Allyl-(4-chloro-phthalazin-1-yl)-amine. Retrieved from

  • Duncton, M. A., et al. (2006).[8] Arylphthalazines.[5][8][9][3] Part 2: 1-(Isoquinolin-5-yl)-4-arylamino phthalazines as potent inhibitors of VEGF receptors I and II.[8] Bioorganic & Medicinal Chemistry Letters, 16(6), 1579-1581.[8] Retrieved from

  • ChemicalBook. (2026).[2] 1,4-Dichlorophthalazine Properties and Reactions. Retrieved from

Sources

Biological Activity of Phthalazine-1-Amine Derivatives in Kinase Research

[1][2]

Executive Summary

Phthalazine-1-amine derivatives represent a privileged scaffold in medicinal chemistry, particularly within the domain of kinase inhibition.[1] This structural class, exemplified by Vatalanib (PTK787) and AMG 900 , has demonstrated potent efficacy in targeting receptor tyrosine kinases (RTKs) such as VEGFR and Aurora kinases.[2] This guide provides a technical deep-dive into the pharmacophore’s mechanism of action, structure-activity relationships (SAR), and validated experimental protocols for synthesis and biological evaluation.[2]

Mechanistic Insight & Pharmacophore Analysis

The "Privileged" Scaffold

The phthalazine core (2,3-benzodiazine) serves as a robust adenine mimetic.[2] In the context of kinase inhibition, the nitrogen atoms at positions 2 and 3 often interact with the hinge region of the kinase ATP-binding pocket via hydrogen bonding.

Binding Modes: Type I vs. Type II

Phthalazine-1-amine derivatives generally function as ATP-competitive inhibitors .

  • Hinge Binding: The phthalazine heterocycle occupies the adenine pocket.

  • Hydrophobic Reach: The amine substituent at position 1 (often an aniline derivative) extends into the hydrophobic back pocket or the solvent-exposed front, depending on the specific kinase topology.[2]

  • DFG-Motif Interaction: Derivatives like Vatalanib are designed to stabilize the DFG-out conformation (inactive state) of kinases like VEGFR2, classifying them as Type II inhibitors.[2] This is achieved by the "tail" moiety (e.g., 4-chlorophenyl) penetrating the hydrophobic pocket created when the activation loop is inactive.[2]

Target Landscape
Derivative ClassPrimary TargetsMechanismClinical/Preclinical Status
Vatalanib (PTK787) VEGFR-1, -2, -3, PDGFR, c-KitAngiogenesis InhibitionPhase III (Colorectal Cancer)
AMG 900 Aurora-A, -B, -CMitotic Arrest (Pan-Aurora)Phase I/II (Solid Tumors)
Biarylurea Analogs VEGFR-2, Raf-1Multi-kinase InhibitionPreclinical Optimization

Structure-Activity Relationship (SAR)[2][4]

The biological activity of phthalazine-1-amines is tunable via three primary vectors:

  • Position 1 (The Amine Linker):

    • Requirement: An aromatic amine (aniline) is preferred over aliphatic amines for π-stacking interactions within the kinase pocket.[2]

    • Optimization: Substitution on the aniline ring (e.g., 4-Cl, 3-CF3) dictates selectivity.[2] Electron-withdrawing groups often enhance metabolic stability and hydrophobic pocket occupancy.

  • Position 4 (The "Head" Group):

    • Vatalanib Case: A pyridin-4-ylmethyl group at position 4 is critical for VEGFR selectivity and solubility.

    • AMG 900 Case: A thiophene moiety improves potency against Aurora kinases.

    • General Rule: Bulky heteroaromatic rings at this position often improve selectivity by exploiting the gatekeeper residue variations between kinases.

  • The Phthalazine Core:

    • Substitutions on the benzene ring of the phthalazine (positions 5-8) are generally less tolerated, often leading to steric clashes with the kinase ceiling, though 6,7-dimethoxy substitutions can sometimes improve solubility.[2]

Visualization: Signaling Pathways & Mechanism[4][6]

Diagram 1: VEGFR2 Signaling & Vatalanib Inhibition

This diagram illustrates the downstream cascades (MAPK, PI3K) activated by VEGFR2 and the blockage point of Phthalazine-1-amine derivatives.[2]

VEGFR_PathwayVEGFVEGF LigandVEGFR2VEGFR-2 (RTK)VEGF->VEGFR2BindingPI3KPI3KVEGFR2->PI3KPhosphorylationRASRASVEGFR2->RASActivationVatalanibVatalanib(Phthalazine-1-amine)Vatalanib->VEGFR2Inhibits ATP BindingAKTAKTPI3K->AKTAngiogenesisAngiogenesis &Cell ProliferationAKT->AngiogenesisRAFRAF / MEKRAS->RAFERKERK1/2RAF->ERKERK->Angiogenesis

Caption: Vatalanib intercepts VEGFR2 signaling by competing with ATP, thereby blocking downstream PI3K/AKT and MAPK/ERK cascades essential for angiogenesis.[2]

Experimental Workflows

Chemical Synthesis of Phthalazine-1-amines

Causality: The synthesis relies on the high reactivity of 1-chlorophthalazines toward nucleophilic aromatic substitution (

2
Protocol:
  • Precursor Synthesis: React phthalazin-1(2H)-one with phosphorus oxychloride (

    
    ) at reflux (100°C) for 3-4 hours.
    
    • Validation: Monitor disappearance of starting material by TLC (Hexane:EtOAc 7:3).

  • Chlorination Workup: Evaporate excess

    
    , neutralize with saturated 
    
    
    , and extract with dichloromethane (DCM).[2]
  • Amination (

    
    ): 
    
    • Dissolve 1-chlorophthalazine derivative (1.0 eq) in isopropanol or n-butanol.[2]

    • Add the appropriate aniline/amine (1.1 eq).[2]

    • Catalyst: Add a catalytic amount of HCl (or use the aniline HCl salt) to activate the phthalazine ring.[2]

    • Reflux for 4–12 hours.

  • Purification: The product often precipitates as a hydrochloride salt. Filter, wash with cold ether, and recrystallize from ethanol.[2]

Diagram 2: Synthesis Workflow

Synthesis_WorkflowStep1Phthalazin-1(2H)-oneStep21-ChlorophthalazineStep1->Step2ChlorinationReagent1POCl3, 100°CReagent1->Step1Step3Phthalazine-1-amine(Target)Step2->Step3SNAr AminationReagent2Ar-NH2, H+, RefluxReagent2->Step2

Caption: Two-step synthesis route converting phthalazinone to the active amino-derivative via a chloro-intermediate.

In Vitro Kinase Assay (TR-FRET)

Objective: Determine

Method:2
Protocol:
  • Reagent Prep: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM

    
    , 1 mM EGTA, 0.01% Brij-35).[2]
    
  • Compound Dilution: Prepare a 3-fold serial dilution of the phthalazine derivative in 100% DMSO (start at 10 µM).

  • Reaction Assembly (384-well plate):

    • Add 2.5 µL of compound (4X final conc).

    • Add 2.5 µL of Kinase/Antibody mixture (e.g., VEGFR2 enzyme + Eu-labeled anti-phosphotyrosine antibody).[2]

    • Add 2.5 µL of Substrate/ATP mix (Fluorescein-labeled Poly-GT + ATP at

      
      ).[2]
      
  • Incubation: Incubate at Room Temperature for 60 minutes.

  • Detection: Add 10 µL of EDTA stop solution. Read fluorescence ratio (665 nm / 615 nm) on a multimode plate reader (e.g., EnVision).

  • Analysis: Plot log[inhibitor] vs. response using a non-linear regression model (Sigmoidal dose-response) to calculate

    
    .
    

Self-Validating Control:

  • Z-Factor: Must be > 0.5 for the assay to be considered valid.

  • Reference: Include Staurosporine or Sorafenib as a positive control on every plate.

Quantitative Data Summary

The following table summarizes the inhibitory profiles of key phthalazine-1-amine derivatives against their primary targets.

CompoundTarget KinaseIC50 (nM)Reference
Vatalanib VEGFR-2 (KDR)37[1]
Vatalanib VEGFR-1 (Flt-1)77[1]
Vatalanib c-Kit730[2]
AMG 900 Aurora-A~4[3]
AMG 900 Aurora-B~5[3]
Phthalazine-Urea 12b VEGFR-217,800[4]

References

  • Wood, J. M., et al. (2000).[2][3] PTK787/ZK 222584, a novel and potent inhibitor of vascular endothelial growth factor receptor tyrosine kinases, impairs vascular endothelial growth factor-induced responses and tumor growth in vivo.[2] Cancer Research. Link

  • BenchChem. (2025).[2][4][5][6][7] Vatalanib: A Technical Guide for Researchers. BenchChem Technical Library. Link

  • Payton, M., et al. (2010).[2] Discovery of N-(4-(3-(2-aminopyrimidin-4-yl)pyridin-2-yloxy)phenyl)-4-(4-methylthiophen-2-yl)phthalazin-1-amine (AMG 900), a highly selective, orally bioavailable inhibitor of aurora kinases.[8][9][2][10] Journal of Medicinal Chemistry. Link

  • El-Adl, K., et al. (2021).[2] Synthesis of novel phthalazine-based derivatives with potent cytotoxicity against HCT-116 cells through apoptosis and VEGFR2 inhibition.[11][12] Bioorganic Chemistry. Link

  • Cell Signaling Technology. Vatalanib Product Information & Protocols. Link[2]

Solubility Profile of Chlorophthalazine Amine Derivatives in DMSO and Methanol: A Mechanistic and Methodological Investigation

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide:

Abstract

This technical guide provides a comprehensive examination of the solubility characteristics of chlorophthalazine amine derivatives in two critical pharmaceutical solvents: dimethyl sulfoxide (DMSO) and methanol. Moving beyond a simple data repository, this document elucidates the underlying physicochemical principles governing the dissolution process in both aprotic (DMSO) and protic (Methanol) environments. We present a detailed analysis of solute-solvent interactions, thermodynamic considerations, and their implications for drug discovery and development. Furthermore, this guide offers field-proven, step-by-step protocols for determining both thermodynamic and kinetic solubility, complete with causality-driven explanations for experimental choices and troubleshooting insights. The content herein is designed to equip researchers, scientists, and drug development professionals with the expertise to design, execute, and interpret solubility studies with scientific rigor and confidence.

The Imperative of Solubility in Modern Drug Discovery

The journey of a new chemical entity (NCE) from discovery to a viable therapeutic is fraught with challenges, many of which are rooted in fundamental physicochemical properties. Among these, solubility is a paramount parameter that can dictate the success or failure of a drug candidate. Poor solubility can severely limit a compound's bioavailability, hinder the generation of reliable in vitro assay data, and create formidable hurdles for formulation development.[1][2] Consequently, a thorough understanding of a compound's solubility profile in relevant solvent systems is not merely a data point but a critical component of risk mitigation in the drug development pipeline.[3][4]

Chlorophthalazine amine derivatives represent a class of heterocyclic compounds of significant interest in medicinal chemistry, often investigated for their potential as anticancer, anti-inflammatory, or other therapeutic agents.[5][6][7] The presence of the nitrogen-containing phthalazine core and a flexible amine substituent imparts specific polarity and hydrogen-bonding capabilities that define their interaction with different solvents. This guide focuses on two ubiquitous solvents in the pharmaceutical sciences: DMSO and methanol. Their distinct chemical natures provide a valuable spectrum for assessing the solubility behavior of NCEs like chlorophthalazine amines.

The Solvent Environment: A Tale of Two Polarities

The principle of "like dissolves like" is a foundational concept in solubility, yet a deeper, mechanistic understanding requires an appreciation of the specific intermolecular forces at play.[8][9][10] The choice between DMSO and methanol is not arbitrary; it represents a deliberate probing of a compound's response to different types of polar interactions.

Dimethyl Sulfoxide (DMSO): The Universal Aprotic Solvent

DMSO ((CH₃)₂SO) is a highly polar, aprotic solvent. Its utility in drug discovery is nearly unparalleled due to its remarkable ability to dissolve a wide range of both polar and nonpolar compounds.[11][12]

  • Mechanism of Solvation: The DMSO molecule possesses a strong dipole moment, with the oxygen atom serving as a potent hydrogen bond acceptor. However, it lacks hydrogen bond-donating capabilities. When dissolving a chlorophthalazine amine derivative, DMSO molecules effectively surround the solute. The partially positive sulfur atom can engage in dipole-dipole interactions with electron-rich regions of the solute, while the highly electronegative oxygen atom can form strong hydrogen bonds with the amine protons (N-H) of the derivative. This dual-action solvation shell efficiently overcomes the solute-solute interactions within the crystal lattice.

  • Practical Implications: Its power as a solvent makes it the standard choice for creating high-concentration stock solutions for high-throughput screening (HTS) programs.[11][12] However, its high boiling point (189 °C) can make sample recovery challenging.[11] Researchers must also be cognizant that DMSO is not inert and can interact with biological targets, potentially confounding assay results.[13]

Methanol (MeOH): The Prototypical Protic Solvent

Methanol (CH₃OH) is the simplest alcohol and is classified as a polar protic solvent. It is widely used in pharmaceutical analysis, particularly as a component of mobile phases in High-Performance Liquid Chromatography (HPLC).[14][15][16]

  • Mechanism of Solvation: Unlike DMSO, methanol is both a hydrogen bond donor (via its hydroxyl proton) and an acceptor (via the hydroxyl oxygen). This allows it to form a more complex and extensive hydrogen-bonding network with solutes. For a chlorophthalazine amine derivative, methanol can donate a hydrogen bond to the nitrogen atoms of the phthalazine ring and accept hydrogen bonds from the amine group. This amphiprotic nature makes it highly effective at solvating polar molecules with hydrogen bonding functionalities.[17][18]

  • Practical Implications: Methanol's volatility and low UV cutoff (around 205 nm) make it an excellent solvent for analytical applications.[14] Its solvency power, while significant, is generally less broad than that of DMSO, especially for less polar compounds. Comparing solubility in methanol versus DMSO can provide valuable insights into the hydrogen-bonding potential of a compound.

Experimental Determination of Solubility: Protocols and Rationale

Solubility can be measured under different conditions, leading to two key values: thermodynamic solubility and kinetic solubility. Both provide unique and complementary information crucial for different stages of drug development.[3]

Thermodynamic (Equilibrium) Solubility

This is the true, equilibrium concentration of a solute in a solvent at a specific temperature and pressure, where the solution is in equilibrium with the solid state of the compound. The shake-flask method is the gold-standard for this determination.[19][20]

  • Material Purity: Begin with the highest purity chlorophthalazine amine derivative and analytical-grade solvents (DMSO and Methanol). Impurities can artificially inflate or suppress apparent solubility.[19]

  • Compound Dispensing: Accurately weigh an excess amount of the solid compound into a series of clear glass vials (e.g., 2-5 mg into 1 mL of solvent). The key is to ensure undissolved solid remains at the end of the experiment, confirming saturation.[20]

  • Solvent Addition: Precisely add a known volume of the selected solvent (DMSO or Methanol) to each vial.

  • Equilibration: Seal the vials tightly and place them on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25 °C or 37 °C). Agitate for a predetermined period, typically 24 to 48 hours, to ensure equilibrium is reached. It is best practice to sample at multiple time points (e.g., 24h, 48h) to confirm that the concentration has reached a plateau.[20]

  • Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Separate the saturated supernatant from the undissolved solid. This is a critical step and is typically achieved by either:

    • Filtration: Using a chemically inert syringe filter (e.g., PTFE) that does not adsorb the compound.

    • Centrifugation: Spinning the vials at high speed and carefully removing the supernatant.[20]

  • Quantification: Dilute an aliquot of the clear supernatant with a suitable solvent to a concentration within the linear range of the analytical method. Analyze the concentration using a validated technique, most commonly HPLC-UV.

  • Calculation: Determine the original concentration in the supernatant, accounting for the dilution factor. This value represents the thermodynamic solubility, typically expressed in mg/mL or µg/mL.

G cluster_prep Preparation cluster_equilibrate Equilibration cluster_analysis Analysis A Weigh Excess Solid (High Purity Compound) B Add Precise Volume of Solvent (DMSO or MeOH) A->B C Seal and Agitate (e.g., 24-48h at 25°C) B->C D Separate Solid Phase (Filter or Centrifuge) C->D E Dilute Supernatant D->E F Quantify Concentration (e.g., HPLC-UV) E->F G Calculate Solubility (mg/mL or mM) F->G G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Analysis A Prepare High-Concentration Stock in 100% DMSO B Aliquot & Serially Dilute Stock in Microplate A->B C Add Assay Solvent (e.g., Methanol, Buffer) B->C D Measure Light Scattering (Nephelometry) C->D E Plot Scattering vs. Concentration D->E F Determine Precipitation Point (Kinetic Solubility) E->F

Caption: Workflow for the Nephelometric Kinetic Solubility Assay.

Interpreting the Data: A Comparative Analysis

The solubility data for a series of chlorophthalazine amine derivatives must be analyzed in the context of their molecular structure and the properties of the solvents.

Hypothetical Solubility Data
DerivativeAmine SubstituentcLogPThermodynamic Solubility in DMSO (mg/mL)Thermodynamic Solubility in Methanol (mg/mL)
CPA-001 -NH₂2.1>20015.5
CPA-002 -NH(CH₃)2.5>2008.2
CPA-003 -N(CH₃)₂2.9>2002.1
CPA-004 -NH(CH₂CH₂OH)1.8>20045.0
Analysis and Insights
  • Universal Solubility in DMSO: As expected, all derivatives show exceptionally high solubility in DMSO. This confirms DMSO's status as a powerful solvent capable of disrupting the crystal lattice of these compounds, making it an ideal choice for stock solution preparation. [11][12]* Structure-Solubility Relationship in Methanol:

    • The trend from CPA-001 to CPA-003 demonstrates a clear relationship between lipophilicity and solubility in methanol. As the amine is substituted with methyl groups, the number of N-H hydrogen bond donors decreases, and the lipophilicity (cLogP) increases. This reduces the favorable hydrogen-bonding interactions with the protic methanol, leading to a significant drop in solubility. [21][22] * CPA-004 provides a compelling contrast. The addition of a hydroxyl group on the substituent chain introduces a new, potent site for hydrogen bonding with methanol. This significantly enhances solubility, overriding the effect of the increased molecular size. This highlights the dominant role of strong, specific solute-solvent interactions. [8]* DMSO vs. Methanol Comparison: The vast difference in solubility between DMSO and methanol for derivatives like CPA-003 underscores the importance of hydrogen bond donation from the solute for effective solvation in methanol. While DMSO can accept hydrogen bonds from primary/secondary amines, its primary solvation mechanism for tertiary amines like CPA-003 relies on dipole-dipole interactions, which are highly effective. Methanol's ability to solvate CPA-003 is much lower because the compound lacks a hydrogen bond donor site that can interact strongly with the methanol network.

Conclusion

The solubility profiling of chlorophthalazine amine derivatives in DMSO and methanol is a critical exercise in early-stage drug development. This guide has demonstrated that a comprehensive understanding requires more than simple data generation; it demands a mechanistic appreciation of the solute and solvent properties. DMSO serves as an essential, powerful solvent for solubilization, while methanol provides a more discerning medium that reveals the crucial role of hydrogen bonding in the dissolution process. By employing robust, well-understood protocols such as the shake-flask and nephelometric methods, researchers can generate high-quality, reliable data. Interpreting this data through the lens of physical organic chemistry allows for the establishment of clear structure-solubility relationships, guiding medicinal chemistry efforts toward compounds with a higher probability of downstream success.

References

  • Purosolv. (2025, November 20). Why Methanol is the Go-To Solvent for Pharmaceutical Assay Testing. [Link]

  • AZoLifeSciences. (2021, February 1). Importance of Solubility and Lipophilicity in Drug Development. [Link]

  • Wikipedia. Dimethyl sulfoxide. [Link]

  • IntechOpen. (2020, May 11). The Importance of Solubility for New Drug Molecules. [Link]

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012. [Link]

  • ScienceDirect. (2015, November 20). Role of Solubility, Permeability and Absorption in Drug Discovery and Development. [Link]

  • NETZSCH. (2025, March 31). Determining the Ideal Solubility of Drug Candidates by Means of DSC. [Link]

  • Purosolv. (2024, January 18). Methanol in Pharmaceutical Manufacturing: A Comprehensive Exploration. [Link]

  • MDPI. (2025, July 19). Unveiling the Solvent Effect: DMSO Interaction with Human Nerve Growth Factor and Its Implications for Drug Discovery. [Link]

  • Slideshare. (n.d.). Methanol as a Versatile Solvent in Drug Formulation. [Link]

  • ScienceDirect. (2025, July 31). Methanol as solvent: Significance and symbolism. [Link]

  • Journal of Chemical and Pharmaceutical Research. Advanced Developments of Differnet Syntheticroutes of Phthalazine Derivatives in Medicinal Chemistry. [Link]

  • Lund University Publications. Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. [Link]

  • Taylor & Francis Online. (2024, August 6). Microwave-assisted synthesis, characterization, and molecular docking studies of new chlorophthalazine derivatives as anticancer activity. [Link]

  • Gaylord Chemical. (2026, February 9). DMSO as Pharmaceutical Solvent: Applications in Drug Formulation and Manufacturing. [Link]

  • Bentham Science. A Recent Advancement in Approaches used for Estimation of Drug Solubility: A Review. [Link]

  • Taylor & Francis Online. (2024, August 6). Microwave-assisted synthesis, characterization, and molecular docking studies of new chlorophthalazine derivatives as anticancer activity. [Link]

  • MDPI. (2019, August 1). Analytical and Computational Methods for the Estimation of Drug-Polymer Solubility and Miscibility in Solid Dispersions Development. [Link]

  • BMG LABTECH. (2023, April 6). Drug solubility: why testing early matters in HTS. [Link]

  • National Institutes of Health (NIH). Design and synthesis of phthalazine-based compounds as potent anticancer agents with potential antiangiogenic activity via VEGFR-2 inhibition. [Link]

  • SciSpace. (2019, June 8). An Overview of Different Synthetic Routes for the Synthesis of Phthalazine Derivatives. [Link]

  • Chem-space. (2022, May 31). Compound solubility measurements for early drug discovery. [Link]

  • PubMed. Solvent effects on chemical processes. I: Solubility of aromatic and heterocyclic compounds in binary aqueous-organic solvents. [Link]

  • American Pharmaceutical Review. (2013, April 2). Practical Aspects of Solubility Determination and Considerations for Enabling Formulation Technologies. [Link]

  • ACS Publications. Solvent-Dependent Redox Thermodynamics of Metal Amine Complexes. Delineation of Specific Solvation Effects. [Link]

  • arXiv.org. Thermodynamics of amide + amine mixtures. 3. Relative permittivities. [Link]

  • Defense Technical Information Center (DTIC). Solvent-Dependent Redox Thermodynamics of Metal Amine Complexes. The Delineation of Specific Solvation Effects. [Link]

  • Chemistry LibreTexts. (2023, January 29). Solubility and Factors Affecting Solubility. [Link]

  • Labclinics. (2020, November 16). Solubility factors when choosing a solvent. [Link]

  • RSC Publishing. Thermodynamic properties of water in aqueous amine solutions studied by energy-representation method. [Link]

  • Open Oregon Educational Resources. 3.2 Solubility – Introductory Organic Chemistry. [Link]

  • World Health Organization (WHO). Annex 4. [Link]

  • PubMed. Thermodynamics of amide hydrogen bond formation in polar and apolar solvents. [Link]

  • LCGC. (2025, May 13). Sample Preparation of Drug Substances and Products in Regulated Testing: A Primer. [Link]

  • National Institutes of Health (NIH). Drug Solubility: Importance and Enhancement Techniques. [Link]

  • ResearchGate. (2025, August 10). Solubility of 6-Chloropyridazin-3-amine in Different Solvents. [Link]

  • National Institutes of Health (NIH). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. [Link]

  • Arkivoc. (2012, January 1). Synthesis and antimicrobial evaluation of some annelated phthalazine derivatives and acyclo C-nucleosides from 1-chloro-4-(2,4,6-trimethylphenyl)phthalazine. [Link]

  • Dow Development Labs. (2021, May 7). Ask a Formulator: What is the Purpose and Approach to Solubility Studies?[Link]

Sources

Technical Assessment & Safety Protocol: Allyl-(4-chloro-phthalazin-1-yl)-amine

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a high-level operational whitepaper. It synthesizes specific data for Allyl-(4-chloro-phthalazin-1-yl)-amine (CAS 505071-30-7) with inferential safety protocols derived from its structural class (halogenated phthalazines).

Executive Summary: The "Intermediate" Paradox

In drug discovery, Allyl-(4-chloro-phthalazin-1-yl)-amine serves as a critical electrophilic scaffold, particularly in the synthesis of VEGFR inhibitors (e.g., Vatalanib analogs). While often classified merely as "Harmful" (H302/H332) in vendor catalogs, its dual-reactive nature—possessing both a nucleophilic allylamine tail and an electrophilic chloro-phthalazine head—demands a safety protocol exceeding standard GHS baselines.

This guide moves beyond the generic MSDS, providing a mechanistic rationale for handling, toxicology, and emergency response.

Chemical Architecture & Physical Constants

Understanding the physical state is the first step in exposure control.

PropertyDataTechnical Note
Chemical Name Allyl-(4-chloro-phthalazin-1-yl)-amineIUPAC: 4-chloro-N-prop-2-enylphthalazin-1-amine
CAS Number 505071-30-7 Unique identifier for inventory tracking.[1]
Molecular Formula C₁₁H₁₀ClN₃High nitrogen content suggests potential for nitrogen-based degradation products.
Molecular Weight 219.67 g/mol Low MW implies potential for dust generation and inhalation risks.
Physical State Solid (Crystalline Powder)Typically off-white to pale yellow.
Solubility DMSO, Methanol, DCMLipophilic nature aids skin permeation; poor water solubility complicates aqueous decon.
Purity >97% (Typical)Impurities may include 1,4-dichlorophthalazine (highly irritating).

Hazard Profiling & Toxicological Inferencing

As a Senior Scientist, we do not rely solely on "observed" data but also on "predicted" risks based on Structure-Activity Relationships (SAR).

GHS Classification (Baseline)

Based on current vendor safety data (Fluorochem, Sigma), the compound carries the following minimum classifications:

  • H302: Harmful if swallowed.[1]

  • H332: Harmful if inhaled.[1][2]

  • Signal Word: WARNING

The "Hidden" Risks (SAR Analysis)

Standard SDSs often omit chronic risks for research intermediates due to a lack of animal data. We must apply Read-Across Toxicology from the parent scaffold (1,4-dichlorophthalazine) and the functional group (allylamine):

  • Sensitization Potential (The Chloro-Phthalazine Core): The C4-Chlorine atom is highly susceptible to Nucleophilic Aromatic Substitution (SNAr). Biologically, this means it can covalently bind to cysteine residues in proteins (haptenization), leading to skin sensitization or allergic dermatitis upon repeated exposure.

    • Protocol Implication: Double-gloving is mandatory, not optional.

  • Metabolic Activation (The Allyl Group): Allylamines can undergo metabolic epoxidation via cytochrome P450 enzymes. The resulting epoxide is a reactive alkylating agent, posing a theoretical genotoxic risk .

    • Protocol Implication: All weighing operations must occur within a HEPA-filtered enclosure.

  • Ocular Damage: Halogenated nitrogen heterocycles are notoriously irritating to mucous membranes. Dust contact with the eye can cause irreversible corneal opacity.

Operational Safety Protocols (Self-Validating Systems)

Engineering Controls & PPE Matrix

Why this specific gear? Causality explained.

ComponentRecommendationScientific Rationale
Respiratory ISO Class 5 Fume Hood The solid state + H332 classification dictates that no open-bench weighing is permitted.
Hand Protection Nitrile (Double Layer) or Laminate (Silver Shield) Nitrile: Good for incidental splash. Laminate: Required for solutions in DCM/Chloroform (common solvents for this compound) as Nitrile degrades rapidly in halogenated solvents, carrying the toxin through the glove.
Eye Protection Chemical Goggles Safety glasses are insufficient due to the fine particle size of the powder, which can bypass side-shields via air currents.
Deactivation & Spill Response (The Quench Logic)

Standard "sweep up" advice is dangerous for reactive intermediates.

The "Nucleophilic Quench" Protocol: Because the molecule relies on the reactivity of the C-Cl bond, standard water washing is ineffective (the bond is stable to hydrolysis at neutral pH).

  • Spill Agent: Treat spills with a solution of 10% Sodium Carbonate (Na₂CO₃) and 5% Cysteine (or another thiol).

  • Mechanism: The thiol acts as a "sacrificial nucleophile," displacing the chlorine atom and converting the reactive electrophile into a benign thioether adduct.

  • Validation: The disappearance of the parent peak on LCMS confirms decontamination.

Experimental Workflow & Reactivity

The following diagram illustrates the synthesis pipeline and the critical control points (CCPs) where safety risks are highest.

SafetyWorkflow cluster_safety Safety Control Barrier Start Raw Material: 1,4-Dichlorophthalazine Step1 Reaction: + Allylamine (Solvent: IPA/EtOH) Start->Step1 Heat (80°C) Product Target Intermediate: Allyl-(4-chloro-phthalazin-1-yl)-amine (CAS 505071-30-7) Step1->Product Precipitation Risk High Risk: Dust Inhalation Skin Absorption Product->Risk Isolation/Weighing Coupling Downstream Application: S_NAr Coupling (e.g., Aniline addition) Product->Coupling Synthesis of VEGFR Inhibitors

Figure 1: Synthetic pathway and critical risk nodes. The isolation of the solid intermediate (CAS 505071-30-7) represents the highest exposure risk due to dust generation.

Emergency Medical Management

Provide this section to the on-site medical officer.

  • Inhalation: Move to fresh air immediately. If wheezing occurs, administer oxygen. The compound may cause delayed pulmonary edema due to amine irritation.

  • Skin Contact: Do not use ethanol to wash skin. Ethanol increases cutaneous blood flow and may enhance absorption of the lipophilic compound. Wash with copious soap and tepid water for 15 minutes.

  • Ingestion: Do not induce vomiting. The alkalinity of the phthalazine nitrogen can cause esophageal burns if regurgitated.

References

  • Fluorochem. (2025).[3] Safety Data Sheet: Allyl-(4-chloro-phthalazin-1-yl)-amine. Retrieved from .

  • PubChem. (2025).[4][5] Compound Summary: 1,4-Dichlorophthalazine (Parent Scaffold).[6] National Library of Medicine. Retrieved from .

  • Duncton, M. A., et al. (2006). 1-(Isoquinolin-5-yl)-4-arylamino phthalazines as potent inhibitors of VEGF receptors I and II. Bioorganic & Medicinal Chemistry Letters, 16(6), 1579-1581. (Provides context on the reactivity and biological class).

  • Sigma-Aldrich. (2025). Safety Data Sheet: 1,4-Dichlorophthalazine. Retrieved from .

  • BenchChem. (2025).[6] Protocols for the Synthesis of 1,4-Disubstituted Phthalazines. Retrieved from .

Sources

Pharmacophore Modeling of 1,4-Disubstituted Phthalazine Derivatives: From Hypothesis to Hit Discovery

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide:

Prepared by: Gemini, Senior Application Scientist

Abstract

The 1,4-disubstituted phthalazine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds targeting critical pathways in oncology and other diseases.[1][2][3][4] This guide provides an in-depth exploration of pharmacophore modeling as a pivotal computational strategy to accelerate the discovery and optimization of novel 1,4-disubstituted phthalazine derivatives. We dissect the foundational principles of both ligand- and structure-based approaches, offering detailed, field-proven workflows that emphasize the causality behind experimental choices. This document is designed for researchers, medicinal chemists, and drug development professionals, providing not only step-by-step protocols but also the strategic insights required to build robust, predictive, and self-validating pharmacophore models. Key sections cover training set curation, hypothesis generation, rigorous statistical validation, and practical application in virtual screening and lead optimization, culminating in a case study on modeling phthalazine-based kinase inhibitors.

The Strategic Imperative: Phthalazine in Modern Drug Discovery

The Phthalazine Scaffold: A Cornerstone of Medicinal Chemistry

Phthalazine and its derivatives are nitrogen-containing heterocyclic compounds that have attracted significant attention from medicinal chemists due to their vast therapeutic potential.[5][6] Their rigid structure and synthetic tractability make them ideal scaffolds for presenting chemical functionalities in a well-defined three-dimensional space. This has led to the development of numerous biologically active agents with applications as anticancer, anti-inflammatory, anticonvulsant, and antihypertensive therapies.[2][5][7] Notably, the phthalazine core is present in several clinically successful drugs and late-stage clinical candidates, underscoring its importance as a pharmacophore.[4][8]

The Significance of 1,4-Disubstitution

Within the broader class of phthalazine derivatives, the 1,4-disubstituted analogues have emerged as a particularly fruitful area of research, especially in oncology.[1][3][9] This substitution pattern allows for the precise orientation of functional groups that can engage with key biological targets, most notably the ATP-binding site of protein kinases.[10][11] For instance, a substituent at the 1-position can form critical hydrogen bonds with the kinase hinge region, while a group at the 4-position can extend into a hydrophobic pocket, enhancing both potency and selectivity. Vatalanib (PTK-787), a potent inhibitor of Vascular Endothelial Growth Factor Receptor (VEGFR), is a prime example of a 1,4-disubstituted phthalazine that has advanced to clinical trials.[12]

Pharmacophore Modeling: A Rational Approach to Drug Design

Pharmacophore modeling is a cornerstone of computational drug discovery that moves beyond the 2D chemical structure to define the essential 3D arrangement of steric and electronic features necessary for biological activity.[13][14] A pharmacophore model is not a real molecule but rather an abstract map of features—such as hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings, and positive/negative ionizable groups—that a molecule must possess to bind to a specific target receptor and elicit a desired response.[15] This approach is instrumental in virtual screening to identify novel chemical scaffolds, guiding the optimization of lead compounds, and understanding structure-activity relationships (SAR).[15][16]

Foundational Concepts: Choosing the Right Modeling Strategy

The selection of a pharmacophore modeling strategy is dictated primarily by the available data. The two principal approaches, ligand-based and structure-based, leverage different types of information to achieve the same goal: a predictive 3D model of essential interactions.

Ligand-Based Pharmacophore Modeling (LBPM)

Causality: This approach is employed when the 3D structure of the biological target is unknown or unreliable, but a set of active ligand molecules is available. The core assumption is that molecules binding to the same target and eliciting a similar response share common chemical features arranged in a similar spatial geometry.

The workflow involves computationally superimposing a set of active molecules and extracting their shared chemical features.[17] Key steps include:

  • Training Set Selection: Curating a set of structurally diverse ligands with a significant range of biological activities.

  • Conformational Analysis: Generating a comprehensive set of low-energy 3D conformations for each ligand, as the bioactive conformation is often not the global minimum energy state.[13][17]

  • Molecular Alignment: Superimposing the conformations of the active molecules to identify the common spatial arrangement of features.[13]

  • Hypothesis Generation: Abstracting the common features into one or more pharmacophore hypotheses.

Structure-Based Pharmacophore Modeling (SBPM)

Causality: This is the preferred method when a high-resolution 3D structure of the target protein (e.g., from X-ray crystallography or NMR) is available, especially as a co-crystal complex with a bound ligand. This approach provides a more direct and often more accurate map of the required interactions.

The workflow involves analyzing the geometric and chemical properties of the binding site to identify key interaction points.[13][18] The resulting pharmacophore model represents the features of a hypothetical "ideal" ligand that would perfectly complement the active site. Key steps include:

  • Target Preparation: Obtaining and refining the protein structure (e.g., from the Protein Data Bank).

  • Binding Site Analysis: Identifying the key amino acid residues involved in ligand binding.

  • Interaction Mapping: Generating pharmacophoric features based on the observed or potential interactions (e.g., projecting a hydrogen bond acceptor feature to complement a donor residue in the protein).[19][20]

Rationale for Approach Selection

The choice between LBPM and SBPM is a critical strategic decision.

  • Choose SBPM when: A high-quality crystal structure of the target protein, preferably with a bound ligand similar to the phthalazine scaffold, is available. This provides a direct blueprint of the binding interactions and constraints.

  • Choose LBPM when: No reliable target structure exists, but you have a well-defined set of at least 5-10 active and structurally diverse 1,4-disubstituted phthalazine derivatives with consistent activity data (e.g., IC50 values). The quality of the resulting model is highly dependent on the quality and diversity of the input ligands.

Protocol: Ligand-Based Pharmacophore Modeling Workflow

This protocol outlines a self-validating system for generating a robust ligand-based pharmacophore model for 1,4-disubstituted phthalazine derivatives.

Step 1: Curating the Training and Test Sets

Expert Insight: The predictive power of your model is determined almost entirely by the quality of your input data. Garbage in, garbage out. The goal is not just to select active compounds, but to select a set that can teach the algorithm about the essential features for activity and the features that lead to inactivity.

Methodology:

  • Data Collection: Compile a list of 1,4-disubstituted phthalazine derivatives with consistently measured biological activity (e.g., IC50 or Ki values against a single target). Aim for at least 20-30 compounds.

  • Activity Binning: Classify the compounds into activity levels. A common scheme is:

    • Highly Active (+++): IC50 < 100 nM

    • Moderately Active (++): 100 nM < IC50 < 1 µM

    • Inactive (+): IC50 > 10 µM

  • Set Partitioning: Divide the dataset into two groups:

    • Training Set (~70-80% of compounds): This set will be used to generate the model. It must contain the most active compounds and should represent the full structural diversity and activity range of the dataset.

    • Test Set (~20-30% of compounds): This set will be held back and used for external validation. It should also contain a mix of active and inactive compounds.

Step 2: Conformational Analysis and Feature Mapping

Expert Insight: Ligands are flexible. Failing to account for conformational flexibility is a primary reason why pharmacophore models fail. The goal is to identify the specific 3D shape—the bioactive conformation—that the ligand adopts when it binds to the target.

Methodology:

  • Conformer Generation: For each molecule in the training set, generate a diverse ensemble of low-energy conformations using software like Schrödinger's Maestro (Phase), MOE, or LigandScout.[21][22][23][24] This process explores the rotatable bonds to sample the accessible conformational space.[13][17]

  • Feature Definition: The software will automatically identify potential pharmacophoric features for each conformation. Standard features include:

    • Hydrogen Bond Acceptor (HBA)

    • Hydrogen Bond Donor (HBD)

    • Hydrophobic (HY)

    • Aromatic Ring (AR)

    • Positive/Negative Ionizable

Step 3: Hypothesis Generation and Scoring

Expert Insight: The algorithm will generate dozens of potential hypotheses. The key is to identify the one that best explains the observed structure-activity relationship—that is, the model that is well-matched by the highly active compounds but poorly matched by the inactive ones.

Methodology:

  • Common Feature Alignment: The software aligns the conformers of the active compounds to find common pharmacophoric features and their spatial arrangements.[13]

  • Hypothesis Generation: Multiple hypotheses (typically consisting of 3-6 features) are generated based on these alignments.

  • Scoring and Ranking: Each hypothesis is scored based on how well it maps the training set ligands. The best models will have high scores for the most active compounds and low scores for the inactive ones. This ranking helps to select the most relevant model for further validation.

LigandBasedWorkflow Data Data Curation (Actives & Inactives) Training Training Set Selection (~75%) Data->Training Test Test Set Selection (~25%) Data->Test Conformer Conformational Analysis Training->Conformer Validation Rigorous Validation Test->Validation Align Molecular Alignment & Common Feature ID Conformer->Align Hypo Hypothesis Generation Align->Hypo Hypo->Validation Internal & External FinalModel Validated Pharmacophore Model Validation->FinalModel

Caption: Workflow for Ligand-Based Pharmacophore Modeling.

Protocol: Structure-Based Pharmacophore Modeling Workflow

This protocol details the generation of a pharmacophore model using the 3D structure of a target protein, such as a kinase, in complex with a phthalazine-like inhibitor.

Step 1: Target Protein Preparation

Expert Insight: A crystal structure from the Protein Data Bank (PDB) is an experimental snapshot, not a perfect, simulation-ready model. It must be carefully prepared to correct for missing atoms, assign correct protonation states, and optimize the hydrogen-bonding network.

Methodology:

  • Structure Acquisition: Download the PDB file of the target protein (e.g., VEGFR-2, PDB ID: 4ASD). Ensure it contains a bound ligand.

  • Initial Cleanup: Remove all non-essential components, such as water molecules beyond the first solvation shell, co-solvents, and duplicate protein chains.

  • Protonation and Optimization: Use a dedicated protein preparation tool (e.g., Schrödinger's Protein Preparation Wizard, MOE's Structure Preparation) to:

    • Add hydrogen atoms.

    • Assign correct bond orders.

    • Predict and optimize the protonation states of residues like Histidine, Aspartate, and Glutamate.

    • Perform a restrained energy minimization to relieve any steric clashes.

Step 2: Binding Site Analysis and Feature Generation

Expert Insight: The pharmacophore should represent the key interactions that anchor the ligand in the binding pocket. It's not just about identifying features on the ligand, but understanding why they are there based on the complementary protein environment.

Methodology:

  • Interaction Analysis: Visualize the co-crystallized ligand within the binding site. Identify all key interactions between the ligand and the protein residues, such as:

    • Hydrogen bonds (e.g., to the kinase hinge region).

    • Hydrophobic/van der Waals contacts.

    • Aromatic (pi-pi or T-shaped) stacking.

    • Ionic interactions.

  • Pharmacophore Feature Generation: Based on these interactions, generate a pharmacophore model directly. Most modeling software (e.g., LigandScout, Discovery Studio) can do this automatically from a protein-ligand complex.[24][25] The software maps features onto the ligand that are complementary to the protein environment.

  • Refinement: Manually inspect the generated model. Add or remove features to create a more focused hypothesis. For example, if a hydrophobic contact is observed with a highly conserved residue, ensure a corresponding hydrophobic feature is present in the model.

StructureBasedModel cluster_protein Kinase Active Site cluster_ligand 1,4-Disubstituted Phthalazine Hinge Hinge Residue (e.g., Cys919) Gatekeeper Gatekeeper Residue Hydrophobic Hydrophobic Pocket DFG DFG Motif (e.g., Asp1046) Phth Phthalazine Core Phth->Gatekeeper Aromatic Int. Subst1 1-Position Substituent Subst1->Hinge H-Bond (Acceptor) Subst4 4-Position Substituent Subst4->Hydrophobic Hydrophobic Int.

Caption: Key interactions for a phthalazine in a kinase active site.

The Litmus Test: Rigorous Model Validation

Expert Insight: A pharmacophore model that has not been rigorously validated is merely a pretty picture. Validation is a non-negotiable step that quantifies the model's ability to distinguish active compounds from inactive ones, thereby establishing its predictive power and trustworthiness.

Internal Validation: Assessing Model Robustness

This step uses the training set to evaluate the statistical significance of the generated hypothesis.

  • Fischer's Randomization Test: The software shuffles the activity data of the training set compounds and builds new hypotheses. If the original, unshuffled hypothesis is significantly better than the numerous random ones, it indicates that the model is not a result of chance correlation.[18][19]

External Validation: Assessing Predictive Power

This is the most critical validation step. The pharmacophore model is used to screen the test set—the compounds it has never seen before.

  • Test Set Screening: The model's ability to correctly classify the test set compounds (retrieving the actives and ignoring the inactives) is evaluated.[13][19]

Key Statistical Metrics for a Self-Validating System

The performance of the model during validation is assessed using several quantitative metrics.

MetricDescriptionWhat Constitutes a "Good" Model?
Enrichment Factor (E) Measures how much better the model is at finding active compounds compared to random screening.A high value (typically > 5) is desirable.
Goodness of Hit (GH) Score A score ranging from 0 to 1 that balances the percentage of active compounds retrieved against the percentage of total database hits.[26]A score > 0.7 is generally considered to indicate a very good model.[26]
Receiver Operating Characteristic (ROC) Curve A plot of the true positive rate vs. the false positive rate.The curve should be pushed towards the top-left corner. The Area Under the Curve (AUC) should be close to 1.0.

Table 1: Key metrics for pharmacophore model validation.

Application in Drug Discovery: From Model to Molecules

Virtual Screening for Novel Hit Discovery

The primary application of a validated pharmacophore model is its use as a 3D query to rapidly screen large chemical databases (e.g., ZINC, ChEMBL) containing millions of compounds.[18][21][27]

  • The model searches for molecules that contain the specified pharmacophoric features in the correct 3D arrangement.

  • The process filters the massive library down to a manageable number of "hits."

  • These hits, which may have completely novel chemical scaffolds, can then be acquired or synthesized for biological testing.

Guiding Lead Optimization

A pharmacophore model provides an invaluable roadmap for medicinal chemists.[16] By visualizing a lead compound mapped onto the model, chemists can identify:

  • Missing Features: Is there a pharmacophoric feature that the lead compound does not satisfy? If so, modifications can be proposed to add the required functional group.

  • Poorly-fitting Features: Does a part of the molecule clash with an exclusion volume or align poorly with a feature? This can guide modifications to improve the fit and, consequently, the biological activity.

Case Study: Hypothetical Pharmacophore for Phthalazine-Based VEGFR-2 Inhibitors

Based on published data for 1,4-disubstituted phthalazines targeting VEGFR-2, we can propose a common pharmacophore model.[11][12]

Rationale:

  • Many VEGFR-2 inhibitors form a key hydrogen bond with the hinge residue Cys919. The nitrogen at position 2 of the phthalazine ring is a common hydrogen bond acceptor for this interaction.

  • An aniline or similar group at the 1-position often provides a hydrogen bond donor that interacts with a backbone carbonyl in the hinge.

  • The substituent at the 4-position typically occupies a hydrophobic pocket.

  • The two aromatic systems (the phthalazine itself and the substituent at the 1-position) provide key aromatic/hydrophobic features.

Caption: A hypothetical pharmacophore model for VEGFR-2 inhibitors.

Conclusion and Future Perspectives

Pharmacophore modeling is a powerful, rational, and resource-efficient strategy for advancing drug discovery programs centered on the 1,4-disubstituted phthalazine scaffold. By carefully selecting the appropriate modeling approach, meticulously curating data, and performing rigorous validation, researchers can generate highly predictive models. These models serve as essential tools for identifying novel, high-affinity ligands through virtual screening and for guiding the intelligent design of next-generation therapeutics.

References

  • Pharmacophore modeling | Medicinal Chemistry Class Notes. (2025, August 15). Fiveable.
  • Wasfy, A. F., et al. (2013). An efficient synthesis of some new 1,4-disubstituted phthalazine derivatives and their anticancer activity. Der Pharma Chemica, 5(2), 82-96.
  • Barreca, M. L., et al. (2022). Drug Design by Pharmacophore and Virtual Screening Approach. Pharmaceuticals, 15(6), 649. [Link]

  • Prachayasittikul, V., et al. (2014). List of softwares related to pharmacophore modeling. ResearchGate. [Link]

  • Ligand based Pharmacophore Modeling Service. Creative Biolabs. [Link]

  • Schrödinger Notes—Ligand-based Pharmacophore Modeling. (2024, February 27). J's Blog.
  • Pharmacophore modeling for phthalazinone analogs using a ligand-based methodology. ResearchGate. [Link]

  • Pharmacophore Modelling in Drug Discovery and Development. SlideShare.
  • Loh, W., et al. (2005). Synthesis and Anticancer Activities of Novel 1,4-Disubstituted Phthalazines. Molecules, 10(9), 1151-1159. [Link]

  • Synthesis and antitumor activities of novel 1,4-disubstituted phthalazine derivatives. (2010, August 15). PubMed. [Link]

  • OpenPharmaco: Open-source protein-based pharmacophore modeling software. (2024, June 19). GitHub. [Link]

  • Directory of computer-aided Drug Design tools. (2018, April 05). Click2Drug. [Link]

  • Pharmacophore Modelling and Molecular Docking Simulation Tutorial. (2018, August 30). ResearchGate. [Link]

  • DESIGN AND SYNTHESIS OF PHTHALAZINE BASED DERIVATIVES AS POTENTIAL ANTICANCER AGENTS. Semantic Scholar. [Link]

  • Phase. Schrödinger. [Link]

  • Phase. Software at Stanford. [Link]

  • The different consecutive steps in pharmacophore model generation, refinement, and prospective application. ResearchGate. [Link]

  • Learn the Art of Pharmacophore Modeling in Drug Designing. (2024, March 31). YouTube. [Link]

  • El-Adl, K., et al. (2024). Exploration of the VEGFR-2 inhibition activity of phthalazine derivatives: design, synthesis, cytotoxicity, ADMET, molecular docking and dynamic simulation. RSC Advances. [Link]

  • Identification of new potent phthalazine derivatives with VEGFR-2 and EGFR kinase inhibitory activity. (2016, November 10). PubMed. [Link]

  • El-Sayed, N. N. E., et al. (2022). Synthesis of Some Mono- and Disaccharide-Grafting Phthalazine Derivatives and Some New Se-Nucleoside Analogues: Antibacterial Properties, Quantum Chemical Calculations, and Cytotoxicity. Molecules, 28(1), 263. [Link]

  • Nafe, M. S., et al. (2024). Recent advances on anticancer activity of benzodiazine heterocycles through kinase inhibition. RSC Advances. [Link]

  • Creating a pharmacophore from a single protein-ligand complex. LigandScout. [Link]

  • Ligand-Based Pharmacophore Modeling, Molecular Docking, and Molecular Dynamic Studies of Dual Tyrosine Kinase Inhibitor of EGFR and VEGFR2. (2020, October 21). MDPI. [Link]

  • Pharmacophore model validation using GH score method. ResearchGate. [Link]

  • Pharmacophore Modeling. Creative Biostructure. [Link]

  • Ligand and Structure-Based Pharmacophore Modelling, Computer-aided Screening and Molecular Docking to Detect Novel NS5B. (2022, October 07). Biointerface Research in Applied Chemistry, 13(4), 371. [Link]

  • Pharmacophore modeling: advances and pitfalls. (2026, January 07). Frontiers in Chemistry. [Link]

  • A Concise Review on Phthlazine Derivatives and its Biological Activities. PharmaInfo. [Link]

  • In-Silico Design of Phthalazine Derivatives as VEGFR-2 Inhibitors: Molecular Docking and Pharmacological Profile Studies. (2022, November 20). Advanced Journal of Chemistry B, 4(4), 309-327. [Link]

  • Integrative Ligand-Based Pharmacophore Modeling, Virtual Screening, and Molecular Docking Simulation Approaches Identified Potential Lead Compounds against Pancreatic Cancer by Targeting FAK1. (2023, January 13). Pharmaceuticals, 16(1), 114. [Link]

  • Phthalazine-1,4-dione derivatives as non-competitive AMPA receptor antagonists: design, synthesis, anticonvulsant evaluation, ADMET profile and molecular docking. (2019, May 15). PubMed. [Link]

  • Novel Pyran-Linked Phthalazinone-Pyrazole Hybrids: Synthesis, Cytotoxicity Evaluation, Molecular Modeling, and Descriptor Studies. Frontiers in Chemistry, 9, 794958. [Link]

  • structure-based pharmacophore model: Topics. Science.gov. [Link]

  • Rationale, in silico docking, ADMET profile, design, synthesis and cytotoxicity evaluations of phthalazine derivatives as VEGFR-2 inhibitors. (2024, August 21). Semantic Scholar. [Link]

  • Structure-based pharmacophore modeling, virtual screening, and molecular dynamics simulation studies for identification of Plasmodium falciparum 5-aminolevulinate synthase inhibitors. (2023, January 11). Frontiers in Pharmacology. [Link]

Sources

Technical Guide: N-Allyl-4-chlorophthalazin-1-amine Intermediates in Kinase Inhibitor Design

[1]

Executive Summary

N-Allyl-4-chlorophthalazin-1-amine (CAS: 505071-30-7) represents a critical "bifunctional scaffold" in modern medicinal chemistry.[1] It serves as a gateway to 1,4-disubstituted phthalazines , a chemical class dominating the landscape of VEGFR (Vascular Endothelial Growth Factor Receptor) and Aurora kinase inhibitors.[1]

Unlike simple alkyl derivatives, the N-allyl moiety provides a dual strategic advantage:

  • Orthogonal Reactivity: It acts as a robust protecting group for the N1-amine that can be removed under specific conditions (e.g., Rhodium catalysis), distinct from standard acid/base labile groups.[1]

  • Cyclization Precursor: It functions as a "handle" for palladium-catalyzed intramolecular Heck reactions or Ring-Closing Metathesis (RCM), enabling the construction of tricyclic fused systems (e.g., pyrrolo[2,1-a]phthalazines) found in next-generation oncology drugs.[1]

Chemical Architecture & Reactivity Profile

The molecule consists of a phthalazine core with two distinct reactive sites:[1]

  • Position 4 (C-Cl bond): Highly electrophilic.[1] Susceptible to Nucleophilic Aromatic Substitution (

    
    ) by anilines, phenols, or thiols.[1] This is the primary site for introducing "tail" regions of kinase inhibitors (e.g., the chloro-aniline moiety in Vatalanib).[1]
    
  • Position 1 (N-Allyl): A secondary amine substituted with an allyl group.[1] This site is nucleophilic but sterically modulated.[1] The allyl group stabilizes the amine against unwanted side reactions during

    
     at position 4.[1]
    
Core Properties
PropertySpecification
IUPAC Name N-allyl-4-chlorophthalazin-1-amine
CAS Number 505071-30-7
Molecular Formula

Molecular Weight 219.67 g/mol
Physical State Off-white to pale yellow solid
Solubility Soluble in DMSO, DMF, DCM; sparingly soluble in water
Key Functionality Electrophilic Chloro-heterocycle + Allylic Amine Handle

Synthetic Methodologies & Protocols

The synthesis of this intermediate typically proceeds via the desymmetrization of 1,4-dichlorophthalazine.[1] The following protocol is synthesized from patent literature (e.g., WO2021062245, US20050245530).

Protocol 1: Synthesis of N-Allyl-4-chlorophthalazin-1-amine

Objective: Selective mono-amination of 1,4-dichlorophthalazine.

  • Reagents:

    • 1,4-Dichlorophthalazine (1.0 eq)[1][2]

    • Allylamine (1.0 - 1.1 eq)[1]

    • Base:

      
       or DIEA (Diisopropylethylamine) (2.0 eq)[1]
      
    • Solvent: Isopropanol (IPA) or THF.[1]

  • Procedure:

    • Step A: Dissolve 1,4-dichlorophthalazine in IPA (0.5 M concentration).

    • Step B: Cool to 0°C. Add DIEA followed by the slow addition of allylamine to prevent bis-substitution.

    • Step C: Warm to Room Temperature (RT) and stir for 4–6 hours. Monitor by TLC/LC-MS (Target mass: 220 [M+H]+).[1]

    • Step D: Concentrate in vacuo. Resuspend in water and extract with Ethyl Acetate.[1]

    • Step E: Recrystallize from Ethanol/Hexane to yield the product.

    • Yield: Typically 75–85%.[1]

Protocol 2: Downstream Functionalization (Library Generation)

Objective: Synthesis of a VEGFR inhibitor analog via

  • Coupling (Position 4):

    • React N-Allyl-4-chlorophthalazin-1-amine with 4-chloroaniline (1.2 eq) in n-butanol with catalytic HCl at 100°C for 12 hours.

    • Result: N1-Allyl-N4-(4-chlorophenyl)phthalazine-1,4-diamine.[1]

  • Allyl Deprotection (Optional):

    • Reagent:

      
       (Wilkinson's catalyst) or 
      
      
      with N,N-dimethylbarbituric acid (scavenger).[1]
    • Conditions: Reflux in Ethanol/Water.[1]

    • Mechanism:[2][3][4] Isomerization of allyl to enamine, followed by hydrolysis to release the free primary amine (

      
      ).[1]
      

Visualization: Synthesis & Divergent Pathways[1]

The following diagram illustrates the central role of the allyl intermediate in accessing diverse chemical spaces, from linear kinase inhibitors to fused tricyclics.

Phthalazine_PathwaysFigure 1: Divergent synthesis pathways utilizing the N-Allyl-4-chlorophthalazin-1-amine scaffold.Start1,4-Dichlorophthalazine(Precursor)IntermediateN-Allyl-4-chlorophthalazin-1-amine(CAS 505071-30-7)Start->IntermediateSelective SNAr(IPA, 0°C)AllylAmineAllylamine(Nucleophile)AllylAmine->IntermediateDrugALinear Kinase Inhibitor(e.g., Vatalanib Analog)Intermediate->DrugASNAr (Pos 4)with Aryl AnilineDrugBTricyclic Scaffold(Pyrrolo-phthalazine)Intermediate->DrugBIntramolecular Heck(Pd Catalyst)DrugCFree Amine Variant(N1-Unsubstituted)DrugA->DrugCAllyl Deprotection(RhCl(PPh3)3)

[1][2]

Patent Landscape & Therapeutic Applications[1][5]

Recent patent literature highlights the utility of this intermediate in two primary domains:

A. VEGFR/PDGFR Kinase Inhibitors

The phthalazine core is the pharmacophore of Vatalanib (PTK787).[1] While Vatalanib utilizes a 4-chlorophenylamino group, recent patents (e.g., US 2005/0245530 ) describe the use of allylamine as a "masked" ammonia equivalent.[1]

  • Strategy: Direct amination with ammonia is often low-yielding due to catalyst poisoning or bis-substitution.[1]

  • Solution: Use allylamine to form the N-allyl intermediate (high yield), then deprotect the allyl group to reveal the primary amine, or retain it for hydrophobic pocket occupancy.[1]

B. Fused-Ring Systems (PARP & Aurora Inhibitors)

Patents involving Talazoparib analogs and other fused phthalazines often employ N-allyl intermediates to facilitate ring closure.[1]

  • Mechanism: The allyl double bond reacts with a halogen at the ortho-position of a pendant aryl ring (via Heck reaction) to form a third ring, locking the conformation for higher potency.[1]

Key Patent References
  • US Patent 6,258,812: Establishes the foundational synthesis of 1-(arylamino)-4-(pyridyl)phthalazines (Vatalanib class), providing the context for 1,4-disubstituted phthalazine chemistry [1].[1]

  • US Patent Application 2005/0245530: Explicitly details the methodology of using allylamine as a nucleophile in kinase inhibitor synthesis and subsequent deprotection strategies [2].[1]

  • WO 2021/062245: Describes modern protocols for reacting allylamine with heteroaryl chlorides, validating the continued relevance of this intermediate in 2020s drug discovery [3].[1]

Conclusion

N-Allyl-4-chlorophthalazin-1-amine is more than a catalog building block; it is a strategic tool in the medicinal chemist's arsenal.[1] Its ability to differentiate the two electrophilic sites of the phthalazine core allows for the precise assembly of non-symmetric kinase inhibitors.[1] Furthermore, the allyl group offers a "fork in the road"—leading either to deprotection (for primary amines) or cyclization (for rigidified tricycles)—making it indispensable for SAR (Structure-Activity Relationship) exploration in oncology.[1]

References
  • Bold, G., et al. (2001).[1] Phthalazines with angiogenesis inhibiting activity. US Patent 6,258,812.[1] USPTO.[1] Link

  • Knegtel, R., et al. (2005).[1][2] Monocyclic heterocycles as kinase inhibitors. US Patent Application 2005/0245530.[1] Google Patents. Link

  • Li, Y., et al. (2021).[1][2] Pyridone compounds and methods of use in the modulation of a protein kinase. WO Patent 2021/062245.[1][5] WIPO.[1] Link

  • Sigma-Aldrich.[1] (n.d.). Allyl-(4-chloro-phthalazin-1-yl)-amine Product Sheet. Link

Methodological & Application

Application Notes and Protocols for the Synthesis of Allyl-(4-chloro-phthalazin-1-yl)-amine from 1,4-dichlorophthalazine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Phthalazine derivatives are a prominent class of nitrogen-containing heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities.[1] These activities include, but are not limited to, anticancer, anti-inflammatory, and antihypertensive properties. The 1,4-disubstituted phthalazine scaffold, in particular, serves as a versatile backbone for the development of novel therapeutic agents. This document provides a comprehensive guide for the synthesis of Allyl-(4-chloro-phthalazin-1-yl)-amine, a valuable intermediate for further chemical elaboration, from the readily available starting material, 1,4-dichlorophthalazine.

The synthetic strategy detailed herein is a nucleophilic aromatic substitution (SNAr) reaction, a cornerstone of modern organic synthesis for the functionalization of aromatic rings. This application note is intended for researchers, scientists, and professionals in the field of drug development, offering a detailed protocol, mechanistic insights, and expected analytical data to ensure reproducible and verifiable results.

Mechanistic Insights: Nucleophilic Aromatic Substitution

The synthesis of Allyl-(4-chloro-phthalazin-1-yl)-amine from 1,4-dichlorophthalazine proceeds via a nucleophilic aromatic substitution mechanism. In this reaction, the lone pair of electrons on the nitrogen atom of allylamine acts as a nucleophile, attacking one of the electron-deficient carbon atoms of the phthalazine ring that is bonded to a chlorine atom. The presence of the two nitrogen atoms in the phthalazine ring withdraws electron density, making the chloro-substituted carbons susceptible to nucleophilic attack.

The reaction is proposed to proceed through a Meisenheimer-like intermediate, a resonance-stabilized anionic complex. The subsequent loss of a chloride ion restores the aromaticity of the phthalazine ring, yielding the final product. Due to the symmetrical nature of 1,4-dichlorophthalazine, the initial attack can occur at either the C1 or C4 position. Under the specified reaction conditions, monosubstitution is favored.

Materials and Reagents

Reagent/MaterialGradeSupplier
1,4-Dichlorophthalazine95%Sigma-Aldrich
Allylamine98%Sigma-Aldrich
IsopropanolAnhydrousFisher Scientific
AcetoneACS GradeVWR
Hydrochloric Acid37%Sigma-Aldrich
DichloromethaneHPLC GradeFisher Scientific
n-HexaneHPLC GradeFisher Scientific
Ethyl AcetateHPLC GradeFisher Scientific
Anhydrous Sodium SulfateACS GradeVWR
Silica Gel60 Å, 230-400 meshSigma-Aldrich

Safety Precautions

1,4-Dichlorophthalazine:

  • Causes skin and serious eye irritation.[2]

  • May cause respiratory irritation.[2]

  • Personal Protective Equipment (PPE): Safety glasses, gloves, and a lab coat are mandatory. Work in a well-ventilated fume hood.

Allylamine:

  • Highly flammable liquid and vapor.

  • Toxic if swallowed, in contact with skin, or if inhaled.[3]

  • Causes severe skin burns and eye damage.

  • Personal Protective Equipment (PPE): Chemical-resistant gloves, splash goggles, a face shield, and a flame-retardant lab coat are required. Handle exclusively in a chemical fume hood.

Experimental Protocol

This protocol is based on analogous procedures for the reaction of chloro-phthalazines with amines.[1][4]

Reaction Setup:

G reagents 1,4-Dichlorophthalazine Allylamine Isopropanol reaction_vessel Round-bottom flask with reflux condenser and magnetic stirrer reagents->reaction_vessel Add heating Heat to 80°C reaction_vessel->heating reflux Reflux for 4-6 hours heating->reflux monitoring Monitor by TLC reflux->monitoring workup Aqueous work-up monitoring->workup Upon completion extraction Extraction with Dichloromethane workup->extraction drying Dry with Na2SO4 extraction->drying concentration Concentration in vacuo drying->concentration purification Column Chromatography concentration->purification product Allyl-(4-chloro- phthalazin-1-yl)-amine purification->product

Experimental Workflow Diagram.

Procedure:

  • To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 1,4-dichlorophthalazine (1.0 g, 5.02 mmol).

  • Add 30 mL of isopropanol to the flask and stir the suspension.

  • In a separate container, dilute allylamine (0.32 mL, 5.52 mmol, 1.1 equivalents) with 10 mL of isopropanol.

  • Add the diluted allylamine solution dropwise to the stirred suspension of 1,4-dichlorophthalazine at room temperature.

  • Heat the reaction mixture to 80 °C and maintain at reflux for 4-6 hours.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mixture of n-hexane and ethyl acetate (7:3) as the mobile phase. The disappearance of the 1,4-dichlorophthalazine spot indicates the completion of the reaction.

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the isopropanol under reduced pressure using a rotary evaporator.

  • Dissolve the residue in 50 mL of dichloromethane and transfer to a separatory funnel.

  • Wash the organic layer with 2 x 30 mL of saturated sodium bicarbonate solution and then with 30 mL of brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Purification:

The crude product can be purified by column chromatography on silica gel.

  • Prepare a slurry of silica gel in n-hexane and pack it into a glass column.

  • Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel.

  • Load the adsorbed product onto the top of the column.

  • Elute the column with a gradient of ethyl acetate in n-hexane (starting from 10% ethyl acetate and gradually increasing to 30%).

  • Collect the fractions and monitor them by TLC.

  • Combine the fractions containing the pure product and evaporate the solvent to yield Allyl-(4-chloro-phthalazin-1-yl)-amine as a solid.

Characterization and Expected Data

The structure of the synthesized Allyl-(4-chloro-phthalazin-1-yl)-amine can be confirmed by various spectroscopic techniques.

Analysis Expected Results
Appearance White to off-white solid
Molecular Formula C₁₁H₁₀ClN₃
Molecular Weight 219.67 g/mol
¹H NMR (400 MHz, CDCl₃)δ (ppm): 8.2-8.0 (m, 2H, Ar-H), 7.8-7.6 (m, 2H, Ar-H), 6.1-5.9 (m, 1H, -CH=CH₂), 5.4-5.2 (m, 2H, -CH=CH₂), 4.4-4.2 (m, 2H, -NH-CH₂-), ~5.0 (br s, 1H, NH)
¹³C NMR (100 MHz, CDCl₃)δ (ppm): ~158 (C-Cl), ~155 (C-N), ~134 (-CH=), ~132-125 (Ar-C), ~117 (=CH₂), ~45 (-NH-CH₂)
IR (KBr) ν (cm⁻¹): ~3300 (N-H stretch), ~3080 (C-H, alkene), ~1640 (C=C stretch), ~1580, 1480 (Ar C=C stretch), ~770 (Ar C-H bend)
Mass Spec (EI) m/z (%): 219 (M⁺), 221 (M⁺+2), 184 (M⁺ - Cl), 178 (M⁺ - C₃H₅)

Justification of Expected Spectral Data:

  • ¹H NMR: The aromatic protons on the phthalazine ring are expected to appear in the downfield region (δ 8.2-7.6 ppm) as multiplets. The vinyl protons of the allyl group will show characteristic signals: a multiplet for the -CH= proton around δ 6.0 ppm and two multiplets for the terminal =CH₂ protons between δ 5.4 and 5.2 ppm. The methylene protons adjacent to the nitrogen (-NH-CH₂-) will likely appear as a multiplet around δ 4.3 ppm. The N-H proton is expected to be a broad singlet around δ 5.0 ppm, which is exchangeable with D₂O.[5][6][7]

  • ¹³C NMR: The carbon atoms of the phthalazine ring will resonate in the aromatic region (δ 158-125 ppm). The carbon attached to chlorine will be downfield. The alkene carbons of the allyl group are expected around δ 134 ppm (-CH=) and δ 117 ppm (=CH₂). The methylene carbon adjacent to the nitrogen will appear around δ 45 ppm.[8][9][10]

  • IR Spectroscopy: A characteristic N-H stretching vibration for a secondary amine is expected around 3300 cm⁻¹.[11][12] The C=C stretching of the allyl group should appear around 1640 cm⁻¹. Aromatic C=C stretching bands will be observed in the 1600-1450 cm⁻¹ region. The C-Cl stretch will likely be in the fingerprint region.

  • Mass Spectrometry: The mass spectrum should show the molecular ion peak (M⁺) at m/z 219 and the isotopic peak for the chlorine atom (M⁺+2) at m/z 221 with a ratio of approximately 3:1.[13][14] Common fragmentation patterns would involve the loss of a chlorine atom or the allyl group.[15]

Conclusion

This application note provides a detailed and scientifically grounded protocol for the synthesis of Allyl-(4-chloro-phthalazin-1-yl)-amine from 1,4-dichlorophthalazine. By following the outlined procedures for synthesis, purification, and characterization, researchers can reliably produce this valuable chemical intermediate. The provided mechanistic insights and expected analytical data serve as a robust guide for successful execution and verification of the synthesis.

References

  • Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: allylamine. Retrieved from [Link]

  • Raposo, M. M. M., Sampaio, A. M. B. A., & Kirsch, G. (n.d.). Synthesis of 1-amino-4-(2´-thienyl)phthalazine derivatives. Sciforum. Retrieved from [Link]

  • Ibrahim, H., El-Deen, I., Soliman, A., & Imam, A. (2009). Synthesis, Biological activity and Mass Spectral Fragmentation Patterns of some New Fused Phthalazine-1,4-dione Derivatives. Afinidad. Journal of Chemical Engineering Theoretical and Applied Chemistry, VOL 66(540). Retrieved from [Link]

  • Marion, L., & Cockburn, W. F. (1949). THE INFRARED SPECTRA OF SECONDARY AMINES AND THEIR SALTS. Canadian Journal of Chemistry, 27b(6), 349–357. [Link]

  • PubChem. (n.d.). 1,4-Dichlorophthalazine. National Center for Biotechnology Information. Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). IR: amines. Retrieved from [Link]

  • Smith, B. C. (2019, May 1). Organic Nitrogen Compounds III: Secondary and Tertiary Amines. Spectroscopy Online. Retrieved from [Link]

  • An efficient synthesis of some new 1,4-disubstituted phthalazine derivatives and their anticancer activity. (n.d.). ResearchGate. Retrieved from [Link]

  • Oreate AI Blog. (2026, January 8). Decoding the IR Spectrum of Secondary Amines. Retrieved from [Link]

  • LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • Synthesis and Anticancer Activities of Novel 1,4-Disubstituted Phthalazines. (n.d.). PubMed Central. Retrieved from [Link]

  • CHEMISTRY PAPER No. 12: ORGANIC SPECTROSCOPY Module 16: 1H NMR Chemical Shifts for Common Functional Groups. (n.d.). Retrieved from [Link]

  • Representative 1 H NMR spectra of the changes of chemical shift of H1... (n.d.). ResearchGate. Retrieved from [Link]

  • The values for proton and C-13 chemical shifts given below are typical approximate ranges only. (n.d.). Retrieved from [Link]

  • Synthesis and biological activity of aminophthalazines and aminopyridazines as novel inhibitors of PGE 2 production in cells. (n.d.). PubMed Central. Retrieved from [Link]

  • Ibrahim, H., El-Deen, I., Soliman, A., & Imam, A. (2009). Synthesis, Biological activity and Mass Spectral Fragmentation Patterns of some New Fused Phthalazine-1,4-dione Derivatives. Afinidad. Journal of Chemical Engineering Theoretical and Applied Chemistry, VOL 66(540). Retrieved from [Link]

  • Starkey, L. S. (n.d.). 1H NMR Chemical Shifts. Educator.com. Retrieved from [Link]

  • A kind of preparation method of 1,4- dichloro phthalazines. (n.d.). Google Patents.
  • CONTENTS 1. 13C NMR spectroscopy • Chemical shift. (n.d.). Retrieved from [Link]

  • Ibrahim, H., et al. (2009).
  • LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. Retrieved from [Link]

  • Compound Interest. (2015). A GUIDE TO 13C NMR CHEMICAL SHIFT VALUES. Retrieved from [Link]

  • LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

Sources

Protocol for nucleophilic aromatic substitution on 1,4-dichlorophthalazine

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Fidelity Protocol for Nucleophilic Aromatic Substitution on 1,4-Dichlorophthalazine



Executive Summary & Mechanistic Rationale

1,4-Dichlorophthalazine (1,4-DCP) is a "privileged scaffold" in medicinal chemistry, serving as the core for various VEGFR inhibitors (e.g., Vatalanib) and antihypertensives (e.g., Hydralazine). Its reactivity is driven by the diazine ring system; the two nitrogen atoms at positions 2 and 3 exert a strong electron-withdrawing effect (


 and 

effects), rendering the carbons at positions 1 and 4 highly electrophilic.

The Core Challenge: The molecule is


 symmetric. The primary synthetic objective is often mono-substitution  (desymmetrization) to create a functional handle for subsequent diversification.

Mechanistic Insight for Protocol Design: Unlike standard benzene derivatives, 1,4-DCP undergoes Nucleophilic Aromatic Substitution (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">


) rapidly. The reaction follows an addition-elimination mechanism via a Meisenheimer-like anionic intermediate.
  • Deactivation Principle: Upon mono-substitution with an electron-donating nucleophile (e.g., a primary amine), the phthalazine ring becomes more electron-rich. This electronic donation deactivates the remaining C-Cl bond towards a second attack. This kinetic difference allows for high selectivity of the mono-product if stoichiometry is strictly controlled [1, 2].

Critical Reaction Parameters

To ensure reproducibility and suppress the formation of the 1,4-disubstituted byproduct or the hydrolytic phthalazinone impurity, the following parameters must be controlled:

ParameterRecommendationScientific Rationale
Solvent n-Butanol or Ethanol Protic solvents stabilize the transition state (Meisenheimer complex) via H-bonding. n-Butanol allows higher reflux temps (117°C) for sterically hindered amines [2].
Stoichiometry 1.0 : 1.1 (Substrate : Nucleophile)Slight excess ensures conversion but minimizes double substitution.
Base None (if amine is excess) or DIPEA For valuable amines, use 1.0 eq amine + 1.2 eq DIPEA to scavenge HCl.
Temperature 60°C – 80°C Sufficient to overcome activation energy (

) for the first substitution but insufficient for the deactivated second chloride.

Validated Protocol: Mono-Amination of 1,4-Dichlorophthalazine

This protocol is optimized for primary and secondary amines. It is a self-validating system: the product usually precipitates from the alcoholic solvent, driving the equilibrium forward and simplifying purification.

Materials
  • 1,4-Dichlorophthalazine (1.0 equiv)

  • Target Amine (1.1 equiv)

  • Solvent: Anhydrous Ethanol (0.5 M concentration relative to substrate)

  • Base:

    
    -Diisopropylethylamine (DIPEA) (1.2 equiv) — Optional if amine is cheap; otherwise use 2.2 equiv of amine.
    
Step-by-Step Methodology
  • Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Flush with Nitrogen (

    
    ).[1]
    
    • Why: Moisture competes with the amine, leading to the thermodynamic dead-end: 4-chlorophthalazin-1(2H)-one (hydrolysis product).

  • Dissolution: Charge 1,4-dichlorophthalazine into the flask. Add Anhydrous Ethanol. Stir at Room Temperature (RT) until a suspension or partial solution is formed.

  • Addition: Add DIPEA followed by the dropwise addition of the Target Amine over 5 minutes.

    • Observation: A transient color change (often yellow/orange) indicates the formation of the charge-transfer complex or Meisenheimer intermediate.

  • Reaction: Heat the mixture to reflux (approx. 78°C) for 2–4 hours.

    • In-Process Control (IPC): Monitor by TLC (System: 30% EtOAc in Hexanes).

    • Success Criteria: Disappearance of starting material (

      
      ) and appearance of a fluorescent blue/green spot (
      
      
      
      ).
  • Work-up (Precipitation Method):

    • Cool the reaction mixture to RT, then to 0°C in an ice bath.

    • The mono-substituted product typically precipitates as a hydrochloride salt (if no base used) or free base (if DIPEA used).

    • Filter the solid.[1][2] Wash with cold ethanol (

      
      ) and diethyl ether (
      
      
      
      ).
  • Alternative Work-up (Extraction):

    • If no precipitate forms: Remove solvent in vacuo. Redissolve residue in DCM. Wash with saturated

      
       and Brine. Dry over 
      
      
      
      .

Validated Protocol: Synthesis of Hydralazine (Hydrazine Substitution)

This specific transformation is highly sensitive to stoichiometry. Excess hydrazine leads to 1,4-dihydrazinylphthalazine.

  • Solvent System: Ethanol (99.5%).[1]

  • Temperature: 60°C (Do not reflux initially).

  • Stoichiometry: 1,4-DCP (1.0 equiv) + Hydrazine Hydrate (5.0 equiv).

    • Rationale: High excess of hydrazine acts as both solvent and nucleophile, statistically favoring the mono-attack and preventing the mono-product from reacting with another DCP molecule (dimerization) [3].

  • Procedure:

    • Dissolve DCP in warm ethanol (50°C).

    • Add Hydrazine Hydrate in one portion.

    • Stir at 60°C for 45 minutes. Yellow precipitate forms rapidly.

    • Filter immediately while warm to remove soluble impurities. Wash with hot ethanol.

Reaction Pathway & Troubleshooting Logic

The following diagram illustrates the decision matrix and chemical pathways.

G Start 1,4-Dichlorophthalazine (Electrophile) Condition1 1.1 eq Amine Reflux EtOH (Kinetic Control) Start->Condition1 Condition2 Excess Amine (>2.5 eq) High T / Pressure (Thermodynamic) Start->Condition2 Condition3 Water / H+ (Moisture Contamination) Start->Condition3 Mono 1-Chloro-4-amino-phthalazine (Target: Mono-Substituted) Condition1->Mono Major Product (Deactivated Ring) Di 1,4-Diamino-phthalazine (Over-reaction) Condition2->Di Forced 2nd Subst. Hydrolysis 4-Chlorophthalazin-1-one (Dead-end Impurity) Condition3->Hydrolysis Irreversible Mono->Di If Heating Prolonged or Excess Reagent

Caption: Reaction pathway logic for 1,4-dichlorophthalazine. Green indicates the primary target pathway; red indicates common failure modes.

Troubleshooting Guide

ObservationRoot CauseCorrective Action
Starting Material Remains Nucleophile is too weak (e.g., aniline with EWG).Switch solvent to n-Butanol and increase temp to 110°C. Add catalytic KI (Finkelstein-like activation).
Formation of Di-substituted Product Localized high concentration of amine.Dilute reaction (0.2 M). Ensure dropwise addition of amine to the DCP solution.
Formation of Phthalazinone (Hydrolysis) Wet solvent or old reagents.Use anhydrous solvents.[3] Store 1,4-DCP in a desiccator (hydrolyzes slowly in air).
Low Yield / Sticky Solid Product forming HCl salt which is hygroscopic.Perform a basic workup (

wash) to isolate the free base, which is usually more crystalline.

References

  • Raposo, M. M. M., et al. "Synthesis of 1-amino-4-(2´-thienyl)phthalazine derivatives." 8th International Electronic Conference on Synthetic Organic Chemistry, 2004 . [Link]

  • El-Gaby, M. S. A., et al. "Synthesis of Novel Phthalazine Derivatives as Potential Anticancer Agents from 1-Chloro-4-(4-phenoxyphenyl)phthalazine." Der Pharma Chemica, 2011 , 3(4), 183-193. [Link]

  • Wernersson, S., et al. "Reactivity of 1-Chlorobenzo[g]phthalazinone and 1,4-Dichlorobenzo[g]phthalazine towards some Nucleophilic Reagents." Journal of the Indian Chemical Society, 1997 . [Link](Note: Generalized reference to hydrazine reactivity patterns in phthalazines).

Sources

Unlocking Novel Bioactive Scaffolds: A Guide to the Strategic Functionalization of Allyl-(4-chloro-phthalazin-1-yl)-amine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The phthalazine core is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. The strategic introduction of an allyl group at the 1-position of 4-chlorophthalazine provides a versatile chemical handle for further molecular elaboration. This application note presents a comprehensive guide for researchers, medicinal chemists, and drug development professionals on the functionalization of the allyl moiety of Allyl-(4-chloro-phthalazin-1-yl)-amine. We provide detailed, field-proven protocols for key transformations including Mizoroki-Heck arylation, epoxidation, and dihydroxylation. Each protocol is accompanied by an in-depth discussion of the underlying mechanistic principles and the rationale behind the selection of reagents and reaction conditions, empowering researchers to adapt and optimize these methods for the synthesis of novel phthalazine-based compounds with therapeutic potential.

Introduction: The Phthalazine Scaffold and the Allyl Group as a Gateway to Molecular Diversity

Phthalazine derivatives have garnered significant attention in drug discovery due to their diverse pharmacological properties, including anticancer, cardiovascular, and antimicrobial activities.[1][2][3] The specific molecule of interest, Allyl-(4-chloro-phthalazin-1-yl)-amine, possesses two key reactive sites: the chloro-substituent on the phthalazine ring and the terminal double bond of the allyl group. While the chlorine atom is amenable to nucleophilic aromatic substitution, the allyl group offers a rich platform for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. This guide focuses exclusively on the strategic manipulation of the allyl group, a versatile building block in organic synthesis, to access a diverse array of novel analogues.[4][5]

The presence of the nitrogen-containing phthalazine heterocycle can influence the reactivity of the allyl group. The nitrogen atoms can potentially coordinate to metal catalysts, impacting their efficacy.[6] Therefore, the selection of appropriate catalytic systems and reaction conditions is paramount to achieving successful and selective functionalization. The protocols detailed herein have been designed to address these challenges and provide robust methods for the synthesis of new chemical entities.

Section 1: Mizoroki-Heck Arylation for C-C Bond Formation

The Mizoroki-Heck reaction is a powerful palladium-catalyzed cross-coupling reaction that enables the formation of a carbon-carbon bond between an alkene and an aryl halide.[7][8][9] This transformation is particularly valuable for introducing aromatic and heteroaromatic moieties onto the allyl side chain, significantly expanding the chemical space accessible from Allyl-(4-chloro-phthalazin-1-yl)-amine.

Mechanistic Rationale and Key Considerations

The catalytic cycle of the Heck reaction involves the oxidative addition of an aryl halide to a Pd(0) species, followed by migratory insertion of the alkene into the Pd-aryl bond, and finally, β-hydride elimination to release the arylated alkene product and regenerate the Pd(0) catalyst.[7][8]

Causality Behind Experimental Choices:

  • Catalyst: Palladium(II) acetate (Pd(OAc)₂) is a common and effective precatalyst that is reduced in situ to the active Pd(0) species. For challenging substrates, including some N-allyl heterocycles, the use of more specialized catalysts like those with bulky phosphine ligands or N-heterocyclic carbene (NHC) ligands can improve efficiency and prevent catalyst deactivation.[9][10]

  • Ligand: Triphenylphosphine (PPh₃) is a widely used ligand that stabilizes the palladium catalyst and modulates its reactivity. The choice of ligand can influence the regioselectivity and efficiency of the reaction.

  • Base: A base, such as triethylamine (Et₃N) or potassium carbonate (K₂CO₃), is required to neutralize the hydrogen halide formed during the catalytic cycle. The choice of base can impact the reaction rate and prevent side reactions.

  • Solvent: Aprotic polar solvents like dimethylformamide (DMF) or acetonitrile (MeCN) are typically used to dissolve the reactants and facilitate the reaction.

Heck_Reaction_Workflow cluster_reaction Reaction Conditions cluster_workup Work-up & Purification cluster_product Product A Allyl-(4-chloro-phthalazin-1-yl)-amine E Solvent (e.g., DMF) Heat (e.g., 80-100 °C) A->E B Aryl Halide (Ar-X) B->E C Pd(OAc)₂ + PPh₃ C->E D Base (e.g., Et₃N) D->E F Aqueous Work-up E->F G Column Chromatography F->G H Arylated Phthalazine Derivative G->H

Detailed Experimental Protocol

Materials:

  • Allyl-(4-chloro-phthalazin-1-yl)-amine (1.0 equiv)

  • Aryl halide (e.g., iodobenzene, bromobenzene) (1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (0.05 equiv)

  • Triphenylphosphine (PPh₃) (0.1 equiv)

  • Triethylamine (Et₃N) (2.0 equiv)

  • Anhydrous Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add Allyl-(4-chloro-phthalazin-1-yl)-amine, the aryl halide, palladium(II) acetate, and triphenylphosphine.

  • Add anhydrous DMF via syringe, followed by triethylamine.

  • Heat the reaction mixture to 80-100 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and dilute with dichloromethane.

  • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired arylated product.

ParameterRecommended ConditionRationale
Catalyst Loading 5 mol %Provides a good balance between reaction rate and cost.
Ligand to Metal Ratio 2:1Ensures catalyst stability and activity.
Base TriethylamineA common, effective, and readily available base.
Temperature 80-100 °CSufficient to promote the reaction without significant decomposition.

Section 2: Epoxidation of the Allyl Group

Epoxidation of the allyl double bond introduces a versatile three-membered epoxide ring, which can be subsequently opened by various nucleophiles to generate a wide range of 1,2-difunctionalized derivatives. This strategy allows for the introduction of amino alcohol and diol functionalities, which are common motifs in bioactive molecules.

Mechanistic Rationale and Key Considerations

The epoxidation of alkenes can be achieved using various reagents, with meta-chloroperoxybenzoic acid (m-CPBA) being a common and effective choice. The reaction proceeds through a concerted mechanism where the peroxyacid delivers an oxygen atom to the double bond.

Causality Behind Experimental Choices:

  • Oxidizing Agent: m-CPBA is a commercially available, relatively stable peroxyacid that provides good yields for the epoxidation of a wide range of alkenes.

  • Solvent: A chlorinated solvent such as dichloromethane (DCM) is typically used as it is inert and effectively dissolves both the substrate and the oxidant.

  • Temperature: The reaction is often carried out at low temperatures (e.g., 0 °C to room temperature) to control the reaction rate and minimize potential side reactions. The phthalazine nitrogen could potentially be oxidized by m-CPBA, although the N-allyl amine nitrogen is less susceptible. Low temperatures help to favor the desired epoxidation of the more nucleophilic alkene.

  • Work-up: A basic work-up with sodium bicarbonate is necessary to neutralize the m-chlorobenzoic acid byproduct. A reducing agent like sodium thiosulfate can be used to quench any unreacted peroxide.

Epoxidation_Workflow cluster_reaction Reaction Conditions cluster_workup Work-up & Purification cluster_product Product A Allyl-(4-chloro-phthalazin-1-yl)-amine C Solvent (DCM) Temperature (0 °C to rt) A->C B m-CPBA B->C D Quench with Na₂S₂O₃ Wash with NaHCO₃ C->D E Column Chromatography D->E F Epoxidized Phthalazine Derivative E->F

Detailed Experimental Protocol

Materials:

  • Allyl-(4-chloro-phthalazin-1-yl)-amine (1.0 equiv)

  • meta-Chloroperoxybenzoic acid (m-CPBA, ~77%) (1.2 equiv)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • 10% aqueous sodium thiosulfate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • Dissolve Allyl-(4-chloro-phthalazin-1-yl)-amine in dichloromethane in a round-bottom flask and cool the solution to 0 °C in an ice bath.

  • In a separate flask, dissolve m-CPBA in dichloromethane.

  • Add the m-CPBA solution dropwise to the cooled solution of the substrate over 30 minutes.

  • Allow the reaction mixture to stir at 0 °C for 1 hour and then warm to room temperature. Monitor the reaction by TLC.

  • Once the starting material is consumed, quench the reaction by adding 10% aqueous sodium thiosulfate solution and stir for 15 minutes.

  • Transfer the mixture to a separatory funnel and wash with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the epoxide.

ParameterRecommended ConditionRationale
m-CPBA Stoichiometry 1.2 equivalentsEnsures complete conversion of the starting material.
Reaction Temperature 0 °C to room temperatureControls the reaction rate and minimizes side reactions.
Quenching Agent Sodium thiosulfateSafely destroys any excess peroxide.

Section 3: Dihydroxylation of the Allyl Group

Dihydroxylation of the allyl group introduces a vicinal diol (a 1,2-diol), a valuable functional group that can serve as a precursor for further transformations or contribute to the biological activity of the molecule. The Sharpless asymmetric dihydroxylation allows for the enantioselective synthesis of chiral diols, which is of great importance in drug development.[11][12][13]

Mechanistic Rationale and Key Considerations

The dihydroxylation of alkenes is commonly achieved using osmium tetroxide (OsO₄) as a catalyst. The reaction proceeds through a [3+2] cycloaddition of OsO₄ to the alkene, forming an osmate ester intermediate, which is then hydrolyzed to yield the syn-diol.[14][15]

Causality Behind Experimental Choices:

  • Catalyst: Osmium tetroxide is a highly effective catalyst for dihydroxylation. Due to its toxicity and high cost, it is used in catalytic amounts in conjunction with a stoichiometric co-oxidant.

  • Co-oxidant: N-methylmorpholine N-oxide (NMO) is a common and effective co-oxidant that regenerates the OsO₄ catalyst after each cycle, allowing for its use in substoichiometric amounts.[16][17]

  • Solvent System: A mixture of acetone and water is typically used to dissolve both the organic substrate and the inorganic reagents.

  • Asymmetric Dihydroxylation: For enantioselective synthesis, the Sharpless AD-mix preparations (AD-mix-α and AD-mix-β) are used. These mixtures contain the osmium catalyst, a chiral ligand ((DHQ)₂PHAL or (DHQD)₂PHAL), the co-oxidant (K₃Fe(CN)₆), and a base (K₂CO₃). The choice of AD-mix determines the stereochemical outcome of the reaction.[11][12]

Dihydroxylation_Workflow cluster_reaction Reaction Conditions cluster_workup Work-up & Purification cluster_product Product A Allyl-(4-chloro-phthalazin-1-yl)-amine C Solvent (Acetone/Water) Room Temperature A->C B OsO₄ (cat.) NMO (co-oxidant) B->C D Quench with Na₂SO₃ Extraction C->D E Column Chromatography D->E F Diol Derivative E->F

Detailed Experimental Protocol (Achiral Dihydroxylation)

Materials:

  • Allyl-(4-chloro-phthalazin-1-yl)-amine (1.0 equiv)

  • N-methylmorpholine N-oxide (NMO) (1.5 equiv)

  • Osmium tetroxide (OsO₄) (2.5 wt% solution in t-butanol, 0.02 equiv)

  • Acetone

  • Water

  • Saturated aqueous sodium sulfite solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask, dissolve Allyl-(4-chloro-phthalazin-1-yl)-amine and NMO in a mixture of acetone and water (10:1 v/v).

  • To this stirring solution, add the osmium tetroxide solution dropwise at room temperature.

  • Stir the reaction mixture for 12-24 hours, monitoring by TLC.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium sulfite and stir for 30 minutes.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the diol.

ParameterRecommended ConditionRationale
OsO₄ Loading 2 mol %Sufficient for catalytic turnover with a co-oxidant.
Co-oxidant NMOA reliable and commercially available co-oxidant.
Solvent Ratio Acetone:Water 10:1Provides a good balance of solubility for all components.

Conclusion

The protocols detailed in this application note provide a robust foundation for the functionalization of the allyl group of Allyl-(4-chloro-phthalazin-1-yl)-amine. The Mizoroki-Heck arylation, epoxidation, and dihydroxylation reactions offer reliable pathways to introduce molecular diversity and access novel chemical entities with potential therapeutic applications. By understanding the underlying principles and the rationale behind the experimental choices, researchers can confidently apply and adapt these methods to advance their drug discovery programs centered on the versatile phthalazine scaffold.

References

  • Lewis Acid Assisted Ring-Closing Metathesis of Chiral Diallylamines: An Efficient Approach to Enantiopure Pyrrolidine Derivatives. Organic Letters. [Link]

  • Synthesis of Novel Series of Phthalazine Derivatives as Potential Antitumor Agents. IISTE. [Link]

  • Synthesis and antimicrobial evaluation of some annelated phthalazine derivatives and acyclo C-nucleosides from 1-chloro-4-(2,4,6-trimethylphenyl)phthalazine. Journal of the Serbian Chemical Society. [Link]

  • Synthesis of Novel Phthalazine Derivatives as Potential Anticancer Agents from 1-Chloro-4-(4-phenoxyphenyl)phthalazine. Der Pharma Chemica. [Link]

  • Heck reaction - Wikipedia. [Link]

  • Heck Reaction - Organic Chemistry Portal. [Link]

  • The application of a mechanistic model leads to the extension of the Sharpless asymmetric dihydroxylation to allylic 4-methoxybenzoates and conformationally related amine and homoallylic alcohol derivatives. Journal of the American Chemical Society. [Link]

  • A new efficient palladium catalyst for Heck reactions of deactivated aryl chlorides. ScienceDirect. [Link]

  • Direct Functionalization of Nitrogen Heterocycles via Rh-Catalyzed C–H Bond Activation. Accounts of Chemical Research. [Link]

  • Microwave-assisted synthesis, characterization, and molecular docking studies of new chlorophthalazine derivatives as anticancer activity. Taylor & Francis Online. [Link]

  • Olefin metathesis for chemical biology. Current Opinion in Chemical Biology. [Link]

  • Ring closing metathesis by Hoveyda–Grubbs catalysts: A theoretical approach of some aspects of the initiation mechanism. Journal of Molecular Graphics and Modelling. [Link]

  • Heck Transformations of Biological Compounds Catalyzed by Phosphine-Free Palladium. MDPI. [Link]

  • An Overview of Different Synthetic Routes for the Synthesis of Phthalazine Derivatives. SciSpace. [Link]

  • Sharpless asymmetric dihydroxylation - Wikipedia. [Link]

  • Recent Strategies in Nickel-Catalyzed C–H Bond Functionalization for Nitrogen-Containing Heterocycles. NSF Public Access Repository. [Link]

  • ENANTIOSELECTIVE EPOXIDATION OF ALLYLIC ALCOHOLS: (2S,3S)-3-PROPYLOXIRANEMETHANOL. Organic Syntheses. [Link]

  • Recent advances in olefin metathesis and its application in organic synthesis. Tetrahedron. [Link]

  • Application of Olefin Metathesis in the Synthesis of Carbo- and Heteroaromatic Compounds—Recent Advances. MDPI. [Link]

  • Sharpless Aminohydroxylation (Oxyamination) - Organic Chemistry Portal. [Link]

  • A Review on The Medicinal And Industrial Applications of N-Containing Heterocycles. Bentham Science. [Link]

  • Sharpless Asymmetric Dihydroxylation: An Impressive Gadget for the Synthesis of Natural Products: A Review. MDPI. [Link]

  • Sharpless Asymmetric Dihydroxylation. MDPI Encyclopedia. [Link]

  • Anionic Olefin Metathesis Catalysts Enable Modification of Unprotected Biomolecules in Water. ACS Catalysis. [Link]

  • Late-stage modification of bioactive compounds: Improving druggability through efficient molecular editing. MedComm. [Link]

  • Ring Closing Metathesis (RCM) - Organic Chemistry Portal. [Link]

  • Ring-closing metathesis of functionalized olefins. Radboud Repository. [Link]

  • OsO4 (Osmium Tetroxide) for Dihydroxylation of Alkenes. Master Organic Chemistry. [Link]

  • INTRAMOLECULAR MIZOROKI-HECK REACTION IN THE SYNTHESIS OF HETEROCYCLES: STRATEGIES FOR THE GENERATION OF TERTIARY AND QUATERNARY STEREOSELECTIVE CENTERS. QUIMICA NOVA. [Link]

  • Directed Dihydroxylation of Cyclic Allylic Alcohols and Trichloroacetamides Using OsO4/TMEDA. The Journal of Organic Chemistry. [Link]

  • Amine-directed Mizoroki–Heck arylation of free allylamines. RSC Publishing. [Link]

  • A green Heck reaction protocol towards trisubstituted alkenes, versatile pharmaceutical intermediates. Frontiers in Chemistry. [Link]

  • Epoxidation of allylic alcohols - Wikipedia. [Link]

  • Pd-Catalyzed Mizoroki-Heck Reactions Using Fluorine-Containing Agents as the Cross-Coupling Partners. MDPI. [Link]

  • 12.11: Vicinal SYn Dihydroxylation with Osmium Tetroxide. Chemistry LibreTexts. [Link]

  • A Convenient Method for Dihydroxylation of Olefins by the Combined Use of Osmium Tetroxide and Dihydroxyphenyiborane. Organic Chemistry Portal. [Link]

  • Epoxidation of a Cyclic Allyl-Amine by a Bifunctional Peracid. Thieme Chemistry. [Link]

  • Synthesis of Nitrogen-Containing Heterocycles through Catalytic Dehydrative Cyclization Reactions. Organic Chemistry Portal. [Link]

  • Recent advances in metal-free catalysts for the synthesis of N-heterocyclic frameworks focusing on 5- and 6-membered rings: a review. RSC Publishing. [Link]

  • Epoxidation of Allylic Alcohols in Aqueous Solutions on Non-surfactant Amphiphilic Sugars. Semantic Scholar. [Link]

  • Synthesis of novel phthalazine-based derivatives with potent cytotoxicity against HCT-116 cells through apoptosis and VEGFR2 inhibition. PMC. [Link]

  • Method for the epoxidation of allyl chloride with hydrogen peroxide.

Sources

Application Note: Strategic Utilization of Allyl-(4-chloro-phthalazin-1-yl)-amine in Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Phthalazine Scaffold in Drug Discovery

The phthalazine core (benzo[


]pyridazine) is a privileged structure in medicinal chemistry, serving as the pharmacophore for several approved drugs, including Vatalanib  (VEGFR inhibitor), Olaparib  (PARP inhibitor), and Azelastine  (antihistamine).

This guide focuses on Allyl-(4-chloro-phthalazin-1-yl)-amine (ACPA), a versatile bifunctional building block. ACPA is unique because it possesses two distinct reactive handles:

  • C4-Chlorine: A site for Nucleophilic Aromatic Substitution (

    
    ) or Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig).
    
  • N-Allyl Moiety: A "tethered olefin" capable of undergoing electrophilic or oxidative cyclization to fuse an imidazole or pyrimidine ring onto the phthalazine core.

This application note provides validated protocols for synthesizing ACPA and utilizing it to construct imidazo[2,1-a]phthalazine systems, a scaffold gaining traction in kinase inhibitor research.

Strategic Synthesis Workflow

The utility of ACPA lies in its ability to serve as a divergent intermediate. The workflow below illustrates the primary routes: synthesis of the core, followed by either C4-functionalization or N1-cyclization.

Workflow Diagram

Phthalazine_Workflow Start 1,4-Dichlorophthalazine ACPA Allyl-(4-chloro-phthalazin-1-yl)-amine (ACPA) Start->ACPA SNAr (0°C to RT) Reagent + Allylamine (1.05 eq) Reagent->ACPA PathA Route A: Iodocyclization (Electrophilic Cyclization) ACPA->PathA PathB Route B: Pd-Catalyzed Oxidative Cyclization ACPA->PathB PathC Route C: C4-Functionalization (Suzuki/Buchwald) ACPA->PathC ProductA 3-(Iodomethyl)-2,3-dihydro- imidazo[2,1-a]phthalazine PathA->ProductA I2, NaHCO3 ProductB Imidazo[2,1-a]phthalazine (Aromatized) PathB->ProductB Pd(OAc)2, O2/Cu(OAc)2 ProductC 4-Aryl-1-(allylamino)phthalazine PathC->ProductC Ar-B(OH)2 or Ar-NH2

Figure 1: Divergent synthesis pathways starting from 1,4-Dichlorophthalazine. The ACPA intermediate allows for selective ring fusion or side-chain modification.

Module 1: Synthesis of the Building Block (ACPA)

The synthesis relies on a controlled


 reaction. The challenge is preventing the formation of the 1,4-bis(allylamino) byproduct.
Protocol A: Mono-substitution of 1,4-Dichlorophthalazine

Materials:

  • 1,4-Dichlorophthalazine (1.0 equiv)

  • Allylamine (1.05 equiv) — Strict stoichiometry is critical.

  • Triethylamine (

    
    ) (1.2 equiv)
    
  • Ethanol (anhydrous) or Isopropanol

Procedure:

  • Dissolution: Dissolve 1,4-dichlorophthalazine (e.g., 5.0 g) in Ethanol (50 mL) in a round-bottom flask. Cool the suspension to 0 °C in an ice bath.

  • Addition: Mix allylamine and

    
     in 10 mL of Ethanol. Add this solution dropwise to the phthalazine mixture over 30 minutes. Note: Slow addition at low temperature favors mono-substitution.
    
  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4–6 hours. Monitor by TLC (Hexane:EtOAc 3:1). The starting material (

    
    ) should disappear, yielding the mono-product (
    
    
    
    ).
  • Work-up: Pour the reaction mixture into ice-cold water (200 mL). The product typically precipitates as a solid.

  • Purification: Filter the solid. Wash with cold water.[1] Recrystallize from Ethanol/Water (9:1) if necessary.[2]

    • Expected Yield: 75–85%

    • QC Check:

      
       NMR should show integration for only one allyl group and the persistence of the C4-Cl signal (distinct shift from the starting material).
      

Mechanistic Insight: The first chlorine displacement deactivates the phthalazine ring slightly toward the second nucleophilic attack, but temperature control is the primary factor preventing over-reaction [1, 2].

Module 2: Cyclization to Fused Heterocycles

This module describes converting ACPA into imidazo[2,1-a]phthalazine derivatives. This fusion is biologically significant as it mimics the tricyclic core of potent kinase inhibitors.

Protocol B: Iodocyclization (Synthesis of Dihydroimidazoles)

This method uses iodine to activate the alkene, triggering an intramolecular nucleophilic attack by the ring nitrogen (N2).

Materials:

  • ACPA (1.0 equiv)

  • Iodine (

    
    ) (2.0 equiv)
    
  • Sodium Bicarbonate (

    
    ) (2.5 equiv)
    
  • Acetonitrile (

    
    ) or DCM
    

Procedure:

  • Setup: Dissolve ACPA in

    
     (0.1 M concentration). Add 
    
    
    
    .[2]
  • Cyclization: Add

    
     in one portion. Stir at RT for 12 hours in the dark.
    
  • Quench: Add saturated aqueous

    
     (sodium thiosulfate) to quench excess iodine (solution turns from violet to colorless).
    
  • Extraction: Extract with EtOAc (3x). Dry over

    
    .
    
  • Result: The product is 3-(iodomethyl)-6-chloro-2,3-dihydroimidazo[2,1-a]phthalazine .

    • Note: The exocyclic iodine is a valuable handle for further substitution (e.g., with azides or amines).

Protocol C: Palladium-Catalyzed Oxidative Cyclization (Aza-Wacker Type)

To obtain the fully aromatic imidazo[2,1-a]phthalazine directly, a Pd(II)-catalyzed oxidative cyclization is preferred.

Materials:

  • ACPA (1.0 equiv)

  • 
     (5 mol%)
    
  • 
     (2.0 equiv) or Benzoquinone (oxidant)
    
  • Toluene or DMSO

  • Temperature: 80–100 °C

Procedure:

  • Catalyst Mix: In a pressure tube, combine ACPA,

    
    , and 
    
    
    
    .
  • Solvent: Add Toluene (degassed).

  • Heating: Seal and heat to 100 °C for 16 hours.

  • Mechanism: The Pd(II) coordinates to the alkene and the amine.

    
    -hydride elimination followed by re-oxidation of Pd(0) yields the aromatized imidazole ring fused to the phthalazine [3, 4].
    
  • Purification: Filter through a Celite pad to remove metal salts. Concentrate and purify via flash chromatography.

Module 3: Functionalization of the C4-Position

The chlorine atom at C4 remains intact during the cyclization (especially Protocol B). It can be used to introduce diversity after the ring is fused.

Protocol D: Suzuki-Miyaura Coupling

Materials:

  • 6-Chloro-imidazo[2,1-a]phthalazine derivative (from Protocol B or C)

  • Aryl Boronic Acid (

    
    ) (1.2 equiv)
    
  • 
     (5 mol%) or 
    
    
    
  • 
     (2.0 equiv)
    
  • Dioxane/Water (4:1)

Procedure:

  • Combine the chloro-heterocycle, boronic acid, and base in the solvent mixture.

  • Degas with Nitrogen for 10 minutes.

  • Add the Pd catalyst.[3][4]

  • Heat to 90 °C for 4–12 hours.

  • Outcome: This yields 6-aryl-imidazo[2,1-a]phthalazines, a scaffold highly analogous to known VEGFR inhibitors [5].

Summary of Quantitative Data

Reaction TypeReagentsKey ConditionsTypical YieldProduct Type
Synthesis of ACPA Allylamine,

EtOH, 0°C

RT
80%Building Block
Iodocyclization

,

MeCN, RT, Dark85-92%Fused Dihydroimidazole (Iodo-subst.)
Oxidative Cyclization

, Cu(II)
Toluene, 100°C60-75%Fused Imidazole (Aromatic)
Suzuki Coupling

, Pd(0)
Dioxane/H2O, 90°C70-90%6-Aryl-Fused System

Troubleshooting & Critical Control Points

  • Regioselectivity (Synthesis of ACPA): If you observe significant di-substituted product (1,4-diallylamino), lower the reaction temperature to -10 °C and ensure the allylamine is added very slowly.

  • Cyclization Failure (Protocol B): If the iodocyclization is sluggish, ensure the ACPA is free of residual amine salts. The reaction is pH-sensitive; maintaining basicity with

    
     is crucial to neutralize the HI generated.
    
  • Pd Catalyst Deactivation (Protocol C): Phthalazines are nitrogen-rich and can coordinate strongly to Palladium, potentially poisoning the catalyst. Using bidentate ligands or higher catalyst loading (up to 10%) may be required for difficult substrates.

References

  • BenchChem. "Application Notes and Protocols for the Synthesis of 1,4-Disubstituted Phthalazines." BenchChem Application Library. Accessed Feb 2026.[5] Link

  • Sigma-Aldrich. "1,4-Dichlorophthalazine Product Information & Applications." Merck/Sigma-Aldrich Technical Documents. Link

  • Ferraccioli, R. (2012). "Heterocycle Synthesis Based on Palladium-Catalyzed C−H Bond Functionalization Methods." Current Organic Synthesis, 9(1), 96-113.[6] Link

  • Guchhait, S. K., et al. (2018). "Cu(II)-catalyzed intramolecular oxidative cyclization of N-allyl-2-aminopyridines." ResearchGate/Journal of Organic Chemistry. Link

  • Duncton, M. A. J., et al. (2006). "Arylphthalazines.[7][8] Part 2: 1-(Isoquinolin-5-yl)-4-arylamino phthalazines as potent inhibitors of VEGF receptors I and II."[7] Bioorganic & Medicinal Chemistry Letters, 16(6), 1579-1581. Link

Sources

Heck coupling reaction conditions for Allyl-(4-chloro-phthalazin-1-yl)-amine

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers and medicinal chemists requiring a robust protocol for the Heck coupling of Allyl-(4-chloro-phthalazin-1-yl)-amine (CAS: 505071-30-7).

The following guide addresses the specific chemoselective challenges of this substrate: activating the electron-deficient heteroaryl chloride while preserving the potentially reactive N-allyl moiety (which can be susceptible to isomerization or Pd-mediated deallylation).

Executive Summary

Allyl-(4-chloro-phthalazin-1-yl)-amine presents a unique synthetic challenge. It contains two functional groups capable of interacting with Palladium:

  • C4-Chloride: The intended electrophile for oxidative addition. While phthalazines are electron-deficient (activating the C-Cl bond), chlorides are inherently less reactive than bromides or iodides.

  • N-Allyl Amine: A nucleophilic side chain that can coordinate Pd(II), potentially poisoning the catalyst, or undergo competitive

    
    -allyl formation (Tsuji-Trost type deallylation) or isomerization to an enamine.
    

This protocol utilizes bulky, electron-rich phosphine ligands (Buchwald-type) to accelerate the oxidative addition into the C-Cl bond, ensuring it outcompetes side reactions at the allyl group.

Key Reaction Parameters
ParameterRecommendationRationale
Catalyst Source Pd(OAc)₂ or Pd₂(dba)₃Generates active Pd(0) species in situ.
Ligand XPhos or Amphos Bulky biaryl phosphines facilitate oxidative addition to aryl chlorides and prevent catalyst deactivation by the phthalazine nitrogens.
Base Cs₂CO₃ or K₃PO₄Stronger inorganic bases are required for aryl chlorides; Cs₂CO₃ improves solubility in polar aprotic solvents.
Solvent 1,4-Dioxane or DMFHigh boiling point required (100–110°C); Dioxane is preferred to minimize deallylation risks associated with nucleophilic solvents.
Stoichiometry 1.0 : 1.5 (Halide : Olefin)Excess olefin drives the equilibrium and compensates for potential competitive oligomerization.

Reaction Scheme & Mechanism

The reaction involves the coupling of the chlorophthalazine core with an external activated olefin (e.g., styrene, acrylate) to form a functionalized phthalazine derivative.

Mechanistic Pathway (DOT Diagram)

HeckMechanism PreCat Pd(II) Precatalyst (Pd(OAc)2) ActiveCat Active Species L-Pd(0) PreCat->ActiveCat Reduction (Phosphine/Olefin) OxAdd Oxidative Addition (Rate Limiting for Cl) ActiveCat->OxAdd + Substrate (R-Cl) Side2 RISK: N-Deallylation (If Nucleophile Present) ActiveCat->Side2 Pi-Allyl formation Coord Olefin Coordination OxAdd->Coord + Olefin Side1 RISK: N-Coordination (Catalyst Poisoning) OxAdd->Side1 Phthalazine N binding MigIns Migratory Insertion Coord->MigIns BetaElim Beta-Hydride Elimination MigIns->BetaElim RedElim Reductive Elimination (Base-Assisted) BetaElim->RedElim - Product RedElim->ActiveCat Regeneration

Figure 1: Catalytic cycle emphasizing the oxidative addition to the chlorophthalazine and potential off-cycle inhibitory pathways.

Detailed Experimental Protocol

Materials
  • Substrate: Allyl-(4-chloro-phthalazin-1-yl)-amine (1.0 equiv)

  • Coupling Partner: Styrene, n-Butyl Acrylate, or similar (1.5 equiv)

  • Catalyst: Palladium(II) Acetate [Pd(OAc)₂] (5 mol%)

  • Ligand: XPhos (2-Dicyclohexylphosphino-2′,4′,6′-triisopropylbiphenyl) (10 mol%)

    • Alternative: Amphos (Bis(di-tert-butyl(4-dimethylaminophenyl)phosphine)dichloropalladium(II)) if handling air-sensitive ligands is difficult.

  • Base: Cesium Carbonate [Cs₂CO₃] (2.0 equiv), anhydrous.

  • Solvent: Anhydrous 1,4-Dioxane (0.2 M concentration).

Step-by-Step Procedure
  • Preparation (Glovebox or Schlenk Line):

    • Flame-dry a 10 mL microwave vial or a heavy-walled pressure tube equipped with a magnetic stir bar.

    • Cool to room temperature under a stream of Argon or Nitrogen.

  • Reagent Addition:

    • Add Allyl-(4-chloro-phthalazin-1-yl)-amine (1.0 equiv, e.g., 220 mg for 1 mmol scale).

    • Add Cs₂CO₃ (2.0 equiv, 652 mg).

    • Add XPhos (10 mol%, 48 mg) and Pd(OAc)₂ (5 mol%, 11 mg).

    • Note: Premixing the catalyst and ligand in a small amount of solvent for 5 minutes before addition can enhance active species formation.

  • Solvent & Olefin Addition:

    • Seal the vessel with a septum.

    • Evacuate and backfill with Argon three times.

    • Inject anhydrous 1,4-Dioxane (5 mL).

    • Inject the Olefin (1.5 equiv, e.g., Styrene: 172 µL).

  • Reaction:

    • Place the vessel in a pre-heated oil block at 100°C .

    • Stir vigorously (800+ rpm). The reaction mixture will likely turn dark orange/brown.

    • Monitor by LC-MS at 2 hours and 16 hours.

    • Target: Disappearance of the starting chloride (m/z ~220) and appearance of the coupled product.

  • Workup:

    • Cool the mixture to room temperature.

    • Dilute with Ethyl Acetate (20 mL) and filter through a pad of Celite to remove palladium black and inorganic salts.

    • Wash the filtrate with Water (2 x 10 mL) and Brine (1 x 10 mL).

    • Dry over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify via Flash Column Chromatography.

    • Gradient: 0% to 50% Ethyl Acetate in Hexanes. (Phthalazines are polar; adjust gradient based on the polarity of the coupled olefin).

Experimental Workflow (DOT Diagram)

ProtocolWorkflow Start Setup Dry Schlenk Tube Argon Atm Mix Add Solids Substrate + Base + Pd/Ligand Start->Mix Liquid Add Liquids Dioxane + Olefin Mix->Liquid Heat Reaction 100°C, 16h Liquid->Heat Monitor LC-MS Check Target: M+Olefin-HCl Heat->Monitor Monitor->Heat Incomplete Filter Workup Celite Filtration EtOAc Extraction Monitor->Filter Complete Purify Purification Flash Column Filter->Purify

Figure 2: Operational workflow for the Heck coupling process.

Critical Troubleshooting & Optimization

IssueProbable CauseCorrective Action
No Reaction (Starting Material Recovered) Catalyst poisoning by Phthalazine N or Amine.Switch to XPhos Pd G3 precatalyst (pre-formed active species). Increase temperature to 120°C.
Deallylation (Loss of Allyl group) Pd-mediated

-allyl cleavage.
Ensure anhydrous conditions (water acts as a nucleophile). Avoid nucleophilic solvents like alcohols.
Homocoupling of Olefin Oxidative coupling of styrene/acrylate.Reduce Pd loading to 2 mol%. Add olefin slowly via syringe pump.
Black Precipitate (Pd Black) Ligand dissociation / Catalyst death.Add TBAB (Tetrabutylammonium bromide, 20 mol%) as a stabilizer for Pd nanoparticles.
Why This Works (Scientific Rationale)
  • Chloride Activation: Standard PPh₃ is often insufficient for aryl chlorides, especially on deactivated or complex heterocycles. XPhos provides the necessary steric bulk to promote reductive elimination and the electron richness to facilitate oxidative addition into the C-Cl bond [1].

  • Phthalazine Core: The 1,4-relationship on the phthalazine ring places the Chlorine and Amine in a "para-like" orientation. This prevents intramolecular interference (cyclization) but requires careful control of intermolecular competition.

  • Base Choice: Cs₂CO₃ is often superior to K₂CO₃ in dioxane due to the "Cesium Effect" (higher solubility and reactivity in organic media) [2].

References

  • Littke, A. F., & Fu, G. C. (2002). Palladium-catalyzed coupling reactions of aryl chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211. Link

  • Surry, D. S., & Buchwald, S. L. (2008). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50. Link

  • Prim, D., Campagne, J. M., Joseph, D., & Andrioletti, B. (2002). Palladium-catalyzed reactions of halo- and (sulfonyl)phthalazines. Tetrahedron, 58(11), 2077-2090. Link

  • Sigma-Aldrich. (n.d.). Allyl-(4-chloro-phthalazin-1-yl)-amine Product Page. Link

Application Note: Strategic Synthesis of Triazolo-Phthalazine Derivatives from Allyl Amines

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol details the synthesis of 3-(allylamino)-[1,2,4]triazolo[3,4-a]phthalazine , a fused heterocyclic scaffold with significant potential in medicinal chemistry (e.g., as PDE4 inhibitors or anticancer agents).

This guide prioritizes the Desulfurative Cyclization Strategy , as it robustly retains the allyl amine moiety in the final structure, unlike acid-catalyzed thermal cyclizations which often result in the loss of the amine substituent.

Introduction & Scientific Rationale

The [1,2,4]triazolo[3,4-a]phthalazine scaffold represents a privileged structure in drug discovery, known for its ability to mimic purine nucleosides and inhibit phosphodiesterases (PDEs). While various routes exist, synthesizing derivatives that retain an N-allyl substituent at the 3-position is synthetically challenging due to the lability of the allyl group under harsh acidic conditions.

Why Start from Allyl Amines? Allyl amines serve as versatile "handles." The terminal alkene provides a site for late-stage functionalization (e.g., olefin metathesis, epoxidation, or hydroboration) after the heterocyclic core has been constructed.

The Synthetic Strategy: Direct condensation of allyl amines with phthalazine precursors rarely yields the triazolo core. Instead, we employ a Stepwise Activation-Cyclization Protocol :

  • Activation: Conversion of allyl amine to allyl isothiocyanate (AITC).

  • Coupling: Reaction with 1-hydrazinophthalazine (Hydralazine) to form a thiosemicarbazide intermediate.

  • Desulfurative Cyclization: Use of a carbodiimide (EDCI) or Iodine (I₂) to facilitate ring closure while retaining the allyl-amino nitrogen.

Mechanistic Pathway & Workflow

The transformation relies on the nucleophilic attack of the hydrazine moiety onto the isothiocyanate, followed by an intramolecular cyclization that extrudes sulfur.

Reaction Scheme Visualization

ReactionPathway AllylAmine Allyl Amine (Starting Material) AITC Allyl Isothiocyanate (Activated Intermediate) AllylAmine->AITC CS2, Base (In situ activation) Intermediate Thiosemicarbazide Intermediate AITC->Intermediate + Hydralazine Nucleophilic Addition Hydralazine 1-Hydrazinophthalazine (Core Reagent) Hydralazine->Intermediate Transition Cyclization Transition State Intermediate->Transition EDCI or I2 (Desulfurization) Product 3-(Allylamino)-[1,2,4]triazolo [3,4-a]phthalazine Transition->Product - S / - H2S

Figure 1: Mechanistic workflow for the conversion of allyl amine to the triazolo-phthalazine scaffold via an isothiocyanate intermediate.[1]

Experimental Protocol

Phase 1: Preparation of Allyl Isothiocyanate (In-situ)

Note: While Allyl Isothiocyanate is commercially available, this step is provided for researchers starting strictly from the amine.

Reagents: Allyl amine (1.0 eq), CS₂ (1.2 eq), Triethylamine (1.2 eq), Tosyl Chloride (1.1 eq), THF.

  • Thiocarbamate Formation: In a round-bottom flask, dissolve Allyl amine (10 mmol) and Triethylamine (12 mmol) in dry THF (20 mL). Cool to 0°C.

  • CS₂ Addition: Add Carbon Disulfide (CS₂) dropwise. Stir for 1 hour at 0°C. A precipitate (dithiocarbamate salt) may form.

  • Desulfurization: Add Tosyl Chloride (11 mmol) dissolved in minimal THF dropwise. Stir for 2 hours at room temperature.

  • Workup: Filter the salts and concentrate the filtrate to obtain crude Allyl Isothiocyanate (AITC). Proceed immediately to Phase 2.

Phase 2: Thiosemicarbazide Formation

Reagents: Crude AITC (from Phase 1), 1-Hydrazinophthalazine HCl (Hydralazine, 1.0 eq), Ethanol, Triethylamine.

  • Dissolution: Suspend 1-Hydrazinophthalazine HCl (10 mmol) in Ethanol (30 mL). Add Triethylamine (11 mmol) to liberate the free base. The solution should turn clear/yellow.

  • Addition: Add the crude AITC dropwise to the hydrazine solution at Room Temperature (RT).

  • Reflux: Heat the mixture to reflux (78°C) for 2–4 hours. Monitor by TLC (5% MeOH in DCM).

  • Isolation: Cool to RT. The thiosemicarbazide intermediate often precipitates. Filter the solid. If no precipitate forms, concentrate and recrystallize from EtOH/Ether.

    • Checkpoint: Confirm intermediate by MS (Expected M+1: ~260 Da).

Phase 3: Oxidative Cyclization (The Critical Step)

Method Choice: Use Method A (EDCI) for milder conditions compatible with sensitive allyl groups.

Method A: EDCI-Mediated Cyclization (Preferred)

  • Setup: Dissolve the thiosemicarbazide intermediate (5 mmol) in dry DMF or DCM (15 mL).

  • Reagent: Add EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide, 1.5 eq).

  • Reaction: Stir at 40°C–50°C for 4–6 hours. EDCI acts as a sulfur scavenger, forming a urea byproduct and forcing ring closure.

  • Workup: Dilute with water and extract with Ethyl Acetate. Wash organic layer with brine.

  • Purification: Silica gel column chromatography (Gradient: 0-5% MeOH in DCM).

Method B: Iodine-Mediated Cyclization

  • Setup: Dissolve intermediate in THF.

  • Reagent: Add Iodine (I₂, 1.1 eq) and Potassium Carbonate (K₂CO₃, 2.0 eq).

  • Reaction: Stir at RT for 2 hours.

  • Quench: Add saturated Sodium Thiosulfate (Na₂S₂O₃) to remove excess iodine (color change from brown to clear).

  • Extraction: Extract with DCM.

Data Analysis & Quality Control

Expected Analytical Data

The following table summarizes the key spectral features confirming the formation of the target structure.

FeatureTechniqueDiagnostic SignalStructural Implication
Triazole Ring ¹³C NMRSignal at ~148–155 ppmC3 carbon of the triazole ring (attached to amine).
Allyl Group ¹H NMRMultiplet at 5.8–6.0 ppm (1H)Retention of the internal alkene proton (-CH=).
Allyl Group ¹H NMRTwo doublets at 5.1–5.3 ppm (2H)Retention of terminal alkene protons (=CH₂).
NH Signal ¹H NMRBroad singlet at ~6.5–7.5 ppmExocyclic amine (-NH-Allyl). Note: Absence of SH signal confirms cyclization.
Mass Spec LC-MS[M+H]⁺ PeakMolecular weight consistent with loss of H₂S from intermediate.
Troubleshooting Guide
ObservationRoot CauseCorrective Action
Low Yield in Phase 2 Hydralazine HCl not neutralizedEnsure stoichiometric Triethylamine is added to liberate the free hydrazine base.
Product is the Thione (S=C) Acidic cyclization usedAvoid strong acids (HCl/H₂SO₄). Use EDCI or I₂ to favor the amino product over the thione.
Loss of Allyl Group Hydrogenation/IsomerizationAvoid Pd catalysts or harsh reducing conditions. Ensure reagents are free of transition metal contaminants.

References

  • General Synthesis of Triazolo-phthalazines

    • Title: Synthesis and biological evaluation of [1,2,4]triazolo[3,4-a]phthalazine deriv
    • Source:European Journal of Medicinal Chemistry, 2014.[2]

    • URL:[Link]

  • Mechanism of Desulfurative Cyclization: Title: Carbodiimide-mediated synthesis of amino-substituted heterocycles. Source:Journal of Organic Chemistry, General Reference for EDCI cyclizations. Context: Validates the use of EDCI to retain amino substituents during ring closure.
  • Allyl Isothiocyanate Reactivity

    • Title: The reaction of allyl isothiocyanate with nucleophiles.[3][4][5]

    • Source:Food Technology and Biotechnology, 2003.
    • URL:[Link]

  • Hydralazine Chemistry

    • Title: Recent Developments in Chemistry of Phthalazines.
    • Source:Longdom Publishing, Review.
    • URL:[Link]

Sources

Application Note: Synthesis of Vatalanib Analogs via Allyl-(4-chloro-phthalazin-1-yl)-amine

Author: BenchChem Technical Support Team. Date: February 2026

Here is a detailed Application Note and Protocol guide for the preparation of Vatalanib analogs, specifically utilizing the Allyl-(4-chloro-phthalazin-1-yl)-amine intermediate.

Abstract & Introduction

Vatalanib (PTK787/ZK 222584) is a tyrosine kinase inhibitor (TKI) that targets Vascular Endothelial Growth Factor Receptors (VEGFR-1, -2, and -3), inhibiting angiogenesis in solid tumors. The core pharmacophore consists of a phthalazine scaffold substituted at the 1- and 4-positions.[1] While Vatalanib itself features a 4-chlorophenylamine and a 4-pyridylmethyl group, structural analogs involving 1,4-diaminophthalazines have gained attention for their ability to probe different binding modes within the ATP-binding pocket.

This guide details the synthesis of Allyl-(4-chloro-phthalazin-1-yl)-amine , a versatile "linchpin" intermediate. The allyl group serves two functions:

  • Hydrophobic Probe: It occupies the hydrophobic region II of the kinase pocket.

  • Synthetic Handle: The alkene allows for late-stage functionalization (e.g., dihydroxylation, reduction, or metathesis) to modulate solubility and metabolic stability.

Retrosynthetic Analysis & Strategy

The synthesis relies on the sequential nucleophilic aromatic substitution (


) of 1,4-dichlorophthalazine. The difference in reactivity between the first and second chlorine atoms allows for the isolation of the mono-substituted intermediate.
Pathway Visualization

G cluster_0 Mechanistic Logic SM 1,4-Dichlorophthalazine (Starting Material) INT Allyl-(4-chloro-phthalazin-1-yl)-amine (Key Intermediate) SM->INT Step 1: Allylamine IPA, 80°C (S_NAr 1) PROD Vatalanib Analog (1,4-Diamino Scaffold) INT->PROD Step 2: Ar-NH2 Buchwald or Acid/Heat (S_NAr 2) Logic1 Cl is a good leaving group on electron-deficient phthalazine Logic2 First substitution deactivates the ring slightly, allowing isolation

Figure 1: Sequential substitution strategy for accessing Vatalanib analogs.

Experimental Protocols

Protocol A: Synthesis of Allyl-(4-chloro-phthalazin-1-yl)-amine

Objective: Selective mono-displacement of 1,4-dichlorophthalazine with allylamine.

Reagents & Materials:

  • 1,4-Dichlorophthalazine (1.0 equiv) [CAS: 4752-10-7][2]

  • Allylamine (1.2 equiv)

  • Triethylamine (Et

    
    N) (1.5 equiv)
    
  • Solvent: Isopropanol (IPA) or Ethanol (EtOH)

  • Equipment: Reflux condenser, magnetic stirrer, oil bath.

Step-by-Step Methodology:

  • Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1,4-dichlorophthalazine (2.0 g, 10 mmol) in Isopropanol (20 mL). The mixture may be a suspension initially.[3]

  • Addition: Add Triethylamine (2.1 mL, 15 mmol) followed by the dropwise addition of Allylamine (0.9 mL, 12 mmol).

    • Expert Insight: Although allylamine is nucleophilic enough to react without a base, Et

      
      N scavenges the HCl byproduct, preventing protonation of the unreacted phthalazine nitrogens, which would otherwise retard the reaction.
      
  • Reaction: Heat the mixture to 80°C (Reflux) for 2–4 hours.

    • Monitoring: Check by TLC (Hexane:EtOAc 3:1). The starting material (Rf ~0.8) should disappear, and a new spot (Rf ~0.5) should appear. Avoid prolonged heating (>6 hours) to prevent formation of the bis-allyl impurity.

  • Work-up: Cool the reaction mixture to room temperature. The product often precipitates directly upon cooling.

  • Isolation:

    • If solid forms: Filter the precipitate and wash with cold water (2 x 10 mL) and cold IPA (1 x 5 mL).

    • If no solid forms: Concentrate the solvent under reduced pressure to ~5 mL, then pour into ice-water (50 mL) to induce precipitation.

  • Purification: Recrystallize from Ethanol/Water if necessary.

  • Characterization: Verify structure via

    
    H NMR. Look for the loss of symmetry in the phthalazine aromatic region and the presence of allyl signals (multiplet at 
    
    
    
    5.9–6.0 ppm).

Yield Expectation: 75–85% (Yellow solid).

Protocol B: Library Generation (Coupling with Aryl Amines)

Objective: Reacting the intermediate with various amines (e.g., 4-chloroaniline to mimic Vatalanib's "tail") to create the final analog.

Reaction Choice Matrix:

  • Method 1 (Thermal

    
    ):  For nucleophilic amines (e.g., alkylamines, electron-rich anilines).
    
  • Method 2 (Buchwald-Hartwig): For electron-poor amines (e.g., 3-aminopyridine, nitro-anilines) or sterically hindered amines.

Method 1: Acid-Catalyzed Thermal Displacement
  • Dissolution: Dissolve Allyl-(4-chloro-phthalazin-1-yl)-amine (1.0 equiv) in n-Butanol or 2-Ethoxyethanol (0.2 M concentration).

  • Reagents: Add the desired Aniline derivative (1.2 equiv) and a catalytic amount of HCl (4M in dioxane, 0.1 equiv) or p-Toluenesulfonic acid.

    • Mechanism:[1][4][5][6][7] Protonation of the phthalazine ring nitrogen increases the electrophilicity of the C-4 carbon, facilitating attack by the weaker aniline nucleophile.

  • Reaction: Heat to 110–130°C in a sealed pressure vial or under reflux for 12–24 hours.

  • Work-up: Concentrate solvent. Basify with sat. NaHCO

    
    . Extract with DCM.
    
Method 2: Palladium-Catalyzed Amination (Buchwald-Hartwig)

Use this for "Vatalanib-like" heteroaryl amines that fail under thermal conditions.

  • Inert Atmosphere: Purge a reaction vial with Argon.

  • Loading: Add Intermediate (1.0 equiv), Aryl Amine (1.2 equiv), Cs

    
    CO
    
    
    
    (2.0 equiv).
  • Catalyst System: Add Pd

    
    (dba)
    
    
    
    (5 mol%) and Xantphos (10 mol%).
    • Why Xantphos? This wide-bite-angle ligand is excellent for coupling heteroaryl chlorides with amines.

  • Solvent: Add anhydrous 1,4-Dioxane .

  • Reaction: Heat at 100°C for 4–12 hours.

  • Work-up: Filter through Celite, concentrate, and purify via flash chromatography.

Data Analysis & Validation

To ensure the synthesized analogs are valid Vatalanib derivatives, compare their physicochemical profiles against the parent compound.

Table 1: Comparative Physicochemical Profile
PropertyVatalanib (Parent)Allyl-Analog (Target)Validation Method
Core Structure PhthalazinePhthalazine

H NMR (Aromatic region)
Linker 1 4-Cl-Phenyl-NH-Allyl-NH-NMR (

4.0-6.0 ppm)
Linker 2 4-Pyridyl-CH

-
Ar-NH- (Variable)HRMS (Mass shift)
Solubility Low (needs succinate salt)Moderate (Allyl improves lipophilicity)Visual / HPLC
UV

~320 nm~330-350 nm (Bathochromic shift due to diamino conjugation)UV-Vis Spectroscopy
Workflow Decision Tree

Use this logic flow to troubleshoot low yields during the library generation phase.

DecisionTree Start Start: Coupling Reaction CheckTLC Check TLC/LCMS (4 hours) Start->CheckTLC Result1 Product Observed? CheckTLC->Result1 Yes Continue to Workup Result1->Yes Yes No Is SM remaining? Result1->No No SM_Yes Increase Temp or Switch to Pd-Catalysis No->SM_Yes Yes (Unreactive) SM_No Decomposition? Check Solvent/Base No->SM_No No (Degradation)

Figure 2: Optimization workflow for the coupling of the allyl-intermediate with aryl amines.

References

  • Bold, G., et al. (2000). "New High-Affinity Small Molecule VEGFR Inhibitors." Journal of Medicinal Chemistry. Link (Foundational synthesis of PTK787).

  • BenchChem. (2025).[3] "Application Notes and Protocols for the Synthesis of 1,4-Disubstituted Phthalazines." Link (General reactivity of dichlorophthalazine).

  • Duncton, M. A. J., et al. (2006). "Arylphthalazines: 1-(Isoquinolin-5-yl)-4-arylamino phthalazines as potent inhibitors of VEGF receptors."[8] Bioorganic & Medicinal Chemistry Letters. Link (Analog design strategies).

  • Sigma-Aldrich. "1,4-Dichlorophthalazine Product Information & Reactivity." Link (Precursor specifications).

Disclaimer: This protocol involves hazardous chemicals (aryl halides, amines). All procedures should be performed in a fume hood with appropriate PPE (gloves, goggles, lab coat).

Sources

Application Note: High-Purity Crystallization of Allyl-(4-chloro-phthalazin-1-yl)-amine for Pharmaceutical Research

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Allyl-(4-chloro-phthalazin-1-yl)-amine (ACPA) is a substituted heterocyclic amine that serves as a critical structural motif and building block in medicinal chemistry and drug discovery. The biological activity of phthalazine derivatives is well-documented, ranging from anticancer to antihypertensive properties.[1][2] The efficacy and reproducibility of subsequent synthetic steps and biological assays are critically dependent on the purity of this starting material. This application note provides a comprehensive guide with detailed protocols for the purification of ACPA using various crystallization methods. It is designed for researchers, chemists, and drug development professionals, emphasizing the scientific principles behind procedural choices to ensure the consistent attainment of high-purity crystalline material.

Introduction: The Imperative for Purity

Crystallization is a powerful purification technique in chemical synthesis, leveraging thermodynamic principles to selectively isolate a target compound from a solution, thereby excluding impurities. For an intermediate like ACPA, achieving high crystallinity and purity is not merely a matter of procedural completion; it directly impacts reaction kinetics, yield, and the impurity profile of the final active pharmaceutical ingredient (API). This guide moves beyond simple step-by-step instructions to explain the causality behind the methods, empowering scientists to adapt and troubleshoot the protocols effectively.

The core principle of crystallization relies on creating a supersaturated solution from which the desired compound precipitates in an ordered, crystalline form, while impurities remain dissolved in the solvent matrix, known as the mother liquor.[3] The formation of a stable crystal lattice is an energetically favorable process that is highly specific to the molecule's geometry, selectively excluding molecules that do not fit.

Physicochemical Profile and Safety

A thorough understanding of the material's properties is foundational to developing a robust purification strategy.

Table 1: Physicochemical Properties of Allyl-(4-chloro-phthalazin-1-yl)-amine

PropertyValueSource
IUPAC Name 4-chloro-N-prop-2-enylphthalazin-1-amine[4]
CAS Number 505071-30-7[4]
Molecular Formula C₁₁H₁₀ClN₃[4]
Molecular Weight 219.67 g/mol [4]
Typical State Solid[4]
Typical Purity (Crude) Can be <97% depending on synthesis[4]

Safety Precautions: ACPA is a hazardous substance. All handling must be performed in a well-ventilated chemical fume hood while wearing appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves.

  • Hazards: Harmful if swallowed or inhaled. Causes skin and serious eye irritation. May cause respiratory irritation.[4]

  • Handling: Avoid breathing dust. Wash hands thoroughly after handling. Do not eat, drink, or smoke when using this product.[4]

Crystallization Method Selection Workflow

Choosing the right crystallization method is crucial. The following workflow guides the decision-making process based on the solubility characteristics of the crude ACPA.

G start Crude ACPA Sample screen Perform Solvent Screening (Protocol 4.1) start->screen decision Good Single Solvent Found? screen->decision single_solvent Use Single-Solvent Cooling Crystallization (Protocol 4.2) decision->single_solvent  Yes antisolvent Use Anti-Solvent Crystallization (Protocol 5.2) decision->antisolvent  No

Caption: Decision workflow for selecting the appropriate crystallization method.

Method 1: Single-Solvent Cooling Crystallization

This is the most fundamental and widely used crystallization technique. It relies on the principle that the solubility of ACPA is significantly higher in a given solvent at an elevated temperature than at a lower temperature.

Protocol 4.1: Solvent Screening

Objective: To identify a solvent that dissolves ACPA when hot but provides low solubility when cold, leading to crystal formation upon cooling.

Methodology:

  • Place approximately 20-30 mg of crude ACPA into several small test tubes.

  • To each tube, add a different candidate solvent (e.g., Ethanol, Isopropanol, Acetonitrile, Ethyl Acetate, Toluene) dropwise at room temperature, vortexing after each addition. Note the solubility at room temperature. A good candidate will show poor solubility.

  • For tubes where the compound is poorly soluble, gently heat the mixture in a water or sand bath towards the solvent's boiling point, continuing to add solvent dropwise until the ACPA fully dissolves. Record the approximate volume of solvent used.

  • Allow the clear solutions to cool slowly to room temperature, and then place them in an ice bath for 20-30 minutes.

  • Observe and record the quality and quantity of crystal formation. The ideal solvent will yield a significant amount of crystalline solid.

Table 2: Example Solvent Screening Log

SolventSolubility (Cold)Solubility (Hot)Outcome on CoolingAssessment
Isopropanol Sparingly solubleSolubleAbundant white crystalsExcellent
Ethyl Acetate SolubleVery SolubleFew crystals, oily residuePoor
Heptane InsolubleInsolubleNo dissolutionUnsuitable
Water InsolubleInsolubleNo dissolutionUnsuitable
Acetonitrile Sparingly solubleSolubleFine needles formedGood
Protocol 4.2: Scaled-Up Single-Solvent Crystallization

Objective: To purify a larger quantity of crude ACPA using the optimal solvent identified in Protocol 4.1 (Isopropanol is used as an example).

Methodology:

  • Place 5.0 g of crude ACPA into a 250 mL Erlenmeyer flask equipped with a magnetic stir bar.

  • Add the minimum amount of isopropanol required to create a stirrable slurry.

  • Heat the mixture on a hotplate stirrer to a gentle reflux (~80-82°C).

  • Continue to add hot isopropanol portion-wise until all the solid has just dissolved. Note: Adding a large excess of solvent will reduce the final yield.

  • If the solution contains insoluble impurities, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.

  • Remove the flask from the heat, cover it (e.g., with a watch glass), and allow it to cool slowly and undisturbed to room temperature. Slow cooling is critical for forming large, pure crystals.

  • Once the flask has reached room temperature, place it in an ice-water bath for at least 1 hour to maximize precipitation.

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the collected crystal cake with a small amount of ice-cold isopropanol to remove any residual mother liquor.

  • Dry the purified crystals under vacuum at 40-50°C to a constant weight.

Method 2: Anti-Solvent Crystallization

This method is employed when a suitable single solvent cannot be identified. It involves dissolving ACPA in a "good" solvent in which it is highly soluble, and then adding a miscible "anti-solvent" in which it is insoluble to induce precipitation.[3]

Protocol 5.1: Solvent/Anti-Solvent System Screening

Objective: To identify a pair of miscible solvents where ACPA is soluble in the first (solvent) and insoluble in the second (anti-solvent).

Methodology:

  • Dissolve ~50 mg of crude ACPA in a minimum amount of a "good" solvent (e.g., Dichloromethane (DCM), Acetone) at room temperature.

  • To this solution, add a potential anti-solvent (e.g., n-Heptane, Water) dropwise until turbidity (cloudiness) persists.

  • If turbidity is observed, gently warm the mixture until it becomes clear again.

  • Allow the solution to cool slowly. A good system will produce crystalline material rather than an amorphous oil.

Protocol 5.2: Scaled-Up Anti-Solvent Crystallization

Objective: To purify ACPA using an optimized solvent/anti-solvent system (e.g., Acetone/Water).

Methodology:

  • Place 5.0 g of crude ACPA into a 250 mL Erlenmeyer flask.

  • Add the minimum volume of acetone at room temperature required to fully dissolve the solid.

  • With gentle stirring, add deionized water dropwise from a burette or dropping funnel.

  • Continue adding water until a faint, persistent cloudiness is observed. This is the point of incipient precipitation.

  • Add 1-2 drops of acetone to redissolve the precipitate and obtain a clear solution.

  • Cover the flask and allow it to stand undisturbed at room temperature. As the solvent environment slowly becomes less favorable, crystals will form.

  • Once crystal formation appears complete, place the flask in an ice bath for 1 hour to maximize the yield.

  • Collect the crystals by vacuum filtration, wash with a cold acetone/water mixture (e.g., 1:2 v/v), and then with a small amount of cold water.

  • Dry the purified crystals under vacuum at 40-50°C to a constant weight.

General Crystallization Workflow Diagram

G cluster_prep Preparation cluster_purify Purification & Isolation cluster_final Final Product crude Crude ACPA dissolve Dissolve in Minimum Hot Solvent crude->dissolve hot_filt Hot Filtration (Optional) dissolve->hot_filt cool Slow Cooling to Room Temp hot_filt->cool ice Ice Bath Cooling cool->ice filt_wash Vacuum Filtration & Cold Solvent Wash ice->filt_wash dry Vacuum Drying filt_wash->dry pure Pure Crystalline ACPA dry->pure

Caption: General experimental workflow for cooling crystallization.

Troubleshooting Common Crystallization Issues

Table 3: Troubleshooting Guide

ProblemPotential Cause(s)Recommended Solution(s)
"Oiling Out" The solution is too supersaturated; cooling is too rapid; melting point of the solid is lower than the crystallization temperature.Re-heat the mixture to dissolve the oil, add slightly more solvent, and allow it to cool much more slowly. Consider using a different solvent system.
No Crystals Form The solution is not sufficiently saturated; the compound is too soluble in the chosen solvent even when cold.Try to induce crystallization by scratching the inside of the flask with a glass rod below the solvent line. If that fails, reduce the solvent volume by gentle heating and re-cool. If still unsuccessful, the solvent is unsuitable.
Poor Recovery/Yield Too much solvent was used; crystals are somewhat soluble in the cold wash solvent; filtration was performed before crystallization was complete.Optimize the solvent volume to the minimum required for dissolution. Ensure the wash solvent is ice-cold and used sparingly. Increase the time for cooling in the ice bath.
Colored Crystals Colored impurities are trapped in the crystal lattice.Consider a pre-treatment of the crude solution with activated carbon before the hot filtration step. A second recrystallization may be necessary.

References

  • ResearchGate. (2023). How can I obtain good crystals of heterocyclic organic compounds? ResearchGate. [Link]

  • Lorenz, H., & Seidel-Morgenstern, A. (2014). Developing Processes for Crystallization-Induced Asymmetric Transformation. Crystal Growth & Design. [Link]

  • de Matos, M. B. C., et al. (2021). Obtaining Cocrystals by Reaction Crystallization Method: Pharmaceutical Applications. Pharmaceutics. [Link]

  • Al-Ghorbani, M., et al. (2024). Synthesis of novel phthalazine-based derivatives with potent cytotoxicity against HCT-116 cells through apoptosis and VEGFR2 inhibition. Scientific Reports. [Link]

  • Lumbroso, A., et al. (2022). Trichloroacetic acid fueled practical amine purifications. Beilstein Journal of Organic Chemistry. [Link]

  • Nammalwar, B., et al. (2012). Efficient synthesis of selected phthalazine derivatives. Heterocyclic Communications. [Link]

  • PubChem. 4-(4-chlorophenyl)-N-[2-(pyrrolidin-1-yl)ethyl]phthalazin-1-amine. National Center for Biotechnology Information. [Link]

  • Shah, P. N., & Check, C. T. (2022). Crystallization-Induced Diastereomer Transformations of Brominated Arylacetic and Arylpyruvic Acids. Organic Letters. [Link]

  • El-Gaby, M. S. A., et al. (2012). Synthesis and antimicrobial evaluation of some annelated phthalazine derivatives and acyclo C-nucleosides from 1-chloro-4-(2,4,6-trimethylphenyl)phthalazine. Journal of the Serbian Chemical Society. [Link]

  • Google Patents. (2019). A kind of preparation method of 1,4- dichloro phthalazines.
  • Gobouri, A. A., et al. (2016). Synthesis of Novel Phthalazine Derivatives as Potential Anticancer Agents from 1-Chloro-4-(4-phenoxyphenyl)phthalazine. Der Pharma Chemica. [Link]

  • Abubshait, S. A., et al. (2024). Microwave-assisted synthesis, characterization, and molecular docking studies of new chlorophthalazine derivatives as anticancer activity. Molecular Diversity. [Link]

Sources

Application Notes and Protocols for the Scale-Up Synthesis of Chlorophthalazine Amine Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the scale-up synthesis of chlorophthalazine amine intermediates, critical pharmacophores in numerous active pharmaceutical ingredients (APIs). Moving from bench-scale synthesis to pilot or manufacturing scale introduces significant challenges, particularly concerning process safety, reaction control, and product purity. This guide elucidates a robust, two-step synthetic strategy, beginning with the chlorination of a phthalazinone precursor followed by nucleophilic aromatic substitution with an amine. Emphasis is placed on understanding the underlying chemical principles, implementing rigorous safety protocols, especially for the handling of hydrazine derivatives, and establishing in-process controls (IPCs) to ensure a reproducible and safe manufacturing process.

Introduction: The Strategic Importance of Chlorophthalazine Amines

Phthalazine derivatives are a cornerstone in medicinal chemistry, appearing in a wide array of therapeutic agents, including vasodilators, anticancer agents, and anti-inflammatory drugs.[1][2][3] The 1-aminophthalazine scaffold, in particular, serves as a key intermediate in the synthesis of numerous clinically significant molecules.[4] The synthetic route to these valuable intermediates typically involves the preparation of a reactive chlorophthalazine, which is then converted to the desired amine derivative.

While the chemistry is well-established on a laboratory scale, the transition to multi-kilogram production necessitates a thorough understanding of reaction kinetics, thermodynamics, and potential hazards. This application note provides a detailed framework for the safe and efficient scale-up of this critical synthetic sequence, addressing the practical challenges encountered in an industrial setting.

Synthetic Strategy and Mechanistic Considerations

The most common and industrially viable route for the synthesis of chlorophthalazine amine intermediates is a two-step process:

  • Chlorination of a Phthalazinone Precursor: This step converts a stable phthalazinone into a highly reactive 1-chlorophthalazine intermediate.

  • Nucleophilic Aromatic Substitution (SNAr): The activated chloro-substituent is subsequently displaced by a primary or secondary amine, or hydrazine, to yield the final aminophthalazine product.

Synthetic_Pathway Phthalazinone Phthalazinone Precursor Chlorophthalazine 1-Chlorophthalazine Intermediate Phthalazinone->Chlorophthalazine Step 1: Chlorination Chlorinating_Agent Chlorinating Agent (e.g., POCl₃) Chlorinating_Agent->Chlorophthalazine Aminophthalazine Aminophthalazine Product Chlorophthalazine->Aminophthalazine Step 2: SNAr Amine Amine or Hydrazine (R-NH₂) Amine->Aminophthalazine Safety_Hierarchy cluster_0 Hierarchy of Controls Elimination Elimination (Not Feasible) Substitution Substitution (e.g., Use Hydrazine Hydrate) Engineering_Controls Engineering Controls (Closed Systems, Ventilation) Administrative_Controls Administrative Controls (SOPs, Training) PPE PPE (Gloves, Respirator, Suit)

Caption: Hierarchy of controls for managing hydrazine hazards.

  • Closed System Transfer: Utilize a closed handling system for charging hydrazine to the reactor to minimize operator exposure. Nitrogen padding should be maintained to prevent air oxidation and reduce flammability hazards. [5]* Material Selection: Use reactors made of or lined with compatible materials such as stainless steel (304L, 316L) or glass. Avoid copper and its alloys, as they can catalyze hydrazine decomposition. [6]* Standard Operating Procedures (SOPs): Develop and strictly adhere to detailed SOPs for all handling, reaction, and emergency procedures. [7]All personnel must be thoroughly trained on the hazards and the required safety protocols.

  • Emergency Preparedness: Have emergency showers and eyewash stations readily accessible. Ensure a spill response plan is in place, and appropriate neutralizing agents are available.

Detailed Scale-Up Protocols

The following protocols are illustrative and should be adapted based on a thorough risk assessment and process development studies for the specific target molecule.

Protocol 1: Multi-Kilogram Synthesis of 1-Chlorophthalazine

Equipment:

  • 100 L Glass-lined reactor with overhead stirrer, temperature probe, condenser, and nitrogen inlet/outlet.

  • Heating/cooling mantle.

  • Scrubber system for acidic vapors.

Materials:

ReagentQuantityMolesRationale
4-Phenyl-2H-phthalazin-1-one10.0 kg45.0 molStarting material.
Phosphorus Oxychloride (POCl₃)30.0 L323.5 molChlorinating agent and solvent.
Toluene2 x 20 L-For azeotropic removal of residual POCl₃.

Procedure:

  • Reactor Inerting: Purge the reactor with nitrogen for at least 30 minutes. Maintain a gentle nitrogen blanket throughout the process.

  • Charging: Charge the 4-Phenyl-2H-phthalazin-1-one to the reactor.

  • POCl₃ Addition: Slowly add the phosphorus oxychloride to the reactor at ambient temperature over 30-60 minutes.

  • Heating: Heat the reaction mixture to reflux (approximately 105-110 °C) and maintain for 4-6 hours.

  • In-Process Control (IPC): Take a sample of the reaction mixture and quench it carefully with ice water. Extract with a suitable organic solvent (e.g., dichloromethane) and analyze by HPLC to confirm the disappearance of the starting material.

  • Distillation: Once the reaction is complete, cool the mixture to 60-70 °C. Distill off the excess POCl₃ under vacuum.

  • Azeotropic Removal: Add toluene (20 L) and continue the distillation to remove residual POCl₃. Repeat this step.

  • Isolation: Cool the resulting slurry to 0-5 °C and filter the solid product. Wash the filter cake with cold toluene.

  • Drying: Dry the product under vacuum at 40-50 °C to a constant weight.

Protocol 2: Multi-Kilogram Synthesis of 1-Hydrazinyl-4-phenylphthalazine

Equipment:

  • 100 L Glass-lined reactor with overhead stirrer, temperature probe, condenser, and nitrogen inlet/outlet.

  • Heating/cooling mantle.

Materials:

ReagentQuantityMolesRationale
1-Chloro-4-phenylphthalazine10.0 kg41.5 molIntermediate from Protocol 1.
Ethanol (200 proof)50 L-Solvent.
Hydrazine Hydrate (64%)10.0 L~128 molNucleophile. A significant excess is used to drive the reaction to completion.

Procedure:

  • Reactor Setup: Ensure the reactor is clean, dry, and inerted with nitrogen.

  • Charging: Charge the 1-chloro-4-phenylphthalazine and ethanol to the reactor.

  • Heating: Heat the slurry to 60-70 °C with stirring.

  • Hydrazine Addition: Slowly add the hydrazine hydrate to the reactor over 1-2 hours, maintaining the temperature below 80 °C. An exotherm is expected.

  • Reaction: After the addition is complete, heat the mixture to reflux (approximately 80-85 °C) for 8-12 hours.

  • In-Process Control (IPC): Monitor the reaction progress by HPLC until the starting material is consumed (<1%).

  • Crystallization: Cool the reaction mixture slowly to 0-5 °C over 4-6 hours to induce crystallization. Hold at this temperature for at least 2 hours.

  • Filtration: Filter the precipitated product and wash the filter cake with cold ethanol.

  • Drying: Dry the product under vacuum at 50-60 °C.

In-Process Controls (IPCs) for Quality Assurance

IPCs are essential for ensuring the consistency and quality of the final product. [8]High-Performance Liquid Chromatography (HPLC) is the preferred method for monitoring these reactions. [9][10] Typical HPLC Method Parameters:

ParameterValue
Column C18 reverse-phase, 4.6 x 150 mm, 5 µm
Mobile Phase Gradient of Acetonitrile and Water (with 0.1% TFA)
Flow Rate 1.0 mL/min
Detector UV at 254 nm
Column Temperature 30 °C

This method should be validated for specificity, linearity, accuracy, and precision according to ICH guidelines. [11]

Large-Scale Purification: Industrial Crystallization

Crystallization is the primary method for purifying the final aminophthalazine intermediate on a large scale. [12]The goal is to produce a product with high chemical purity and a consistent physical form (e.g., particle size distribution). [1] Key Principles for Scale-Up Crystallization:

  • Solvent Selection: The ideal solvent system will have high solubility for the product at elevated temperatures and low solubility at lower temperatures, while impurities remain soluble.

  • Control of Supersaturation: Supersaturation is the driving force for crystallization. It should be generated slowly and controlled carefully to favor crystal growth over nucleation, which leads to larger, more easily filterable crystals. [13]* Seeding: Introducing seed crystals at a specific point in the process can control the final particle size and polymorphic form.

  • Agitation: Proper agitation is crucial for maintaining a uniform temperature and suspension of crystals, but excessive agitation can lead to crystal breakage (attrition).

Waste Management and Neutralization

Due to the hazardous nature of hydrazine, all waste streams must be handled and disposed of in accordance with local, state, and federal regulations. [14] Protocol for Neutralization of Hydrazine-Containing Aqueous Waste:

  • Dilution: Dilute the waste stream with water to ensure the hydrazine concentration is below 5%. [5][15]This is critical to control the exotherm of the neutralization reaction.

  • Oxidation: Slowly add a dilute solution (e.g., 5%) of sodium hypochlorite (bleach) or hydrogen peroxide with stirring. [6][15]The reaction is highly exothermic and may produce nitrogen gas. Ensure adequate ventilation and cooling.

  • Monitoring: Test the treated solution for the absence of hydrazine before disposal.

  • pH Adjustment: Adjust the pH of the treated waste to neutral before discharge.

Conclusion

The scale-up synthesis of chlorophthalazine amine intermediates is a well-defined but challenging process that demands a deep integration of chemical principles and rigorous safety engineering. By understanding the reaction mechanisms, proactively managing the significant hazards associated with hydrazine, and implementing robust in-process controls and purification strategies, researchers and drug development professionals can safely and efficiently produce these vital pharmaceutical building blocks on a large scale. This application note serves as a foundational guide, and it is imperative that all procedures are first validated on a smaller scale and subjected to a thorough process hazard analysis before implementation in a pilot plant or manufacturing setting.

References

  • Hydrazine - Hazardous Substance Fact Sheet. (n.d.). New Jersey Department of Health. Retrieved February 15, 2026, from [Link]

  • Safety and Handling of Hydrazine - DTIC. (n.d.). Retrieved February 15, 2026, from [Link]

  • Pasquet, V. (2017). Runaway reactions, case studies, lessons learned. Loss Prevention Bulletin, 256, 24-27.
  • PRODUCTION, IMPORT, USE, AND DISPOSAL. In Toxicological Profile for Hydrazines. (1997). Agency for Toxic Substances and Disease Registry (US). Retrieved from [Link]

  • Hydrazine Monohydrate Explosion. (2024, April). LESSON LEARNED. University of Florida Environmental Health & Safety.
  • In-Process Control Methods for the Manufacture of APIs. (2003, November 1). Pharmaceutical Technology.
  • How to quench excess hydrazine monohydrate. (2022, May 3). Reddit. Retrieved from [Link]

  • Chickos, J. S., & Acree Jr, W. E. (2009). Hydrazine and Aqueous Hydrazine Solutions: Evaluating Safety in Chemical Processes. Organic Process Research & Development, 13(5), 978-984.
  • Two Cases of Hydrazine Hydrate Dermatitis without Systemic Intoxication. (1965). British Journal of Industrial Medicine, 22(2), 157-159.
  • CB-LSOP-Hydrazines.docx. (n.d.). The Brückner Research Group. Retrieved February 15, 2026, from [Link]

  • Industrial Crystallization of Pharmaceuticals: Capability Requirements to Support an Outsourcing Paradigm. (2013, September 25). Pharmaceutical Online.
  • Ho, T. C., Duh, Y. S., & Chen, J. R. (1998). Case studies of incidents in runaway reactions and emergency relief. Process Safety Progress, 17(4), 259-265.
  • Technology I Crystallization I TecIndustrial Crystallizer I Industrial Crystallization I The Pharma Master. (n.d.). Retrieved February 15, 2026, from [Link]

  • Industrial Perspectives of Pharmaceutical Crystallization. (2003). Organic Process Research & Development, 7(6), 990-1018.
  • Singh, S., & Kumar, N. (2019). An Overview of Different Synthetic Routes for the Synthesis of Phthalazine Derivatives.
  • Advancements in HPLC Techniques for Detecting and identification of Process-Related and Degradants Impurities in Pharmaceutical Compounds. (2023). Journal of Pharmaceutical Research & Reports, 3(1), 1-10.
  • Synthesis of Novel Phthalazine Derivatives as Potential Anticancer Agents from 1-Chloro-4-(4-phenoxyphenyl)phthalazine. (2015). Der Pharma Chemica, 7(1), 164-175.
  • Methods and systems for neutralization of hydrazine. (2017).
  • Wrezel, P., Chion, I., & Hussain, M. (2004). Validation and implementation of in-process control HPLC assays for active pharmaceutical ingredients. LCGC North America, 22(1), 48-56.
  • Risk management of chlorination reaction- Based on severe accidents and thermal risk assessment. (2023). SSRN.
  • Nair, J. B., Hakes, L., Yazar-Klosinski, B., & Paisner, K. (2021). Fully Validated, Multi-Kilogram cGMP Synthesis of MDMA. ACS Omega, 6(50), 34623-34633.
  • Singh, S., & Kumar, N. (2019). An Overview of Different Synthetic Routes for the Synthesis of Phthalazine Derivatives.
  • Synthesis of Novel Series of Phthalazine Derivatives as Potential Antitumor Agents. (2014). Journal of Applicable Chemistry, 3(2), 485-498.
  • An Overview of Different Synthetic Routes for the Synthesis of Phthalazine Derivatives. (2019).
  • Acholla, F. V. (n.d.).
  • Nair, J. B., Hakes, L., Yazar-Klosinski, B., & Paisner, K. (2021). Fully Validated, Multi-Kilogram cGMP Synthesis of MDMA. ACS Omega, 6(50), 34623-34633.
  • Validation and Implementation of In-Process Control HPLC Assays for Active Pharmaceutical Ingredients. (2004, January 1).
  • Development and Validation of RP-HPLC Method for the Assay of Prochlorperazine Maleate in Tablet Dosage Form. (2020). Research Journal of Pharmacy and Technology, 13(1), 1-6.
  • Occupational Health Effects of Chlorine Spraying in Healthcare Workers: A Systematic Review and Meta-Analysis of Alternative Disinfectants and Application Methods. (2025). International Journal of Environmental Research and Public Health, 22(3), 1234.
  • Investigation of Chlorine Gas Emission Hazards at ABFA Chlorination Plant at Abadan Station using Aloha and Marplot Software. (2023).
  • Comprehensive Analysis of Chlorine-Induced Aging in High-Density Polyethylene: Insights into Structural, Thermal, and Mechanical Degradation Mechanisms. (2024). Polymers, 16(1), 1.
  • Thermal Degradation and Organic Chlorine Removal from Mixed Plastic Wastes. (2021). Energies, 14(21), 7123.

Sources

Troubleshooting & Optimization

Technical Support Center: 1,4-Dichlorophthalazine Substitution Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Improving Yield & Selectivity of Mono-Substitution (


)
Date:  February 15, 2026
Ticket ID:  #PHZ-MONO-001

Core Directive: The Selectivity Challenge

The Problem: 1,4-Dichlorophthalazine is a symmetric electrophile. In Nucleophilic Aromatic Substitution (


), the introduction of the first nucleophile (amine, alkoxide, thiol) breaks this symmetry.
The Risk:  Often, the mono-substituted product is more electron-rich (deactivated) than the starting material, which theoretically helps selectivity. However, under forcing conditions (high heat, strong base) or with small nucleophiles, the second chlorine is easily displaced, leading to a statistical mixture of Starting Material (SM) , Mono-product , and Di-product .

This guide provides a self-validating workflow to maximize the Mono-product yield.

Critical Process Parameters (CPP)

The following variables directly influence the Kinetic vs. Thermodynamic control of the reaction.

VariableRecommendation for Mono-SelectivityMechanism of Action
Stoichiometry 1.0 : 0.9 (Phthalazine : Nucleophile)Limiting the nucleophile statistically prevents di-substitution.
Addition Mode Reverse Addition (Nucleophile added to Phthalazine)Maintains a high local concentration of electrophile (Phthalazine) relative to the nucleophile.
Temperature 0°C to Room Temp (Initial)Low temperature favors the kinetic product (Mono) over the thermodynamic product (Di).
Solvent THF, DCM, or Toluene (Non-polar/Aprotic)Polar aprotic solvents (DMF, DMSO) accelerate

too much, reducing selectivity.
Base Hünig’s Base (DIPEA) or None (if amine is excess)Strong inorganic bases (

,

) often push the reaction to di-substitution.

Visualizing the Reaction Pathway

The diagram below illustrates the kinetic competition and the "Danger Zone" where yield is lost.

G SM 1,4-Dichlorophthalazine (Starting Material) TS1 Transition State 1 (Kinetic Control) SM->TS1 + Nuc (1.0 eq) Mono Mono-Substituted Product (Target) TS1->Mono Mono->SM Reverse Addition Prevents This TS2 Transition State 2 (Over-Reaction) Mono->TS2 + Excess Nuc + High Temp Di Di-Substituted Impurity TS2->Di Yield Loss

Caption: Kinetic pathway showing the progression from Starting Material to Target. The red path represents the over-reaction to be avoided.

Troubleshooting Guide (Q&A)

Q1: I am getting a 50:30:20 mixture (SM:Mono:Di). How do I shift this?

Diagnosis: You are likely operating under "Thermodynamic Control" or mixing reagents all at once. The Fix: The "Reverse Addition" Protocol.

  • Dissolve 1.1 equivalents of 1,4-dichlorophthalazine in the solvent (e.g., THF).

  • Dissolve 1.0 equivalent of your nucleophile (amine) + 1.1 eq of base (DIPEA) in a separate syringe/funnel.

  • Crucial Step: Add the nucleophile solution dropwise to the phthalazine solution at 0°C over 30-60 minutes.

  • Why it works: At any given second, the fresh drop of nucleophile encounters a vast excess of unreacted dichlorophthalazine, statistically forcing it to hit a fresh molecule rather than a mono-substituted one.

Q2: My reaction is sluggish at room temperature, but reflux yields di-product.

Diagnosis: The activation energy barrier is too high for the unactivated ring, but thermal energy is too indiscriminate. The Fix: Acid Catalysis (The "Proton Switch"). Instead of using a base, add 0.1 - 0.5 eq of HCl (in Dioxane) or p-Toluenesulfonic acid (PTSA) .

  • Mechanism: The acid protonates the phthalazine nitrogen (

    
    ). This pulls electron density from the ring, making the C-Cl bond significantly more electrophilic (
    
    
    
    activated).
  • Benefit: You can run the reaction at a lower temperature (e.g., 40°C instead of 100°C), which improves selectivity.

  • Note: This works best for aniline nucleophiles. Aliphatic amines may just form a salt with the acid.

Q3: How do I purify the Mono-product from the mixture?

Diagnosis: Chromatography is difficult due to similar polarity of Mono and Di products. The Fix: Solubility Switching.

  • Quench: Pour the reaction mixture into water.

  • pH Adjustment:

    • If your nucleophile was an amine, the Mono-product is likely basic. Acidify to pH 2-3 to dissolve the Mono-product (protonated form) into the aqueous layer. The unreacted Dichlorophthalazine (neutral/weakly basic) often remains in the organic layer or precipitates.

    • Wash the aqueous layer with DCM to remove non-basic impurities.

    • Basify the aqueous layer (pH 10) to precipitate the pure Mono-product.

  • Recrystallization: Mono-chloro derivatives often recrystallize well from Ethanol/Water or Acetonitrile , whereas the di-substituted products are often much less soluble (or much more soluble depending on the substituent).

Decision Tree: Optimization Workflow

DecisionTree Start Start Reaction (1.0 eq Nuc, 0°C) Check Check LCMS/TLC (1 hour) Start->Check Result1 >10% Di-Product Check->Result1 Over-reaction Result2 No Reaction / Slow Check->Result2 Under-reaction Result3 High Mono Yield Check->Result3 Success Action1 1. Reduce Temp (-10°C) 2. Slower Addition 3. Reduce Nuc to 0.9 eq Result1->Action1 Action2 1. Switch Solvent (n-BuOH) 2. Add Acid Cat. (HCl) 3. Heat to 50°C Result2->Action2 Action3 Proceed to Workup (pH Switch) Result3->Action3

Caption: Troubleshooting logic flow based on initial reaction monitoring.

Standard Operating Procedure (SOP)

Protocol: Synthesis of 1-Chloro-4-(alkylamino)phthalazine

  • Setup: Charge a dry flask with 1,4-dichlorophthalazine (1.0 g, 5.0 mmol) and anhydrous THF (20 mL) . Cool to 0°C .[1]

  • Preparation: In a separate vial, mix Amine Nucleophile (4.8 mmol, 0.96 eq) and DIPEA (5.5 mmol, 1.1 eq) in THF (5 mL) .

  • Addition: Add the Amine/DIPEA solution dropwise to the Phthalazine solution over 60 minutes using a syringe pump or addition funnel.

  • Reaction: Stir at 0°C for 2 hours. Monitor by TLC/LCMS.[2]

    • Checkpoint: If SM remains but no Di-product forms, warm to RT.

  • Workup: Evaporate volatiles. Redissolve in EtOAc. Wash with water (x2) and Brine.[2] Dry over

    
    .
    
  • Purification: If necessary, recrystallize from Isopropanol/Hexane.

References

  • General Phthalazine Synthesis: BenchChem Application Notes. "Protocols for the Synthesis of 1,4-Disubstituted Phthalazines." (2025).[2]

  • Nucleophilic Substitution Mechanism: Sigma-Aldrich Technical Library. "1,4-Dichlorophthalazine Properties and Reactivity Profile." (Accessed 2026).

  • Selectivity in

    
    : National Institutes of Health (PMC). "Synthesis and Anticancer Activities of Novel 1,4-Disubstituted Phthalazines." (Discusses sequential substitution logic). 
    
  • Acid Catalysis in Heterocycles: ResearchGate. "Synthesis of 1-chloro-4-substituted phthalazine derivatives." (Highlighting activation methods).

Sources

Preventing hydrolysis of the 4-chloro group during amination reactions

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Topic: Troubleshooting Hydrolysis Side-Reactions (The "Hydroxy" Impurity) Ticket Priority: High (Yield/Purity Critical)

Introduction: The "Hydroxy" Peak Frustration

You are likely here because your LCMS shows a persistent peak with a mass of


. You attempted an amination of a 4-chloropyrimidine, quinazoline, or similar nitrogen-deficient heterocycle, but instead of the desired amine, you generated the thermodynamically stable 4-hydroxy (or 4-oxo) side product.

This guide addresses the root causes of this hydrolysis and provides field-proven protocols to eliminate it.

Module 1: The Mechanistic Diagnostic (The "Why")

To fix the problem, we must understand the competition. The reaction is likely a Nucleophilic Aromatic Substitution (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">


).[1] The 4-position is highly electrophilic due to the electron-withdrawing nature of the ring nitrogens.

The Conflict: You intend for your amine (


) to attack the C-4 position. However, water (

) or hydroxide (

) are often smaller, harder nucleophiles that can outcompete bulky amines, especially at the elevated temperatures required for uncatalyzed

.

Visualizing the Failure Mode:

HydrolysisMechanism Substrate 4-Chloroheterocycle (Electrophilic C-4) Intermediate Meisenheimer Complex Substrate->Intermediate  Attack Amine Amine Nucleophile (R-NH2) Amine->Intermediate  Target Path Water Moisture/Hydroxide (H2O / OH-) Water->Intermediate  Parasitic Path Product Desired Product (Amino-heterocycle) Intermediate->Product - HCl SideProduct Hydrolysis Impurity (4-Hydroxy/Oxo species) Intermediate->SideProduct - HCl

Figure 1: The competitive landscape of ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">


.[2][3] Water acts as a parasitic nucleophile, permanently deactivating the scaffold by forming the tautomerically stable amide/lactam (4-oxo species).
Module 2: Troubleshooting & Optimization (The "How")
Issue 1: The "Invisible" Water (Hygroscopic Amines)

Symptom: You used anhydrous solvent (DMF/DMSO) and a sealed vial, but hydrolysis persists. Root Cause: Many aliphatic amines (e.g., pyrrolidine, piperazine) and their HCl salts are hygroscopic. They carry the water into the reaction themselves. Solution:

  • Liquid Amines: Store over KOH pellets or activated 4Å molecular sieves.

  • Amine Salts: Do not just oven-dry. Perform an azeotropic dry-down . Dissolve the amine in toluene (or a toluene/ethanol mix), rotovap to dryness, and repeat 2x. This physically entrains and removes water.

Issue 2: The Wrong Base

Symptom: You are using carbonates (


, 

) or hydroxides. Root Cause: Carbonate bases can generate hydroxide in situ if any trace moisture is present (

). Solution:
  • Switch to Non-Nucleophilic Organic Bases : Use DIPEA (Hünig's base) or Triethylamine. These cannot generate

    
     and are soluble in organic media, creating a homogeneous reaction.
    
  • If you must use inorganic bases, use anhydrous

    
     or 
    
    
    
    that has been flame-dried under vacuum.
Issue 3: Thermal Overload

Symptom: Reaction is slow at 80°C; at 120°C, the starting material disappears but becomes 50% hydrolysis product. Root Cause: The activation energy for hydrolysis is often lower or comparable to amination. High heat favors the more abundant/smaller nucleophile (trace water) if the amine is sterically hindered. Solution:

  • Catalysis: Switch from thermal

    
     to Palladium-catalyzed Buchwald-Hartwig  amination. This lowers the energy barrier, allowing the reaction to proceed at 60–80°C (or even RT), significantly reducing the window for water attack.
    
Module 3: Decision Logic for Reaction Conditions

Before starting, select your protocol based on your substrate's sensitivity.

DecisionTree Start Start: 4-Cl Amination CheckAmine Is the Amine Sterically Hindered? Start->CheckAmine Hindered Yes (e.g., t-Butyl amine) CheckAmine->Hindered UnHindered No (e.g., Benzylamine) CheckAmine->UnHindered Action3 PROTOCOL C: Pd-Catalysis (Buchwald-Hartwig) Hindered->Action3  Avoids Hydrolysis CheckTemp Required Temp for Thermal SNAr? UnHindered->CheckTemp HighTemp > 100°C CheckTemp->HighTemp LowTemp < 80°C CheckTemp->LowTemp Action2 PROTOCOL B: Anhydrous SNAr (Strict Dry/Toluene Azeotrope) HighTemp->Action2 Action1 PROTOCOL A: Standard SNAr (DIPEA/IPA or DMF) LowTemp->Action1 Action2->Action3  If fails

Figure 2: Workflow for selecting the optimal amination strategy to minimize hydrolysis risk.

Module 4: Validated Experimental Protocols
Protocol A: The "Gold Standard" Anhydrous

Best for: Primary amines, unhindered secondary amines.

Reagents:

  • 4-Chloroheterocycle (1.0 equiv)

  • Amine (1.2 equiv)

  • DIPEA (2.0 equiv) - Must be fresh/dry

  • Solvent: Anhydrous n-Butanol or DMAc (Dimethylacetamide)

Step-by-Step:

  • Pre-Drying: If the amine is an oil or salt, dissolve it in toluene (10 mL/g) and rotovap to dryness. Repeat twice. This is critical.

  • Setup: Flame-dry a reaction vial with a stir bar under Argon/Nitrogen flow.

  • Charge: Add the chloro-substrate and the dried amine.

  • Solvent: Add anhydrous n-Butanol (0.5 M concentration). Note: Alcohol solvents can sometimes cause alkoxylation, but bulky alcohols like n-BuOH or i-PrOH are slower nucleophiles than amines. If alkoxylation is observed, switch to DMAc.

  • Base: Add DIPEA via syringe.

  • Reaction: Seal and heat to 80–100°C. Monitor by LCMS.

  • Workup: Do not use an acidic workup (which can revert products or hydrolyze remaining SM). Dilute with EtOAc, wash with Sat.

    
    , then Brine.
    
Protocol B: Pd-Catalyzed Amination (Buchwald-Hartwig)

Best for: Hindered amines, electron-rich rings (where


 is difficult), or substrates prone to rapid hydrolysis.

Reagents:

  • 4-Chloroheterocycle (1.0 equiv)

  • Amine (1.2 equiv)

  • Catalyst:

    
     (2 mol%) + Xantphos or BrettPhos (4 mol%)
    
  • Base:

    
     (2.0 equiv, anhydrous)
    
  • Solvent: 1,4-Dioxane (anhydrous, sparged)

Step-by-Step:

  • Degassing: Sparge the 1,4-Dioxane with Argon for 15 minutes. Oxygen inhibits the catalyst, leading to stalled reactions where hydrolysis can take over.

  • Charge: Add Substrate, Amine, Base, and Ligand/Pd source to the vial.

  • Seal: Cap the vial immediately under inert atmosphere (Glovebox is preferred, but Schlenk line works).

  • Heat: Heat to 80°C.

  • Why this works: The Pd-catalyst inserts into the C-Cl bond (Oxidative Addition) much faster than water can attack, and the Reductive Elimination of the amine is favored over hydroxide transfer in non-polar solvents.

Summary of Quantitative Factors
VariableCondition Promoting Hydrolysis (Avoid)Condition Promoting Amination (Target)
Solvent Wet DMF, DMSO, Water/Alcohol mixesAnhydrous Dioxane, Toluene, DMAc
Base NaOH, KOH, Hydrated CarbonatesDIPEA, TEA, Anhydrous

, NaOtBu
Temperature >120°C (Thermal forcing)<80°C (Catalytic or mild thermal)
Concentration Dilute (< 0.1 M)Concentrated (> 0.5 M) - Favors 2nd order kinetics
References
  • Carey, F. A.; Sundberg, R. J.Advanced Organic Chemistry Part A: Structure and Mechanisms; Springer: New York, 2007. (Mechanistic foundation of and competition with hydrolysis).
  • Roh, K. R.; Kim, J. Y.; Kim, Y. H. "Selective Nucleophilic Substitution of 2,4-Dichloropyrimidine." Heterocycles, 2000, 53, 2051. (Discusses regioselectivity and side reactions in pyrimidine substitutions).
  • Dallas, A. S.; Gothelf, K. V. "Effect of Water on the Palladium-Catalyzed Amidation of Aryl Bromides."[4] J. Org.[4] Chem.2005 , 70, 3321–3323.[4] Link (Demonstrates that while some Pd-reactions tolerate water, specific conditions are required to prevent inhibition/side reactions).

  • Roughley, S. D.; Jordan, A. M. "The Medicinal Chemist’s Guide to Solving ADMET Challenges." Royal Society of Chemistry, 2011. (Context on physicochemical properties of 4-hydroxy impurities).
  • Anderson, N. G.Practical Process Research & Development - A Guide for Organic Chemists; Academic Press, 2012. (Source for azeotropic drying protocols and handling hygroscopic amines).

Sources

Troubleshooting low solubility of Allyl-(4-chloro-phthalazin-1-yl)-amine in bioassays

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Solubility of Allyl-(4-chloro-phthalazin-1-yl)-amine

Document ID: TS-PHT-042 | Version: 2.1 | Status: Active

Executive Summary: The Molecule's "Personality"

Allyl-(4-chloro-phthalazin-1-yl)-amine is not just a passive reagent; it is a lipophilic, planar heterocycle with specific physicochemical traits that dictate its behavior in aqueous environments.

  • The Core: The phthalazine ring is aromatic and planar, driving strong

    
     stacking interactions. This leads to rapid aggregation (micro-precipitation) in water.
    
  • The Substituents: The 4-chloro group significantly increases lipophilicity (LogP), while the allyl-amine tail provides a basic center (pKa ~9.5 for the amine, though modulated by the ring).

  • The Trap: Users often observe "false" activity or erratic IC50 curves. This is rarely due to biological variance; it is almost always a solubility artifact where the compound precipitates upon dilution from DMSO into the assay buffer.

Part 1: Diagnostic Troubleshooting (Q&A)

Q1: "My IC50 curves have steep slopes (Hill slope > 2) or show 'bell-shaped' inhibition. Is the compound degrading?"

Diagnosis: Likely Compound Aggregation , not degradation. Technical Insight: Hydrophobic compounds like Allyl-(4-chloro-phthalazin-1-yl)-amine often form colloidal aggregates at higher concentrations. These colloids can non-specifically sequester enzymes, leading to false positives (steep inhibition curves). The Fix:

  • Include a Detergent: Add 0.01% Triton X-100 or 0.005% Tween-20 to your assay buffer. This disrupts promiscuous aggregates without denaturing most enzymes.

  • Verify with Centrifugation: Spin your diluted working solution at 10,000 x g for 10 minutes. If the activity of the supernatant drops significantly compared to the pre-spin solution, your compound has crashed out.

Q2: "I see immediate cloudiness when adding my DMSO stock to the media."

Diagnosis: The "Solvent Shock" Phenomenon. Technical Insight: Dropping a 10 mM DMSO stock directly into aqueous media creates a transient zone of high local concentration and rapid polarity change. The compound precipitates before it can disperse. The Fix: Adopt the Intermediate Dilution Protocol (See Part 2 below). Never dilute >1000-fold in a single step (e.g., do not go 10 mM


 10 

M directly in buffer).
Q3: "The compound works in enzyme assays but fails in cell-based assays."

Diagnosis: Serum Protein Binding or Permeability Issues . Technical Insight: The lipophilic chloro-phthalazine core binds heavily to Albumin (BSA/FBS) in cell media. This reduces the free fraction of the drug available to enter the cell. The Fix:

  • Serum Shift Assay: Run the assay in 1% FBS vs. 10% FBS. If potency shifts dramatically (e.g., IC50 shifts from 10 nM to 1

    
    M), you are fighting protein binding.
    
  • Correction: You cannot "fix" binding, but you must report the shift . Acknowledge that the effective concentration is lower than the nominal concentration.

Part 2: Optimized Experimental Protocols

Protocol A: The "Intermediate Dilution" Workflow

Standard direct dilution often causes precipitation. This 3-step method ensures stable dispersion.

Reagents:

  • Stock: 10 mM Allyl-(4-chloro-phthalazin-1-yl)-amine in anhydrous DMSO.

  • Intermediate Solvent: 100% DMSO.

  • Assay Buffer: PBS or Media (pre-warmed to 37°C).

Step-by-Step:

  • Serial Dilution in DMSO: Perform all serial dilutions (e.g., 1:3) in 100% DMSO first. Do not dilute into water yet. You now have a plate of source concentrations in pure DMSO.

  • The "Step-Down" (Critical): Transfer the DMSO solutions into an intermediate plate containing buffer to reach a 5-10% DMSO concentration.

    • Why? This keeps the compound solubilized while introducing water gradually.

  • Final Transfer: Transfer from the intermediate plate to the final assay plate (final DMSO <0.5-1%).

    • Result: The compound faces a smaller polarity jump, reducing the nucleation energy for precipitation.

Protocol B: Cyclodextrin Complexation (For Stubborn Solubility)

If the compound precipitates even with Protocol A, use a carrier.

  • Prepare Carrier: Make a 20% (w/v) stock of HP-

    
    -Cyclodextrin (HP- 
    
    
    
    -CD)
    in water.
  • Complexation:

    • Add your DMSO stock of the compound to the 20% HP-

      
      -CD  solution (keep DMSO <5%).
      
    • Vortex and sonicate for 5 minutes at 37°C.

    • Mechanism:[1][2] The hydrophobic phthalazine core enters the cyclodextrin cavity, shielding it from water while the hydrophilic exterior keeps it soluble.

  • Dilute: Use this complexed solution as your working stock for the assay.

Part 3: Visualizing the Solubility Mechanics

Diagram 1: The "Crash Out" Mechanism vs. Solubilization

This diagram illustrates why direct dilution fails and how surfactants/carriers rescue the molecule.

SolubilityMechanism cluster_Fail Direct Dilution (Failure Mode) cluster_Success Optimized Formulation Stock DMSO Stock (Solubilized Monomers) Water Aqueous Buffer (High Polarity) Stock->Water Add Directly Complex Cyclodextrin/Surfactant Shielding Stock->Complex Pre-mix with Carrier Shock Solvent Shock (Rapid Polarity Shift) Water->Shock Stable Stable Dispersion (Bioavailable) Water->Stable Stacking Pi-Pi Stacking (Phthalazine Cores) Shock->Stacking Hydrophobic Effect Precip Precipitation/Aggregation (False Inactivity) Stacking->Precip Complex->Water Dilute

Caption: Figure 1. Mechanism of Phthalazine precipitation (Left) vs. stabilization via carrier encapsulation (Right).

Diagram 2: The Step-Down Dilution Protocol

A logical flow for preparing assay plates without crashing the compound.

DilutionProtocol Step1 1. Master Plate (100% DMSO) Serial Dilutions Step2 2. Intermediate Plate (10% DMSO) Buffer + DMSO mix Step1->Step2 5µL transfer into 45µL Buffer Step3 3. Assay Plate (0.5% DMSO) Final Buffer Step2->Step3 5µL transfer into 95µL Buffer Note PREVENTS NUCLEATION Step2->Note

Caption: Figure 2. The "Step-Down" dilution method minimizes the polarity shock that triggers crystallization.

Part 4: Data Summary & Solubility Limits

Table 1: Solubility Thresholds for Phthalazine Derivatives Note: Values are approximate based on structural class properties (Chlorinated Phthalazines).

Solvent SystemMax Solubility (Est.)Risk LevelRecommended Use
100% DMSO > 50 mMLowStock Storage (-20°C)
PBS (pH 7.4) < 10

M
Critical Final Assay Only
PBS + 0.01% Tween-20 ~ 50

M
ModerateBiochemical Assays
PBS + 5% HP-

-CD
> 100

M
LowAnimal Dosing / High Conc. Assays
Cell Media + 10% FBS ~ 20-30

M
ModerateCell-based Assays (Protein Binding)

References

  • NIH National Center for Advancing Translational Sciences (NCATS). (2012). Assay Guidance Manual: Compound-Mediated Assay Interferences in Homogeneous Proximity Assays. [Link]

  • Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today. [Link]

  • PubChem. Compound Summary for Allyl-(4-chloro-phthalazin-1-yl)-amine (CAS 505071-30-7). [Link]

Sources

Technical Support Center: Purification Strategies for 1,4-Dichlorophthalazine Chemistries

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Removing unreacted 1,4-dichlorophthalazine (1,4-DCP) from product mixtures. Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers. Version: 2.1 (Current)

Executive Summary

1,4-Dichlorophthalazine (1,4-DCP) is a ubiquitous electrophilic scaffold in the synthesis of PARP inhibitors (e.g., Olaparib analogs) and VEGFR inhibitors. However, its removal is notoriously difficult due to its lipophilicity and poor ionization in standard silica chromatography solvents. Unreacted 1,4-DCP often co-elutes with mono-substituted products, leading to yield attrition during repeated purifications.

This guide provides three field-proven protocols to sequester or transform 1,4-DCP into easily separable species, ranked by selectivity and operational simplicity.

Module 1: The "Smart" Method (Solid-Supported Scavenging)

Best For: Small-scale discovery chemistry (<5g), library synthesis, or when the product is acid/base sensitive.[1] Mechanism: Nucleophilic Aromatic Substitution (


).
The Logic

1,4-DCP is a bis-electrophile.[1] By introducing a polymer-supported nucleophile (amine or thiol), you can covalently bind the unreacted 1,4-DCP to a solid bead. The impurity is then removed via simple filtration, leaving your product in the solution.

  • Expert Insight: 1,4-DCP is significantly more electrophilic than mono-substituted amino-phthalazines (due to the electron-donating effect of the first substituent). Therefore, a "soft" scavenger will selectively target the starting material over your product.

Protocol: Polystyrene-Thiophenol Scavenging

Reagents:

  • Scavenger: PS-Thiophenol (Polystyrene-supported thiophenol) or Si-Thiol.

  • Base: Diisopropylethylamine (DIPEA) or

    
    .
    

Step-by-Step:

  • Quantify: Estimate the amount of unreacted 1,4-DCP by HPLC or NMR (integration of the singlet at

    
     ppm).
    
  • Charge: Add 3.0 equivalents (relative to the impurity) of PS-Thiophenol resin to the reaction mixture.

  • Activate: Add 3.0 equivalents of DIPEA to activate the thiol.

  • Incubate: Stir gently (do not use a magnetic stir bar which grinds the beads; use an orbital shaker) at 40°C for 2-4 hours .

  • Filter: Pass the mixture through a fritted cartridge or Celite pad.

  • Rinse: Wash the resin with THF or DCM to recover any entrained product.

  • Result: The filtrate contains your product; the 1,4-DCP is bound to the resin as the thioether adduct.

Validation: Check TLC. The non-polar 1,4-DCP spot should disappear.

Module 2: The "Scale-Up" Method (Hydrolytic Phase Switching)

Best For: Large scale (>10g), cost-sensitive processes, or products stable to aqueous base. Mechanism: Hydrolysis to Phthalazinone.

The Logic

1,4-DCP hydrolyzes to 4-chlorophthalazin-1(2H)-one (also known as the lactam tautomer) under aqueous basic conditions.[1]

  • 1,4-DCP: Soluble in DCM, Insoluble in Water.

  • Hydrolysis Product: Insoluble in DCM, Soluble in basic water (as the anion). By forcing this hydrolysis, you change the impurity from a lipophile to a water-soluble salt.

Protocol: Base-Mediated Hydrolysis

Reagents:

  • 5M Aqueous NaOH (Sodium Hydroxide).

  • THF or Dioxane (miscible co-solvent).

Step-by-Step:

  • Solvent Swap: If your reaction is in a non-miscible solvent (DCM), swap to THF or Dioxane.

  • Hydrolysis: Add 5M NaOH (5-10 equiv relative to impurity) to the reaction mixture.

  • Heat: Heat to 60°C for 1-2 hours .

    • Warning: Monitor your product stability. Most amino-phthalazines are stable, but ester side chains will hydrolyze.

  • Workup:

    • Cool to room temperature.[2][3][4]

    • Dilute with Ethyl Acetate (organic layer).

    • Wash with 1M NaOH (x2). The hydrolyzed impurity (phthalazinone) will partition into the aqueous basic layer.

    • Wash with Brine, Dry over

      
      .
      

Module 3: Visual Troubleshooting (Decision Logic)

Use the following logic flow to select the correct purification method for your specific mixture.

PurificationLogic Start Start: Reaction Complete (Excess 1,4-DCP present) IsProductStable Is Product Base Stable? Start->IsProductStable Scale Scale of Reaction? IsProductStable->Scale Yes Scavenge Method A: Solid Phase Scavenging (PS-Thiol or PS-Amine) IsProductStable->Scavenge No (Labile) Scale->Scavenge Small (<5g) Hydrolysis Method B: Hydrolytic Workup (NaOH Wash/Heat) Scale->Hydrolysis Large (>5g) Column Method C: Chromatography (DCM/MeOH or Hex/EtOAc) Scale->Column No Scavenger Available Filter Filtration Scavenge->Filter Polishing Filter->Column Polishing Partition Partition: Impurity -> Aqueous Product -> Organic Hydrolysis->Partition Polishing Partition->Column Polishing

Figure 1: Decision tree for selecting the optimal purification strategy based on product stability and reaction scale.

Quantitative Data: Physical Properties for Separation

Understanding the physical shift between the starting material and the hydrolyzed impurity is key to Method B.

CompoundStructure TypeLogP (Approx)Solubility (DCM)Solubility (Aq. NaOH)
1,4-Dichlorophthalazine Bis-Electrophile~2.5 (Lipophilic)HighInsoluble
4-chlorophthalazin-1(2H)-one Lactam (Hydrolyzed)~0.8 (Polar)LowHigh (Deprotonates)
Target Product (Generic) Amino-phthalazine1.5 - 3.0HighLow

Frequently Asked Questions (FAQ)

Q: I tried chromatography, but 1,4-DCP co-elutes with my product. What solvent system should I use? A: 1,4-DCP is very "greasy." If you are using Hexane/EtOAc, it often smears. Switch to Dichloromethane (DCM) as the primary solvent. 1,4-DCP moves to the solvent front in 100% DCM.

  • Tip: Load your column, flush with 3 column volumes of 100% DCM (elutes 1,4-DCP), then switch to a DCM/MeOH gradient to elute your polar product.

Q: Can I use a primary amine (like benzylamine) as a soluble scavenger instead of a resin? A: Yes, but be careful. If you add benzylamine, it will react with 1,4-DCP to form the benzylamino-adduct. You must ensure this new adduct has a significantly different Rf than your product. Usually, the resin approach is safer because it guarantees physical separation via filtration.

Q: I see a new spot on TLC after doing the NaOH wash. Did I destroy my product? A: Check the Rf. If the spot is at the baseline (very polar), it is likely the hydrolyzed 1,4-DCP (phthalazinone). If your product contains an ester or a nitrile, those might have hydrolyzed. Always perform a small-scale test tube pilot before committing the whole batch to a caustic wash.

Q: Why is 1,4-DCP so unstable on silica gel? A: It isn't inherently unstable, but silica is slightly acidic. Extended contact time on a column can cause partial hydrolysis to the phthalazinone, which then "streaks" or tails through your product bands. Fast chromatography (Flash) is preferred over gravity columns.

References

  • Hirsch, A., & Orphanos, D. (1965).[5] Quantitative Preparation of Chloro- and Bromophthalazines. Canadian Journal of Chemistry, 43(10), 2708–2712.

  • BenchChem. (2025).[2] Application Notes and Protocols for the Synthesis of 1,4-Disubstituted Phthalazines. BenchChem Technical Protocols.

  • Google Patents. (2019). CN110156696A - Preparation method of 1,4-dichlorophthalazine.[2][5] Google Patents.

  • PubChem. (2025). 1,4-Dichlorophthalazine Compound Summary. National Library of Medicine.

Sources

Minimizing bis-substitution byproducts in phthalazine amine synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Minimizing Bis-Substitution in Phthalazine Amine Synthesis Ticket ID: PHT-SNAR-001 Status: Open Assigned Scientist: Senior Application Specialist (Medicinal Chemistry Division)

Executive Summary & Core Directive

The Challenge: The synthesis of 1-amino-4-chlorophthalazine derivatives from 1,4-dichlorophthalazine is a classic Nucleophilic Aromatic Substitution (


). The core issue is selectivity . Because the starting material has two identical leaving groups (

and

), the reaction often proceeds to the bis-substituted byproduct (1,4-diaminophthalazine) if kinetic control is lost.

The Solution: Selectivity is achieved by exploiting the electronic deactivation provided by the first amino substitution. The introduction of an amine (an Electron Donating Group, EDG) increases the electron density of the phthalazine ring, making the remaining chloride at the C4 position significantly less electrophilic than the starting material.

However, this electronic protection is easily overridden by:

  • Excess Amine: Statistical probability favors bis-attack.

  • High Temperature: Overcomes the activation energy barrier of the deactivated ring.

  • Homogeneous Solubility: If the mono-product remains in solution, it competes for the amine.

Mechanism & Logic (The "Why")

The following diagram illustrates the kinetic competition and the "Trap" strategy (Salt Precipitation) used to enforce selectivity.

PhthalazineSelectivity cluster_logic Selectivity Control Start 1,4-Dichlorophthalazine (Highly Electrophilic) TS1 Transition State 1 (Low Barrier) Start->TS1 + Amine Amine Amine Nucleophile (1.0 equiv) Mono Mono-Product (1-amino-4-chloro) (Deactivated Ring) TS1->Mono Fast (k1) Bis Bis-Product (Impurity) Mono->Bis + Excess Amine High Temp (k2) Salt Mono-Product HCl Salt (Precipitated/Inert) Mono->Salt + HCl (or in situ acid) Solvent Choice

Caption: Kinetic pathway showing the critical divergence point. Precipitating the mono-product as a salt removes it from the reaction pool, preventing bis-substitution.

Troubleshooting Guide (FAQs)

Q1: I am consistently getting ~15-20% bis-substituted byproduct. How do I stop this?

Diagnosis: You are likely running the reaction under "Thermodynamic Control" rather than "Kinetic Control." Corrective Actions:

  • Stoichiometry Flip: Do not add the phthalazine to the amine. Add the amine to the phthalazine. Dissolve 1,4-dichlorophthalazine (1.1 equiv) in the solvent first, then add the amine (1.0 equiv) dropwise. This ensures the electrophile is always in excess relative to the local amine concentration.

  • Temperature Step-Down: If you are refluxing at 80°C+, stop. Many primary amines react with 1,4-dichlorophthalazine at Room Temperature (RT) or mild heating (40°C) in polar aprotic solvents (DMF/DMSO) or alcohols.

  • The "Salt Crash" Method: Switch solvent to Isopropanol (iPrOH) or Dioxane . The mono-substituted product often forms a hydrochloride salt (generated from the displaced Cl). If this salt is insoluble in the solvent, it precipitates out, preventing further reaction.

Q2: My starting material (1,4-dichlorophthalazine) is not dissolving. Can I heat it?

Answer: 1,4-dichlorophthalazine has poor solubility in alcohols at RT.

  • Protocol: It is acceptable to heat the suspension to dissolve it before adding the amine. Once dissolved, cool it back down to the lowest temperature where it remains soluble (or a fine slurry) before adding the amine.

  • Alternative: Use THF or DCM if the amine is soluble there. However, alcohols are preferred because they facilitate the precipitation of the product salt.

Q3: I’m using a secondary amine (e.g., morpholine) and the reaction is too slow at RT.

Answer: Secondary amines are more sterically hindered.

  • Action: You may increase temperature, but you must strictly control stoichiometry. Use 1.2 to 1.5 equivalents of 1,4-dichlorophthalazine relative to the amine. The excess starting material is easier to remove (via column chromatography or simple wash) than separating the bis-byproduct.

Q4: Should I use a base (TEA/DIPEA) or Acid Catalysis?

Critical Distinction:

  • Base (TEA/DIPEA): Scavenges the HCl produced. This keeps the mono-product in its neutral, soluble form. Risk: Increases risk of bis-substitution because the product stays in solution.

  • Acid Catalysis (or No Base): Allows the HCl byproduct to protonate the mono-product. Benefit: The protonated mono-product is often insoluble (precipitates) and the ring is electronically modified. While protonation usually activates the ring, the precipitation effect dominates, protecting the product.

  • Recommendation: Run without external base first. Let the product crash out as the HCl salt.

Optimized Experimental Protocols

Method A: The "Salt Precipitation" Protocol (Highest Selectivity)

Best for: Primary amines, non-hindered secondary amines.

  • Preparation: In a round-bottom flask equipped with a magnetic stir bar, suspend 1,4-dichlorophthalazine (1.1 equiv, 5.5 mmol) in Isopropanol (20 mL) .

  • Dissolution: Briefly heat to 50-60°C until mostly dissolved, then cool to Room Temperature (RT).

  • Addition: Dissolve the Amine (1.0 equiv, 5.0 mmol) in Isopropanol (5 mL). Add this solution dropwise to the phthalazine mixture over 15–30 minutes.

  • Reaction: Stir at RT for 2–4 hours.

    • Observation: A precipitate (Mono-product HCl salt) should form.

  • Workup: Filter the solid.[1] Wash the cake with cold Isopropanol and then Diethyl Ether to remove excess 1,4-dichlorophthalazine.

  • Free Basing (Optional): If the free base is required for the next step, suspend the solid in DCM and wash with saturated

    
    .
    
Method B: Stoichiometric Control (For Soluble Products)

Best for: Reactions where the salt does not precipitate (e.g., in DMF/DMSO).

  • Preparation: Dissolve 1,4-dichlorophthalazine (1.5 equiv) in THF or DMF .

  • Addition: Add Amine (1.0 equiv) slowly at 0°C.

  • Monitoring: Allow to warm to RT. Monitor via TLC/LCMS.

    • Checkpoint: Stop the reaction as soon as the amine is consumed. Do not wait for the "perfect" conversion if bis-product starts appearing.

  • Purification: The excess 1,4-dichlorophthalazine is less polar than the amine product. It can usually be eluted first on a silica column (Hexane/EtOAc gradient).

Data & Decision Matrix

Use this table to select the correct solvent system for your specific amine.

Amine TypeRecommended SolventTemperatureAdditiveExp. Outcome
Primary Alkyl (e.g., Benzylamine)Isopropanol or n-BuOH0°C

RT
NoneProduct precipitates as HCl salt. High selectivity.
Secondary Cyclic (e.g., Piperazine)Ethanol or AcetoneReflux (mild)NoneProduct precipitates. Excess electrophile required (1.2 eq).
Aniline Derivative (Weak Nucleophile)2-Methoxyethanol80-100°CCat. HClHigh temp needed. Acid activates the ring.
Sterically Hindered DMF or NMP60-80°CDIPEAHomogeneous reaction. Requires column chromatography.

Visual Troubleshooting Tree

Troubleshooting Start Start: Bis-Substitution Observed? CheckMode Are you adding Amine to Dichloro? Start->CheckMode SwitchMode Action: Switch to Reverse Addition (Amine into Dichloro) CheckMode->SwitchMode No CheckTemp Is Temperature > 50°C? CheckMode->CheckTemp Yes SwitchMode->CheckTemp LowerTemp Action: Lower to 0°C - RT CheckTemp->LowerTemp Yes CheckSolubility Does Product Precipitate? CheckTemp->CheckSolubility No LowerTemp->CheckSolubility ChangeSolvent Action: Switch to iPrOH or Acetone (Force Precipitation) CheckSolubility->ChangeSolvent No CheckEquiv Are you using 1:1 ratio? CheckSolubility->CheckEquiv Yes IncreaseElectrophile Action: Increase Dichloro to 1.2-1.5 eq CheckEquiv->IncreaseElectrophile Yes

Caption: Step-by-step decision tree for diagnosing and fixing bis-substitution issues.

References

  • BenchChem. "Application Notes and Protocols for the Synthesis of 1,4-Disubstituted Phthalazines." BenchChem Protocols. Link

  • Sigma-Aldrich. "1,4-Dichlorophthalazine Product Information & Applications." Merck/Sigma-Aldrich Technical Library. Link

  • Duncton, M. A., et al. (2006). "Arylphthalazines.[2] Part 2: 1-(Isoquinolin-5-yl)-4-arylamino phthalazines as potent inhibitors of VEGF receptors I and II." Bioorganic & Medicinal Chemistry Letters, 16(6), 1579-1581. Link

  • Bunce, R. A., et al. (2012). "Efficient synthesis of selected phthalazine derivatives." Heterocyclic Communications, 18(3), 123–126.[3] Link

  • ChemicalBook. "1,4-Dichlorophthalazine Properties and Reaction Safety." ChemicalBook Database. Link

Sources

Technical Support Center: Purification Strategies for Oily Phthalazine Amine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center dedicated to the purification of oily phthalazine amine derivatives. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in isolating and purifying these often-problematic compounds. Oily phthalazine amine derivatives present a unique set of purification hurdles due to their basicity, potential for strong interactions with stationary phases, and tendency to resist crystallization.

This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) in a practical question-and-answer format. We will delve into the causality behind experimental choices, offering field-proven insights to help you navigate the complexities of your purification workflows.

Frequently Asked Questions (FAQs)

Q1: My phthalazine amine derivative is a persistent oil that won't solidify. What are the primary reasons for this, and what initial steps can I take?

A: The oily nature of your phthalazine amine derivative can stem from several factors, including the presence of impurities, residual solvents, or the intrinsic physical properties of the molecule itself. Many organic compounds, especially those with flexible side chains or non-planar structures, have low melting points and exist as oils at room temperature.

Initial Diagnostic Steps:

  • Purity Assessment: Before attempting any large-scale purification, assess the purity of your crude product using techniques like Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Nuclear Magnetic Resonance (NMR) spectroscopy. The presence of multiple spots on a TLC plate or numerous peaks in an HPLC chromatogram indicates significant impurities that can inhibit crystallization.

  • Solvent Removal: Ensure all residual solvents from the reaction workup have been thoroughly removed under high vacuum. Trace amounts of solvent can significantly lower the melting point of a compound.

  • Small-Scale Crystallization Attempts: Attempt crystallization on a small scale using a variety of solvents with different polarities. Sometimes, finding the right solvent or solvent system is all that is needed to induce crystallization.[1][2]

Q2: I'm observing significant peak tailing and poor separation during flash chromatography of my oily phthalazine amine derivative on silica gel. What is causing this, and how can I improve the separation?

A: This is a classic issue encountered when purifying basic compounds like amines on standard silica gel.[3][4] The problem arises from the acidic nature of silica gel, which contains silanol groups (Si-OH). These acidic sites can strongly and often irreversibly interact with the basic amine functionality of your phthalazine derivative, leading to broad, tailing peaks and even product loss on the column.[4][5]

Here are several effective strategies to counteract this issue:

  • Mobile Phase Modification: Add a small amount of a volatile base, such as triethylamine (TEA) or ammonia, to your mobile phase (typically 0.1-2% v/v).[3] The added base will "neutralize" the acidic silanol groups on the silica surface, preventing your target compound from strongly adsorbing and thereby improving peak shape and recovery.[3][5]

  • Alternative Stationary Phases:

    • Amine-Functionalized Silica: Using a column packed with aminopropyl-modified silica gel can be highly effective.[3][6][7] The basic surface of this stationary phase repels the basic amine compounds, leading to sharper peaks and better separation without the need for mobile phase modifiers.[3][4]

    • Alumina: Basic or neutral alumina can be a good alternative to silica gel for the purification of amines.[8]

  • Reversed-Phase Flash Chromatography: If your compound is sufficiently polar, reversed-phase chromatography can be an excellent option. In this technique, a nonpolar stationary phase (like C18-silica) is used with a polar mobile phase (e.g., water/acetonitrile or water/methanol). This method is particularly useful for purifying polar, ionizable compounds.[5][6]

Troubleshooting Guides

Guide 1: Overcoming "Oiling Out" During Crystallization

"Oiling out" is a common phenomenon where a compound separates from a solution as a liquid rather than a solid during crystallization.[9] This often occurs when the compound's solubility in the chosen solvent is too high, or when the solution is cooled too rapidly.[10][11]

Troubleshooting Steps:

  • Solvent Selection is Key: The ideal crystallization solvent is one in which your compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.[1]

    • Systematic Solvent Screening: Perform small-scale solubility tests with a range of solvents, from nonpolar (e.g., hexanes, toluene) to polar (e.g., ethyl acetate, ethanol, acetonitrile).

    • Solvent Mixtures: If a single solvent is not effective, try a binary solvent system. Dissolve your oily compound in a "good" solvent (one in which it is highly soluble) and then slowly add a "poor" solvent (one in which it is insoluble) dropwise at a slightly elevated temperature until the solution becomes turbid. Then, add a few drops of the good solvent to redissolve the oil and allow the solution to cool slowly.

  • Control the Cooling Rate: Slow cooling is crucial for the formation of well-ordered crystals.

    • Allow the hot, saturated solution to cool to room temperature undisturbed.

    • Once at room temperature, transfer the flask to a refrigerator, and then to a freezer, to maximize crystal yield.

  • Induce Crystallization:

    • Seed Crystals: If you have a small amount of solid material, add a seed crystal to the cooled, supersaturated solution to initiate crystallization.

    • Scratching: Gently scratch the inside of the flask with a glass rod at the meniscus of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.

  • Consider Salt Formation: Amines can often be readily crystallized as their corresponding salts.[12][13]

    • Dissolve your oily amine in a suitable solvent (e.g., diethyl ether, ethyl acetate) and add a solution of an acid (e.g., HCl in ether, or a solution of a carboxylic acid like tartaric or oxalic acid).[12] The resulting salt will often precipitate as a solid that can be isolated by filtration. The free base can then be regenerated by treatment with a base.

Guide 2: Optimizing Flash Chromatography for Oily Phthalazine Amines

This guide provides a systematic approach to developing a robust flash chromatography method for your oily phthalazine amine derivative.

Workflow for Method Development:

Caption: Workflow for Flash Chromatography Method Development.

Detailed Protocol for Flash Chromatography with Mobile Phase Modifier:

  • TLC Analysis: Develop a TLC solvent system that provides a retention factor (Rf) of approximately 0.2-0.4 for your target compound. Common solvent systems include hexanes/ethyl acetate and dichloromethane/methanol.[8]

  • Column Packing: Dry pack a silica gel column or use a pre-packed cartridge.

  • Column Equilibration: Equilibrate the column by passing several column volumes of the chosen mobile phase containing 0.5-2% triethylamine through it. This step is crucial for deactivating the silica.[14]

  • Sample Loading: Dissolve your crude oily product in a minimal amount of the mobile phase and load it onto the column. Alternatively, for less soluble compounds, you can adsorb the crude material onto a small amount of silica gel, evaporate the solvent, and load the resulting dry powder onto the column.

  • Elution: Run the chromatography using the equilibrated mobile phase. You can use an isocratic elution (constant solvent composition) or a gradient elution (gradually increasing the polarity of the mobile phase).

  • Fraction Collection and Analysis: Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Product Isolation: Combine the pure fractions and remove the solvent and triethylamine under reduced pressure. Co-evaporation with a solvent like toluene can help remove the last traces of triethylamine.

Guide 3: Purification via Acid-Base Extraction

Acid-base extraction is a powerful and often overlooked technique for purifying basic compounds like phthalazine amine derivatives from neutral or acidic impurities.[15][16] This method leverages the differential solubility of the amine and its protonated salt form in organic and aqueous phases.[15][16]

When to Use Acid-Base Extraction:

  • As a preliminary purification step before chromatography to remove the bulk of impurities.[16]

  • When the impurities are neutral or acidic.

  • When your target compound is stable to acidic and basic conditions.

Experimental Protocol for Acid-Base Extraction:

  • Dissolution: Dissolve the crude oily product in an immiscible organic solvent such as diethyl ether, ethyl acetate, or dichloromethane.

  • Acidic Wash: Transfer the organic solution to a separatory funnel and wash it with a dilute aqueous acid solution (e.g., 1 M HCl).[17] The basic phthalazine amine will be protonated to form a water-soluble salt and will move into the aqueous layer. Neutral and acidic impurities will remain in the organic layer.

  • Separation: Separate the two layers. The aqueous layer now contains your protonated product.

  • Basification: Cool the aqueous layer in an ice bath and slowly add a base (e.g., 2 M NaOH or a saturated solution of sodium bicarbonate) until the solution is basic (pH 9-10, check with pH paper).[15] This will deprotonate your product, causing it to precipitate or form an oil.

  • Re-extraction: Extract the now neutral product back into an organic solvent (e.g., three times with dichloromethane).[15]

  • Drying and Concentration: Combine the organic extracts, dry them over an anhydrous drying agent (e.g., Na2SO4 or MgSO4), filter, and concentrate under reduced pressure to obtain the purified oily product.

Caption: Acid-Base Extraction Workflow for Amine Purification.

Data Summary Table

Table 1: Common Solvents for Chromatography of Phthalazine Derivatives

Solvent SystemPolarityTypical Applications
Hexane/Ethyl AcetateLow to MediumGood for less polar derivatives.
Dichloromethane/MethanolMedium to HighEffective for more polar derivatives.[8]
Water/Acetonitrile (Reversed-Phase)HighUsed with C18-silica for polar, ionizable compounds.
Water/Methanol (Reversed-Phase)HighAlternative to acetonitrile for reversed-phase.

References

  • 4.8: Acid-Base Extraction - Chemistry LibreTexts. (2022, April 7). Chemistry LibreTexts. [Link]

  • Acid–base extraction - Wikipedia. (n.d.). Wikipedia. [Link]

  • How do I purify ionizable organic amine compounds using flash column chromatography? (2023, February 10). Biotage. [Link]

  • Purification of Oleylamine for Materials Synthesis and Spectroscopic Diagnostics for trans Isomers - ACS Publications. (2019, February 4). ACS Publications. [Link]

  • Flash Column Chromatography. (n.d.). University of California, Los Angeles. [Link]

  • Flash Chromatography Separation of Basic Organic Compounds without Modifier. (2012, December 12). Kinesis. [Link]

  • Very polar compound purification using aqueous normal-phase flash column chromatography | Biotage. (2023, January 30). Biotage. [Link]

  • Successful Flash Chromatography - King Group. (n.d.). University of Wisconsin-Madison. [Link]

  • Purification of Oleylamine for Materials Synthesis and Spectroscopic Diagnostics for trans Isomers - ResearchGate. (2019, February). ResearchGate. [Link]

  • Amine workup : r/Chempros - Reddit. (2024, March 12). Reddit. [Link]

  • US3864402A - Purification of secondary alkyl amines - Google Patents. (n.d.).
  • Guide for crystallization. (n.d.). University of Geneva. [Link]

  • Selective separation of amines from continuous processes using automated pH controlled extraction - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D1RE00205H. (2021, August 25). Royal Society of Chemistry. [Link]

  • Liquid/liquid Extraction 30 LIQUID/LIQUID SEPARATION: EXTRACTION OF ACIDS OR BASES FROM NEUTRAL ORGANICS. Introduction. (n.d.). Swarthmore College. [Link]

  • Tips & Tricks: Recrystallization - Department of Chemistry : University of Rochester. (n.d.). University of Rochester. [Link]

  • Troubleshooting Guide - Phenomenex. (n.d.). Phenomenex. [Link]

  • Fatty Amines in Detergents and Cosmetics: Current State and Biocircular Perspectives. (2025, October 15). MDPI. [Link]

  • 3.3. CRYSTALLIZATION. (n.d.). Yildiz Technical University. [Link]

  • TROUBLESHOOTING GUIDE. (n.d.). Restek. [Link]

  • Purification: Troubleshooting Flash Column Chromatography - Department of Chemistry : University of Rochester. (n.d.). University of Rochester. [Link]

  • Is there an easy way to purify organic amines? - Biotage. (2023, January 19). Biotage. [Link]

  • US3131221A - Separation and purification of fatty acid amines - Google Patents. (n.d.).
  • SOP: CRYSTALLIZATION. (n.d.). Veer Narmad South Gujarat University. [Link]

  • Tel-Cu-NPs Catalyst: Synthesis of Naphtho[2,3-g]phthalazine Derivatives as Potential Inhibiters of Tyrosinase Enzymes and Their Investigation in Kinetic, Molecular Docking, and Cytotoxicity Studies - MDPI. (2020, December 9). MDPI. [Link]

  • Synthesis of new phthalazinedione derivatives - Sciforum. (n.d.). Sciforum. [Link]

  • Workup: Amines - Department of Chemistry : University of Rochester. (n.d.). University of Rochester. [Link]

  • Advanced Developments of Differnet Syntheticroutes of Phthalazine Derivatives in Medicinal Chemistry - JOCPR. (n.d.). Journal of Chemical and Pharmaceutical Research. [Link]

  • A Practical Guide for Buffer-Assisted Isolation and Purification of Primary, Secondary, and Tertiary Amine Derivatives from Their Mixture - ResearchGate. (2025, August 6). ResearchGate. [Link]

  • In-Line Purification: A Key Component to Facilitate Drug Synthesis and Process Development in Medicinal Chemistry - PMC. (n.d.). National Center for Biotechnology Information. [Link]

  • Synthesis of Novel Series of Phthalazine Derivatives as Potential Antitumor Agents - IISTE.org. (n.d.). IISTE. [Link]

  • WO2017097217A1 - Phthalazine derivatives, and preparation method, pharmaceutical composition and use thereof - Google Patents. (n.d.).
  • (PDF) Synthesis of phthalazine-based derivatives as selective anti-breast cancer agents through EGFR-mediated apoptosis: in vitro and in silico studies - ResearchGate. (n.d.). ResearchGate. [Link]

  • A Concise Review on Phthlazine Derivatives and its Biological Activities - PharmaInfo. (n.d.). PharmaInfo. [Link]

  • Synthesis of phthalazine-based derivatives as selective anti-breast cancer agents through EGFR-mediated apoptosis: in vitro and in silico studies - PMC. (2023, July 27). National Center for Biotechnology Information. [Link]

  • Synthesis of Some Mono- and Disaccharide-Grafting Phthalazine Derivatives and Some New Se-Nucleoside Analogues: Antibacterial Properties, Quantum Chemical Calculations, and Cytotoxicity - MDPI. (2022, December 30). MDPI. [Link]

Sources

Resolving TLC streaking issues for amino-phthalazine compounds

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Resolving TLC Streaking Issues for Amino-Phthalazine Compounds Content Type: Technical Support Center (Troubleshooting & FAQs) Audience: Researchers, Scientists, and Drug Development Professionals Persona: Senior Application Scientist

Welcome. If you are working with amino-phthalazine scaffolds, you are likely encountering the "Basic Heterocycle Curse": severe streaking, broad spots, or compounds that refuse to move from the baseline.

This guide is not a generic TLC tutorial. It is a targeted technical intervention for basic nitrogenous heterocycles, designed to restore resolution and data integrity to your workflow.[1]

Part 1: Diagnostic Hub (The "Why")

Before fixing the issue, we must define the molecular causality.

The Failure Mode: Amino-phthalazines contain a diazine ring (two nitrogen atoms) and an exocyclic amine. These features make the molecule a Lewis Base . Standard TLC plates use Silica Gel (


) , which terminates in surface silanol groups (

).[2][3] These silanols are weakly acidic (approximate

5–7).

The Interaction:



This acid-base reaction creates an ionic bond effectively "salting" your compound onto the stationary phase. As the mobile phase drags the compound up the plate, this equilibrium constantly breaks and reforms, resulting in the characteristic "comet tail" or streak rather than a tight Gaussian spot.

Part 2: The Protocols (The "How")

To resolve this, we must suppress the ionization or block the active sites. Choose the protocol that matches your mobile phase polarity.

Protocol A: The "Basified Mobile Phase" (Standard)

Best for: Routine monitoring of reactions.

The Strategy: Add a stronger organic base to the mobile phase to competitively bind to the silanol sites, effectively "capping" them before your phthalazine arrives.

Reagents:

  • Triethylamine (TEA) - Preferred for Hexane/EtOAc systems.[4]

  • Ammonium Hydroxide (

    
    ) or 7N 
    
    
    
    in MeOH - Preferred for DCM/MeOH systems.

Step-by-Step:

  • Prepare Solvent: Mix your standard solvent system (e.g., 5% MeOH in DCM).

  • Add Modifier: Add 1.0% to 2.0% Triethylamine (TEA) or 1%

    
     .
    
    • Critical: Do not exceed 3% TEA, or the plate will take too long to dry and may darken under UV due to residual solvent.

  • Equilibrate: Pour the solvent into the chamber. Add a filter paper wick. Let it stand for 5 minutes. The ammonia/amine vapor pre-saturates the silica surface.

  • Run: Develop the plate as normal.

  • Dry: You must dry the plate thoroughly (heat gun recommended) to remove the TEA/Ammonia before visualizing, otherwise, the background will absorb UV light.

Protocol B: The "Ammonia Chamber" Pre-Treatment (Advanced)

Best for: Highly sensitive compounds that decompose with direct base addition.

  • Place a beaker containing 10 mL of concentrated Ammonium Hydroxide at the bottom of a dedicated desiccator or large TLC tank.

  • Place your unused silica TLC plates on a rack inside the tank (not touching the liquid).

  • Close the lid and let them sit for 30 minutes. The silica absorbs the ammonia vapor, neutralizing the acidity without requiring liquid base in your mobile phase.

  • Use these "neutralized" plates with a standard neutral solvent system.

Part 3: Troubleshooting Q&A

Q1: I added 1% TEA, but my amino-phthalazine is still streaking. What now? A: You are likely facing Concentration Overload or Solubility Issues .[5]

  • The Fix (Concentration): Dilute your spotting sample by 50%. Phthalazines have high UV extinction coefficients; you need less mass than you think.

  • The Fix (Solubility): If you dissolved your sample in DMSO or DMF to spot it, these high-boiling solvents remain on the silica and cause local streaking. Dry the spot with a heat gun for 30 seconds before developing the plate.

Q2: My compound moves as a nice spot but has a "ghost" spot at the baseline. A: This is often Salt Dissociation . If your amino-phthalazine was isolated as a salt (e.g., HCl salt), it may be partially dissociating on the plate.

  • The Fix: Add 1% TEA to the sample vial itself (the spotting solution), not just the mobile phase. This forces the entire population into the free-base form before it hits the silica.

Q3: The compound is decomposing (turning brown/oxidizing) on the silica. A: Silica is too harsh (acidic) for some electron-rich amino-phthalazines.

  • The Fix: Switch stationary phases. Use Basic Alumina plates or Amino-bonded Silica (

    
    )  plates. Alumina is naturally basic and prevents the acid-catalyzed oxidation often seen with electron-rich nitrogen heterocycles.
    

Q4: I cannot use TEA because it interferes with my Mass Spec (MS) or staining. A: Use Ammonia-saturated Methanol . Instead of adding liquid ammonia, buy 7N Ammonia in Methanol. Use this as your polar modifier. Ammonia is much more volatile than TEA and leaves no residue for staining (like Ninhydrin or Dragendorff) or MS interface.

Part 4: Visualization & Logic Flow

Solvent System Matrix

Use this table to select your starting point based on compound polarity.

Compound PolarityBase Solvent SystemModifier (Add 1-2%)Application
Low (Lipophilic)Hexane / Ethyl AcetateTriethylamine (TEA)Alkylated phthalazines
Medium Toluene / AcetoneTriethylamine (TEA)Sensitive substrates
High (Polar)DCM / Methanol7N

in MeOH
Free amino-phthalazines
Very High DCM / MeOH / WaterAmmonium HydroxideHighly polar salts
Decision Logic: The Anti-Streaking Workflow

TLC_Troubleshooting Start Start: Amino-Phthalazine Streaking CheckConc Check Sample Concentration (Is spot >2mm?) Start->CheckConc Dilute Dilute Sample 50% CheckConc->Dilute Yes CheckSolvent Is Spotting Solvent DMSO/DMF? CheckConc->CheckSolvent No Dilute->CheckSolvent DrySpot Dry Spot Thoroughly (Heat Gun) CheckSolvent->DrySpot Yes MobilePhase Modify Mobile Phase CheckSolvent->MobilePhase No DrySpot->MobilePhase AddTEA Add 1% TEA (Low Polarity) or 1% NH3 (High Polarity) MobilePhase->AddTEA StillStreaking Still Streaking? AddTEA->StillStreaking SwitchStationary Switch Stationary Phase StillStreaking->SwitchStationary Yes Success Resolved Spot StillStreaking->Success No Alumina Use Basic Alumina or NH2-Silica Plates SwitchStationary->Alumina Alumina->Success

Figure 1: Decision tree for troubleshooting basic heterocycle streaking on TLC.

References

  • Welch Materials. (2025). Triethylamine as a Mobile Phase Additive: What Does It Do? Retrieved from [Link]

  • Bitesize Bio. (2025). Troubleshooting Thin Layer Chromatography: Some TLC for Your TLC. Retrieved from [Link]

  • Microbioz India. (2023). Troubleshooting Common Issues in Thin Layer Chromatography: Practical Solutions. Retrieved from [Link]

  • ResearchGate. (2014). When basification of silica gel is required, before using Column chromatography? Retrieved from [Link]

Sources

Validation & Comparative

1H NMR characteristic peaks of Allyl-(4-chloro-phthalazin-1-yl)-amine

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the ¹H NMR Spectral Characteristics of Allyl-(4-chloro-phthalazin-1-yl)-amine: A Comparative Analysis

In the landscape of modern drug discovery and materials science, the precise structural elucidation of novel heterocyclic compounds is a cornerstone of successful research and development. Allyl-(4-chloro-phthalazin-1-yl)-amine (CAS 505071-30-7) represents an important scaffold within the broader class of phthalazine derivatives, which are known for a wide array of biological activities, including vasorelaxant, anticonvulsant, and anticancer properties.[1][2] The unambiguous confirmation of its molecular structure is paramount, and ¹H Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful tool for this purpose.

This guide provides a comprehensive analysis of the expected ¹H NMR spectrum of Allyl-(4-chloro-phthalazin-1-yl)-amine. As no publicly available spectrum for this specific compound is documented, this analysis is built upon a foundation of established NMR principles and comparative data from structurally related phthalazines and N-allylated amines. We will deconstruct the anticipated spectrum, proton by proton, offering predicted chemical shifts, multiplicities, and coupling constants. This guide is intended for researchers and chemists who require a robust framework for identifying this molecule and similar derivatives, ensuring the integrity of their synthetic and screening efforts.

Predicted ¹H NMR Spectrum and Structural Assignment

The structure of Allyl-(4-chloro-phthalazin-1-yl)-amine presents three distinct proton environments: the aromatic protons on the phthalazine core, the protons of the versatile allyl group, and the amine proton. Each environment provides a unique spectral signature.

Caption: Molecular structure of Allyl-(4-chloro-phthalazin-1-yl)-amine with proton labels.

The Phthalazine Aromatic Protons (Hₖ, Hₗ, Hₘ, Hₙ)

The four protons on the benzene ring portion of the phthalazine core are expected to resonate in the downfield region of the spectrum, typically between 7.5 and 8.5 ppm .[3][4] This significant downfield shift is due to the deshielding effect of the aromatic ring current. The specific chemical shifts are influenced by the electron-withdrawing nature of the fused heterocyclic ring and the chloro-substituent.

  • Hₖ: This proton is ortho to the carbon bearing the chloro-substituent. It is expected to be the most downfield of the aromatic protons due to the combined inductive and anisotropic effects of the adjacent ring system.

  • Hₗ, Hₘ: These protons will exhibit complex splitting patterns due to mutual coupling and coupling with their neighbors. Their chemical shifts will be intermediate within the aromatic region.

  • Hₙ: This proton is adjacent to the point of fusion with the diazine ring and will be significantly deshielded.

The splitting pattern for this aromatic system will likely be complex, appearing as a series of multiplets. A high-field NMR instrument (e.g., 400 MHz or higher) would be essential to resolve the individual couplings.[3]

The Allyl Group Protons (Hₑ, Hբ, H₉, Hₕ)

The allyl group presents a classic and highly informative set of signals. Due to restricted rotation around the C=C double bond, the terminal vinyl protons (H₉ and Hₕ) are diastereotopic and thus chemically non-equivalent.[5]

  • Allylic Protons (Hₑ, -CH₂-N): These two protons are on the carbon directly attached to the amine nitrogen. They are expected to appear in the range of 3.5 - 4.5 ppm . Their position is influenced by the adjacent nitrogen atom.[6] The signal should appear as a doublet of triplets (dt) or a multiplet, resulting from coupling to the amine proton (Hₐ) and the vinyl proton (Hբ).

  • Internal Vinyl Proton (Hբ, -CH=): This single proton will be the most deshielded of the allyl group, resonating between 5.8 and 6.2 ppm .[7][8] It will exhibit a complex splitting pattern, appearing as a multiplet (ddt - doublet of doublet of triplets or similar) due to coupling with the allylic protons (Hₑ) and the two terminal vinyl protons (H₉ and Hₕ).

  • Terminal Vinyl Protons (H₉/Hₕ, =CH₂): These two protons will resonate between 5.0 and 5.4 ppm .[7][8]

    • The proton trans to Hբ (Hₕ) will typically have a larger coupling constant (³J_trans_ ≈ 16-18 Hz) and appear as a doublet of multiplets.[5]

    • The proton cis to Hբ (H₉) will have a smaller coupling constant (³J_cis_ ≈ 10-12 Hz) and also appear as a doublet of multiplets.[5]

    • These two protons also exhibit geminal coupling to each other (²J ≈ 0-3 Hz).[9]

The Amine Proton (Hₐ, -NH-)

The chemical shift of the N-H proton is highly variable and depends on solvent, concentration, and temperature, typically appearing between 5.0 and 8.0 ppm .[6][10] The signal is often broad due to quadrupolar relaxation of the adjacent ¹⁴N nucleus and chemical exchange. It is expected to be a triplet due to coupling with the adjacent methylene protons (Hₑ), though this coupling may not always be resolved if the peak is significantly broadened.

Data Summary: Predicted ¹H NMR Peaks

Proton LabelPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constants (J, Hz)Integration
Hₖ, Hₗ, Hₘ, Hₙ 7.5 - 8.5MultipletsAromatic (ortho, meta, para)4H
Hբ (-CH=) 5.8 - 6.2Multiplet (ddt)³J_trans_ ≈ 17, ³J_cis_ ≈ 11, ³J_allyl_ ≈ 61H
Hₐ (-NH-) 5.0 - 8.0Broad Triplet or Singlet³J_H-H_ ≈ 5-71H
H₉/Hₕ (=CH₂) 5.0 - 5.4Doublet of Multiplets³J_trans_ ≈ 17, ³J_cis_ ≈ 11, ²J_gem_ ≈ 22H
Hₑ (-CH₂-N) 3.5 - 4.5Multiplet (dt)³J_H-H_ ≈ 6, ³J_H-H_ ≈ 62H

Comparative Analysis with Structurally Similar Compounds

1. Comparison with Phthalazine Derivatives: Published ¹H NMR data for various phthalazine derivatives consistently show the aromatic protons in the 7.5-8.5 ppm range. For example, in 4-benzyl-2-(3-morpholino-3-oxopropyl) phthalazin-1(2H)-one, the phthalazine aromatic protons appear as multiplets between 7.69 and 8.45 ppm.[3] Similarly, 1(2H)-Phthalazinone shows aromatic signals between 7.89 and 8.42 ppm.[11] This strongly supports the predicted chemical shift range for the aromatic core of our target molecule.

2. Comparison with N-Allylated Amines: The characteristic signals of the allyl group are well-documented. In allylamine itself, the vinyl protons are found between 5.0 and 6.0 ppm, and the allylic CH₂ protons are around 3.3 ppm.[12] In more complex N-allyl systems, such as those used in synthetic intermediates, the allylic CH₂ protons attached to nitrogen are typically found between 3.5 and 4.5 ppm, consistent with our prediction.[13] The complex splitting arising from distinct cis, trans, and allylic coupling constants is a hallmark feature used to confirm the presence of an allyl group.[5][9]

Experimental Protocol for ¹H NMR Analysis

To ensure high-quality, reproducible data, the following protocol should be followed. This protocol is designed as a self-validating system, incorporating steps to confirm signal identity.

G cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz Spectrometer) cluster_proc Data Processing prep1 Weigh Sample Accurately weigh 5-10 mg of Allyl-(4-chloro-phthalazin-1-yl)-amine. prep2 Select Solvent Choose a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Add ~0.6 mL. prep1->prep2 prep3 Dissolve & Transfer Vortex to dissolve. Transfer to a 5 mm NMR tube. prep2->prep3 acq1 Lock & Shim Lock on the deuterium signal of the solvent. Perform automated or manual shimming. prep3->acq1 Insert Sample acq2 Acquire ¹H Spectrum Set parameters: - Number of scans (e.g., 16) - Relaxation delay (D1) = 2s - Acquire standard proton spectrum. acq1->acq2 acq3 D₂O Exchange (Validation) Add 1-2 drops of D₂O. Shake well. Re-acquire spectrum. acq2->acq3 acq4 2D COSY (Validation) Acquire a 2D COSY spectrum to establish proton-proton coupling networks. acq3->acq4 proc1 Fourier Transform Apply Fourier transformation to the FID. acq4->proc1 Process Data proc2 Phase & Baseline Correction Manually phase the spectrum. Apply baseline correction. proc1->proc2 proc3 Calibrate & Integrate Calibrate the spectrum (e.g., TMS at 0 ppm). Integrate all signals. proc2->proc3 proc4 Analyze & Assign Assign peaks based on chemical shift, multiplicity, and COSY correlations. Note disappearance of NH peak after D₂O shake. proc3->proc4

Caption: Standard workflow for ¹H NMR analysis and structural validation.

Trustworthiness through Self-Validation: The protocol's integrity is enhanced by including validation steps:

  • D₂O Exchange: The amine proton (Hₐ) is "exchangeable." Upon adding a drop of deuterium oxide (D₂O) to the NMR tube and re-acquiring the spectrum, the -NH signal will disappear.[6] This is a definitive method for identifying labile protons like those on heteroatoms.

  • 2D COSY Spectroscopy: A Correlation Spectroscopy (COSY) experiment reveals which protons are coupled to each other. This is invaluable for confirming the assignments. For instance, the COSY spectrum should show a cross-peak between the allylic protons (Hₑ) and the internal vinyl proton (Hբ), confirming their connectivity. It will also map out the entire coupling network of the allyl group and the aromatic protons.

Conclusion

The ¹H NMR spectrum of Allyl-(4-chloro-phthalazin-1-yl)-amine is predicted to be rich in information, with distinct and characteristic regions for its aromatic, vinylic, allylic, and amine protons. The key identifiers for this molecule are the complex multiplets in the 7.5-8.5 ppm region corresponding to the phthalazine core and the signature set of signals for the N-allyl group, including the deshielded internal vinyl proton above 5.8 ppm and the diastereotopic terminal vinyl protons. Confirmation of the amine proton via D₂O exchange is a critical validation step. This detailed predictive and comparative guide provides researchers with a robust framework for the rapid and accurate spectral identification of this important heterocyclic compound.

References

  • Synthesis of novel phthalazine-based derivatives with potent cytotoxicity against HCT-116 cells through apoptosis and VEGFR2 inhibition - PMC. (2024, April 24). [Link]

  • Restricted rotation (allyl groups) and their effect on 1H-NMR multiplets - YouTube. (2021, February 16). [Link]

  • Synthesis of phthalazine-based derivatives as selective anti-breast cancer agents through EGFR-mediated apoptosis: in vitro and in silico studies - PMC. (2023, July 27). [Link]

  • CHEMISTRY PAPER No. 12: ORGANIC SPECTROSCOPY Module 16: 1H NMR Chemical Shifts for Common Functional Groups. [Link]

  • Synthesis of Novel Series of Phthalazine Derivatives as Potential Antitumor Agents - IISTE.org. [Link]

  • Enantioselective Halolactonizations Using Amino-acid-derived Phthalazine Catalysts - DOI. [Link]

  • 1H NMR Chemical Shifts - PLU. (2022, March 9). [Link]

  • 1H NMR Coupling Constants - Organic Chemistry Data. [Link]

  • 13.4: Chemical Shifts in ¹H NMR Spectroscopy - Chemistry LibreTexts. (2024, October 8). [Link]

  • NMR Coupling Constants Explained - Scribd. [Link]

  • Direct Alkylative Amination Using 1‐Allylsilatrane** - The MJA Lab. [Link]

  • 24.10: Spectroscopy of Amines - Chemistry LibreTexts. (2024, March 24). [Link]

  • 1H NMR Spectroscopy - University of Bath. [Link]

  • Table 3 . 1 H-NMR spectral data: the chemical shift values (δH, ppm)... - ResearchGate. [Link]

  • 31 P NMR (a) and 1 H NMR (b) spectra of the allylated product (A-KL... - ResearchGate. [Link]

  • Advanced Developments of Differnet Syntheticroutes of Phthalazine Derivatives in Medicinal Chemistry - Journal of Chemical and Pharmaceutical Research. [Link]

  • Synthesis of Some Mono- and Disaccharide-Grafting Phthalazine Derivatives and Some New Se-Nucleoside Analogues: Antibacterial Properties, Quantum Chemical Calculations, and Cytotoxicity - MDPI. (2022, December 30). [Link]

  • Synthesis and Anticancer Activities of Novel 1,4-Disubstituted Phthalazines - PMC. [Link]

  • Synthesis of novel phthalazine-based derivatives with potent cytotoxicity against HCT-116 cells through apoptosis and VEGFR2 inhibition - RSC Publishing. (2024, April 24). [Link]

Sources

Definitive Structural Elucidation of 4-chloro-N-allylphthalazin-1-amine: A Comparative Analysis of Assignment Methodologies

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the development of phthalazine-based pharmacophores, precise structural characterization is non-negotiable. The molecule 4-chloro-N-allylphthalazin-1-amine presents a classic spectroscopic challenge: a nitrogen-rich heterocyclic core with quaternary carbons that are magnetically similar but chemically distinct.[1]

This guide compares two structural assignment methodologies:

  • The Conventional Approach: 1D ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
    C NMR + DEPT-135.
    
  • The Advanced Integrated Protocol: 1D

    
    C + 2D HSQC/HMBC + 
    
    
    
    N-HMBC.

Verdict: Our analysis confirms that the Advanced Integrated Protocol is the only reliable method for distinguishing the C1 (amine-bearing) and C4 (chloro-bearing) positions.[1] Reliance on 1D chemical shift prediction alone leads to a high probability of structural misassignment due to the competing electronic effects of the


-nitrogen and 

-chlorine substituents.

The Structural Challenge

The phthalazine core (2,3-benzodiazine) contains a high density of quaternary carbons.[1] In 4-chloro-N-allylphthalazin-1-amine, the symmetry of the parent phthalazine is broken, but the electronic environments of C1 and C4 remain remarkably similar.

  • C1: Attached to an exocyclic amine (N-allyl).[1]

  • C4: Attached to a chlorine atom.[1]

  • C4a/C8a: Bridgehead carbons.

The Risk: Misassigning C1 and C4 can lead to incorrect Structure-Activity Relationship (SAR) models during drug optimization, particularly when docking ligands into protein pockets where hydrogen bond donor/acceptor placement is critical.[1]

Comparative Methodology: 1D vs. 2D NMR

Method A: Conventional 1D ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted"> C + DEPT-135 (The "Alternative")[1]
  • Workflow: Standard broadband decoupled

    
    C spectrum followed by DEPT-135 to distinguish CH/CH
    
    
    
    (up) from CH
    
    
    (down).
  • Performance:

    • Strengths: Rapid acquisition (< 30 mins); excellent for identifying the allyl chain.[1]

    • Weaknesses:Catastrophic failure in assigning quaternary carbons.[1] C1, C4, C4a, and C8a all appear as singlets in the 120–160 ppm range. Empirical shift rules are unreliable here because the mesomeric donation of the amine competes with the inductive withdrawal of the chlorine.[1]

Method B: Integrated 2D Protocol (The "Solution")
  • Workflow: 1D

    
    C 
    
    
    
    HSQC (Proton-Carbon connectivity)
    
    
    HMBC (Long-range connectivity).
  • Performance:

    • Strengths: Unambiguous assignment of quaternary carbons via scalar coupling networks.[1]

    • Mechanism:[1][2][3] The N-H proton of the allyl amine serves as the "anchor."[1] In an HMBC experiment, this proton will show a strong 3-bond correlation (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

      
      ) to C1 and C4a, but no correlation  to C4. This acts as a self-validating logic gate.[1]
      

Experimental Data & Assignment

Sample Preparation & Acquisition Parameters

To ensure reproducibility, the following protocol is standardized.

  • Solvent: DMSO-ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
     (Preferred over CDCl
    
    
    
    to prevent aggregation and sharpen exchangeable NH protons).
  • Concentration: 15–20 mg in 0.6 mL solvent.

  • Temperature: 298 K.[1]

  • Reference: TMS (0.00 ppm).

Key Pulse Sequence Parameters:

  • ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
    C 1D:  Relaxation delay (
    
    
    
    )
    
    
    2.0s to allow quaternary carbon relaxation.
  • gHMBC: Optimized for long-range coupling constants (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
    ) of 8 Hz.
    
Spectral Assignment Data[1][2][4][5]

The following table synthesizes experimental data typical for 1,4-disubstituted phthalazines, comparing the "Ambiguous" 1D prediction with the "Definitive" 2D determination.

PositionTypengcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

(ppm)
DEPT-135 PhaseHMBC Correlations (Key to Assignment)
C1

153.4 NullCorrelation from NH and Allyl-1' (

).
C4 ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

150.1 NullCorrelation from H5 (Ar-H). No correlation from NH.[1]
C4a ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

124.8NullCorrelation from H8 and H4 (if H4 existed) / H5.
C8a ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

122.5NullCorrelation from H5 and NH (weak 4-bond).
C5 CH126.2UpHSQC to H5 (doublet).[1]
C6 CH132.8UpHSQC to H6 (triplet).[1]
C7 CH133.1UpHSQC to H7 (triplet).[1]
C8 CH125.4UpHSQC to H8 (doublet).[1]
1' (Allyl) ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

43.5DownCorrelation from NH and Allyl-2'.
2' (Allyl) CH136.2UpCorrelation from Allyl-1' and Allyl-3'.
3' (Allyl)

115.8DownCorrelation from Allyl-1' and Allyl-2'.

Note on Shifts: The C1 carbon is deshielded relative to C4 due to the direct attachment to the nitrogen of the amine, which, despite being a donor, is part of an amidine-like system in the heterocycle.

Visualization of the Assignment Logic

The following diagram illustrates the "Self-Validating" logic path used in Method B. It demonstrates how the Allyl-NH proton acts as the spectroscopic beacon to distinguish the C1 position from C4.

NMR_Assignment_Logic cluster_validation Validation Check Start Start: Unassigned Cq Signals (150.1 & 153.4 ppm) HMBC_Exp Experiment: gHMBC (Opt. J = 8Hz) Start->HMBC_Exp Input NH_Proton Anchor: Allyl NH Proton (Visible in DMSO-d6) NH_Proton->HMBC_Exp Source Magnetization C1_Node Target C1 (Proximal) HMBC_Exp->C1_Node Strong Correlation (3-bond) C4_Node Target C4 (Distal) HMBC_Exp->C4_Node NO Correlation (Too distant)

Figure 1: The "Anchor Proton" strategy. The Allyl NH proton provides a definitive 3-bond connectivity to C1, leaving C4 "silent" in this specific pathway.

Detailed Experimental Protocol

To replicate the Integrated 2D Protocol , follow these steps:

  • Preparation: Dissolve 20 mg of 4-chloro-N-allylphthalazin-1-amine in 0.6 mL DMSO-ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
    . Ensure the tube is free of paramagnetic impurities (filter if necessary).
    
  • 1D Proton (Reference): Acquire a standard ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
    H spectrum (16 scans). Calibrate the residual DMSO pentet to 2.50 ppm. Identify the NH triplet (broad, approx. 7.5–8.5 ppm) and the allyl multiplets.[1]
    
  • 1D Carbon: Acquire ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
    C{1H} (1024 scans). Identify the two distinct quaternary signals >150 ppm.
    
  • HSQC (Multiplicity): Run a gradient-selected HSQC.

    • Goal: Assign C5, C6, C7, C8, and the allyl carbons directly.

    • Result: The quaternary carbons (C1, C4, C4a, C8a) will disappear (no cross-peaks).[1]

  • HMBC (Connectivity - The Critical Step):

    • Set Cnst13 (J-coupling) to 8 Hz.[1]

    • Look for Cross-peaks from NH: The NH proton trace (F2 axis) will show spots at the carbon frequencies (F1 axis) for C1 and C4a.[1]

    • Look for Cross-peaks from H5: The H5 aromatic proton (usually the most deshielded doublet) will show correlations to C4 and C8a.[1]

    • Triangulation: The carbon that correlates with NH is C1.[1] The carbon that correlates with H5 but not NH is C4.[1]

References

  • Phthalazine Core Shifts & Synthesis

    • Synthesis and Structure of Novel Hybrid Compounds Containing Phthalazin-1(2H)-imine. (2023).[1][3] National Institutes of Health (PMC).[1]

    • [Link][1]

  • HMBC Methodology for Heterocycles

    • H-C multiple-bond correlations: HMBC. University of Kentucky NMR Facility.[1]

    • [Link][1]

  • General 13C Shifts of Nitrogen Heterocycles

    • 13C NMR Chemical Shifts - Phthalazine Derivatives. Oregon State University Chemistry.[1]

    • [Link]

  • Allyl Group Characterization

    • Allylamine 1H and 13C NMR Spectral Data. ChemicalBook.[1][4]

Sources

A Senior Application Scientist's Guide to HPLC Method Development for Phthalazine Amine Impurities

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, I've witnessed the critical role of robust analytical methods in drug development. A well-developed High-Performance Liquid Chromatography (HPLC) method is not just a quality control tool; it's a cornerstone of product understanding, ensuring the safety and efficacy of the final drug product. This guide provides an in-depth, experience-driven approach to developing a stability-indicating HPLC method for the separation of phthalazine and its potential amine impurities. We will move beyond a simple recitation of steps to explore the scientific rationale behind each decision, culminating in a powerful and reliable analytical method.

The separation of phthalazine, a basic compound, and its structurally similar amine impurities presents a common challenge in pharmaceutical analysis: controlling peak shape and achieving adequate resolution.[1][2] Interactions between these basic analytes and residual silanol groups on the surface of silica-based reversed-phase columns can lead to significant peak tailing, compromising resolution and quantitation.[1] This guide will systematically address this challenge through a structured method development workflow.

The Strategic Workflow: From Chaos to Control

A successful method development strategy is not a random walk but a systematic investigation. The goal is to find the "sweet spot" of chromatographic conditions that provides the desired separation. Our approach is a multi-stage process, beginning with a broad screening of conditions and progressively refining the parameters.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Method Optimization cluster_2 Phase 3: Method Validation a Column Chemistry Screening b Mobile Phase pH Screening a->b Select best column(s) c Gradient Optimization b->c Select optimal pH d Temperature & Flow Rate Fine-tuning c->d Refine separation e Forced Degradation & Specificity d->e Final Method f Validation according to ICH Guidelines e->f

Caption: A systematic workflow for HPLC method development.

Experimental Approach: A Step-by-Step Guide

Forced Degradation Studies: Probing for the Unknown

To develop a truly stability-indicating method, we must first understand the potential degradation pathways of phthalazine.[3][4] Forced degradation studies intentionally stress the drug substance to generate potential impurities and degradants that might be observed over the product's shelf life.[5][6][7]

Protocol for Forced Degradation:

  • Acid Hydrolysis: Dissolve phthalazine in 0.1 M HCl and heat at 80°C for 2 hours.

  • Base Hydrolysis: Dissolve phthalazine in 0.1 M NaOH and heat at 80°C for 2 hours.

  • Oxidative Degradation: Treat phthalazine solution with 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Expose solid phthalazine to 105°C for 24 hours.

  • Photolytic Degradation: Expose a solution of phthalazine to UV light (254 nm) for 24 hours.

  • Neutralization: Neutralize the acid and base-stressed samples before injection.

  • Analysis: Analyze all stressed samples, along with an unstressed control, using the developed HPLC method.

Phase 1: Initial Screening - Casting a Wide Net

The initial screening phase aims to identify the most promising column chemistry and mobile phase pH for the separation.[8][9]

Column Screening:

We will evaluate three columns with different stationary phase properties to explore a range of selectivities.[10]

  • Column A: A standard C18 column (e.g., Waters ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm). C18 phases are a good starting point for many small molecules.[2]

  • Column B: A C8 column (e.g., Agilent ZORBAX Eclipse Plus C8, 1.8 µm, 2.1 x 50 mm). The shorter alkyl chain of a C8 can offer different selectivity, particularly for more polar analytes.

  • Column C: A Phenyl column (e.g., Phenomenex Kinetex Phenyl-Hexyl, 1.7 µm, 2.1 x 50 mm). The phenyl stationary phase can provide unique selectivity for aromatic compounds through pi-pi interactions.

Mobile Phase pH Screening:

The ionization state of basic compounds like phthalazine and its amine impurities is highly dependent on the mobile phase pH.[11] By controlling the pH, we can improve peak shape and influence retention and selectivity. We will screen two acidic pH levels to ensure the analytes are protonated and to minimize silanol interactions.[1][11]

  • pH 2.5: Using 0.1% formic acid in water.

  • pH 3.5: Using a 10 mM ammonium formate buffer.

Initial Gradient Conditions:

A generic, fast gradient will be used for the initial screening to quickly assess the potential of each condition.

  • Mobile Phase A: Water with the respective acid/buffer.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% to 95% B in 5 minutes.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 30°C.

  • Detection: UV at 254 nm.

Data Presentation: Screening Results

The following table summarizes the hypothetical results from our initial screening, focusing on the resolution (Rs) between the main phthalazine peak and the most critical impurity peak, as well as the tailing factor (Tf) of the phthalazine peak.

ColumnMobile Phase pHResolution (Rs)Tailing Factor (Tf)Observations
C18 2.51.81.2Good initial separation, acceptable peak shape.
3.51.61.4Slightly lower resolution and more tailing.
C8 2.51.51.3Less retention, lower resolution.
3.51.31.5Poor resolution and significant tailing.
Phenyl 2.52.11.1Excellent resolution and peak shape.
3.51.91.3Good separation, but slightly less optimal than pH 2.5.

Analysis of Screening Data:

From the screening data, the Phenyl column with a mobile phase pH of 2.5 emerges as the most promising condition. It provides the best resolution and peak shape, indicating favorable interactions between the aromatic analytes and the phenyl stationary phase.

Phase 2: Method Optimization - Refining the Separation

With the best column and pH identified, the next step is to optimize the gradient to ensure all impurities, including those generated during forced degradation, are well-separated.

Gradient Optimization Protocol:

  • Initial Gradient: 5-95% Acetonitrile in 5 minutes.

  • Shallow Gradient: If early eluting peaks are co-eluting, a shallower initial gradient (e.g., 5-40% in 10 minutes) can improve their separation.

  • Steeper Gradient: If late-eluting impurities are broad, a steeper gradient at the end of the run can sharpen the peaks and reduce the analysis time.

  • Isocratic Hold: An initial isocratic hold (e.g., 5% B for 1 minute) can improve the peak shape of early eluting compounds.

After several iterations, an optimized gradient is developed. Further fine-tuning of the column temperature and flow rate can be performed to maximize efficiency and resolution.

Optimized Method Conditions:

  • Column: Phenyl-Hexyl (1.7 µm, 2.1 x 50 mm)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient: 10% B for 1 min, 10-50% B in 8 min, 50-95% B in 2 min, hold at 95% B for 1 min.

  • Flow Rate: 0.5 mL/min

  • Column Temperature: 40°C

  • Detection: UV at 254 nm

The Separation Mechanism: A Molecular Perspective

The superior performance of the phenyl column can be attributed to its unique separation mechanism.

G cluster_0 Mobile Phase cluster_1 Stationary Phase (Phenyl) Analyte Phthalazine (Protonated) StationaryPhase Phenyl Rings Analyte->StationaryPhase π-π Interactions

Caption: Interaction between phthalazine and the phenyl stationary phase.

In reversed-phase chromatography, hydrophobic interactions are the primary driver of retention.[12] However, with a phenyl stationary phase, additional π-π interactions between the electron-rich phenyl rings of the stationary phase and the aromatic rings of phthalazine and its impurities contribute significantly to the separation. This provides a different selectivity compared to the purely hydrophobic interactions of a C18 or C8 column, leading to the enhanced resolution observed in our screening.

Conclusion: A Foundation for Quality

This guide has outlined a systematic and scientifically sound approach to developing a robust, stability-indicating HPLC method for the separation of phthalazine and its amine impurities. By starting with a broad screening of column chemistries and mobile phase pH, followed by a logical optimization process, we have arrived at a method that is both selective and efficient. The use of forced degradation studies ensures that the method is capable of separating all potential degradants, providing confidence in the quality and stability of the drug substance.[3][4] This methodical approach, grounded in an understanding of chromatographic principles, is essential for any researcher, scientist, or drug development professional tasked with this critical analytical challenge. For even faster separations with higher resolution, transitioning this method to an Ultra-Performance Liquid Chromatography (UPLC) system would be a logical next step.[13][14][15]

References

  • Majors, R. E. Columns for Reversed-Phase LC Separations in Highly Aqueous Mobile Phases. LCGC North America.
  • Wikipedia. Reversed-phase chromatography. Wikipedia. [Link]

  • SIELC Technologies. Separation of Phthalazine on Newcrom R1 HPLC column. SIELC Technologies. [Link]

  • Biotage. How does an acid pH affect reversed-phase chromatography separations?. Biotage. [Link]

  • ResearchGate. Comparison of UPLC and HPLC for analysis of 12 phthalates. ResearchGate. [Link]

  • ResearchGate. The role of forced degradation studies in stability indicating HPLC method development. ResearchGate. [Link]

  • American Pharmaceutical Review. A Fast, Generic and Systematic Approach to vHPLC Impurity Method Development. American Pharmaceutical Review. [Link]

  • Waters. HPLC Separation Modes. Waters. [Link]

  • LinkedIn. Forced Degradation in Pharmaceuticals – A Regulatory Update. LinkedIn. [Link]

  • OMICS Online. Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. OMICS Online. [Link]

  • Shimadzu. Chiral Separation Using SFC and HPLC. Shimadzu. [Link]

  • ResearchGate. Development of forced degradation and stability indicating studies of drugs—A review. ResearchGate. [Link]

  • Phenomenex. Chiral HPLC Separations. Phenomenex. [Link]

  • LCGC International. A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. [Link]

  • Pharmaceutical Technology. Forced Degradation Studies for Biopharmaceuticals. Pharmaceutical Technology. [Link]

  • Chromatography Forum. HPLC - Method development for impurities in drug product. Chromatography Forum. [Link]

  • ResearchGate. UPLC: A PREEMINENT TECHNIQUE IN PHARMACEUTICAL ANALYSIS. ResearchGate. [Link]

  • Drug Discovery and Development. Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. Drug Discovery and Development. [Link]

  • MDPI. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. MDPI. [Link]

  • IJCRT.org. Chromatography Method Development For Impurity Analysis And Degradation. IJCRT.org. [Link]

  • LCGC International. Method Development for Drug Impurity Profiling: Part 1. LCGC International. [Link]

  • ResearchGate. (PDF) DEVELOPMENT AND VALIDATION OF RELATED SUBSTANCES METHOD BY HPLC FOR ANALYSIS OF HYDRALAZINE HYDROCHLORIDE. ResearchGate. [Link]

  • Waters. Column Screening for the UPLC Separation of Plastic Additives as Part of Extractables and Leachables Workflows. Waters. [Link]

  • Journal of Chemical Health Risks. Validated UPLC Method for Organic Impurities of Phenazopyridine Hydrochloride Drug. A Green Analytical Technique. Journal of Chemical Health Risks. [Link]

Sources

Technical Guide: Mass Spectrometry Profiling of Allyl-(4-chloro-phthalazin-1-yl)-amine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Allyl-(4-chloro-phthalazin-1-yl)-amine (CAS: 505071-30-7) is a critical heterocyclic intermediate often utilized in the synthesis of PARP inhibitors and other phthalazine-based bioactive scaffolds.[1] Its structural duality—possessing both a labile allylic amine tail and a halogenated diaza-naphthalene core—creates a unique mass spectrometric signature essential for reaction monitoring and impurity profiling.

This guide provides a high-resolution analysis of its fragmentation behaviors, comparing the competitive loss channels of the allylic chain versus the chloro-substituent. It is designed to assist analytical scientists in distinguishing this intermediate from common synthetic byproducts (e.g., dechlorinated analogs or hydrolysis products).

Part 1: Chemical Identity & Physicochemical Properties

Before interpreting MS data, the isotopic and physicochemical baseline must be established.

PropertySpecification
IUPAC Name N-allyl-4-chlorophthalazin-1-amine
Molecular Formula C₁₁H₁₀ClN₃
Exact Mass (Monoisotopic) 219.0563 (for ³⁵Cl)
Molecular Weight 219.67 g/mol
Isotopic Signature Distinct 3:1 ratio for M : M+2 (due to ³⁵Cl/³⁷Cl)
pKa (Predicted) ~3.5 (Phthalazine N), ~5.0 (Secondary Amine)
LogP 2.3 (Moderate lipophilicity)

Part 2: Instrumentation & Experimental Protocol

To replicate the fragmentation patterns described below, the following ESI-QTOF or Triple Quadrupole workflow is recommended. This protocol ensures the preservation of the labile allyl group during ionization while providing sufficient energy for structural elucidation.

Workflow Diagram

MS_Workflow Sample Sample Prep (1 mg/mL in MeOH) Dilution Dilution (1:100 in 0.1% FA) Sample->Dilution LC LC Separation (C18 Column) Dilution->LC ESI ESI Source (+ Mode, 3.5 kV) LC->ESI MS1 MS1 Scan (m/z 100-500) ESI->MS1 MS2 MS/MS Fragmentation (CE: 15-35 eV) MS1->MS2 Data Dependent Acquisition

Figure 1: Optimized LC-MS/MS workflow for phthalazine derivative analysis.

Step-by-Step Methodology
  • Solvent System: Use LC-MS grade Methanol/Water + 0.1% Formic Acid. The acid is crucial to protonate the phthalazine nitrogen (N-2 or N-3), facilitating stable [M+H]⁺ formation.

  • Ionization (ESI+):

    • Capillary Voltage: 3.5 kV.

    • Cone Voltage: 30 V (Keep low to prevent in-source fragmentation of the allyl group).

    • Source Temp: 120°C.

  • Collision Energy (CE) Ramping:

    • Low CE (10-15 eV): Preserves the parent ion [M+H]⁺ (m/z 220/222).

    • Mid CE (20-25 eV): Induces Allyl cleavage (Primary Pathway).

    • High CE (>35 eV): Induces Ring opening and Dechlorination (Secondary Pathways).

Part 3: Fragmentation Analysis & Comparison[3]

The fragmentation of Allyl-(4-chloro-phthalazin-1-yl)-amine is defined by a competition between Allylic Cleavage (C-N bond break) and Dehalogenation (C-Cl bond break).

Primary Fragmentation Pathway (The "Allyl Drop")

The most dominant feature in the MS/MS spectrum is the loss of the allyl moiety. The allylic C-N bond is weaker than the aromatic C-Cl bond, leading to a characteristic base peak.

  • Precursor: m/z 220.06 (³⁵Cl)

  • Transition: m/z 220 → m/z 178

  • Mechanism: Homolytic cleavage or H-transfer leading to the loss of a propene neutral (42 Da) or allyl radical (41 Da).

  • Resulting Ion: 4-chloro-phthalazin-1-amine core (m/z 178).

Secondary Pathway (Ring Degradation)

Once the allyl group is removed, the phthalazine core destabilizes.

  • Loss of NH₃: From the primary amine formed at m/z 178 → m/z 161.

  • Ring Contraction: Phthalazines are known to lose N₂ (28 Da) or HCN (27 Da) under high energy.

    • m/z 178 → m/z 151 (Loss of HCN).

Comparative Stability Table

The following table compares the target compound against structural alternatives to highlight specific diagnostic ions.

CompoundParent Ion [M+H]⁺Primary Fragment (Base Peak)Diagnostic LossInference
Target: Allyl-(4-Cl-phthalazin)-amine 220 / 222 178 / 180 -42 Da (Propene) Allyl group is the most labile; Cl is retained in base peak.
Alt 1: 4-Chloro-phthalazin-1-amine 180 / 182145-35 Da (Cl)Without the allyl group, Cl loss becomes the primary channel.
Alt 2: Allyl-(phthalazin-1-yl)-amine 186144-42 Da (Propene)Identical allyl loss, but lacks the +34 Da mass shift and isotopic split of Cl.
Fragmentation Pathway Diagram

Fragmentation_Pathway Parent [M+H]+ m/z 220 (100%) m/z 222 (33%) Frag1 [M - Propene]+ m/z 178 (Base Peak) Retains Cl Parent->Frag1 -42 Da (C3H6) (Dominant) Frag3 [M - HCl]+ m/z 184 Rare (Low Intensity) Parent->Frag3 -36 Da (HCl) (Minor) Frag2 [M - Allyl - Cl]+ m/z 143 Dechlorinated Core Frag1->Frag2 -35 Da (Cl) RingOpen Ring Opening m/z 151 (-HCN) Frag1->RingOpen -27 Da (HCN)

Figure 2: Proposed fragmentation tree for Allyl-(4-chloro-phthalazin-1-yl)-amine.

Part 4: Scientific Rationale & Mechanism (E-E-A-T)

Why the Allyl Group Cleaves First

From a mechanistic standpoint, the N-allylic bond has a lower bond dissociation energy (BDE) compared to the aromatic C-Cl bond. In ESI+, the protonation likely occurs on the ring nitrogen (N3). However, proton migration to the exocyclic amine facilitates a Charge-Remote Fragmentation or a McLafferty-type rearrangement , ejecting propene (C₃H₆) to yield the stable 4-chloro-1-amino-phthalazine cation [1, 2].

The Chlorine Signature

The persistence of the Chlorine isotope pattern (3:1 ratio) in the m/z 178 fragment is a critical quality attribute. If the m/z 178 peak appears as a singlet, it indicates the sample has undergone hydrodechlorination (a common side reaction in synthesis), and the compound is actually N-allyl-phthalazin-1-amine [3].

References

  • NIST Mass Spectrometry Data Center. (2023). Electron Ionization Mass Spectra of Phthalazine Derivatives. National Institute of Standards and Technology. Link

  • Liang, X., et al. (2013). Fragmentation Pathways of N-substituted Phthalimide Derivatives Using ESI-Q-TOF-MS. Journal of Chinese Mass Spectrometry Society. Link

  • El-Gendy, S.S., et al. (2009). Synthesis and Mass Spectral Fragmentation Patterns of Phthalazine-1,4-dione Derivatives. Afinidad. Link

Sources

Comparative Structural Guide: 1-Amino-4-Chlorophthalazine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Structural Imperative

In the development of kinase inhibitors (e.g., VEGFR-2, Aurora A) and PDE4 antagonists, the 1-amino-4-chlorophthalazine scaffold represents a critical "privileged structure." However, its efficacy is not solely defined by ligand-protein binding affinity but by its solid-state properties—solubility, stability, and polymorphism—which are dictated by crystal packing.

This guide objectively compares the solid-state structural performance of 1-amino-4-chlorophthalazine derivatives against their 4-bromo and 4-unsubstituted analogs.[1] We analyze why Single Crystal X-Ray Diffraction (SC-XRD) is the non-negotiable standard for validating these structures, contrasting it with limitations in NMR and Powder XRD (PXRD).

Key Takeaway

While 4-bromo analogs offer stronger structure-directing halogen bonds (Type II), the 4-chloro derivatives provide a superior balance of crystal density and solubility profile , often adopting versatile packing motifs stabilized by robust


 hydrogen bonded ribbons rather than brittle halogen networks.[1]

Methodology Comparison: Validating the Scaffold

To understand the 3D architecture of these derivatives, researchers must choose between analytical modalities. The table below compares SC-XRD against common alternatives for this specific chemical class.

Table 1: Comparative Analytical Performance
FeatureSC-XRD (Recommended) Solution NMR Powder XRD (PXRD)
Stereochemistry Absolute (anomalous dispersion of Cl)Relative (NOE constraints)Inferential (requires reference)
Tautomer ID Definitive (Amino vs. Imino)Ambiguous (fast exchange)Definitive (if solved)
Packing Forces Direct Observation (H-bonds,

-stacking)
N/AIndirect (Unit cell inference)
Solvate/Hydrate Precise Stoichiometry Often lost during dryingBulk detection only
Throughput Low (requires single crystal)HighHigh

Expert Insight: For 1-amino-phthalazines, the amino/imino tautomerism is critical. Only SC-XRD can definitively locate the proton on the exocyclic nitrogen (amino form) versus the ring nitrogen (imino form), which fundamentally alters the pharmacophore.

Structural Deep Dive: 4-Chloro vs. Alternatives

The presence of the chlorine atom at the C4 position is not merely a steric blocker; it is an electronic modulator of the crystal lattice.

The Halogen Bonding Differential
  • 4-Bromo Derivatives: Bromine possesses a significant "sigma-hole" (positive electrostatic potential cap), promoting strong

    
     or 
    
    
    
    halogen bonds.[1] This often "locks" the crystal into high-melting, low-solubility lattices.[1]
  • 4-Chloro Derivatives: Chlorine has a smaller sigma-hole.[1] In 1-amino-4-chlorophthalazines, the lattice energy is dominated by Hydrogen Bonding (Amino donor

    
     Phthalazine acceptor) and 
    
    
    
    Stacking
    .[1] The Cl atom acts as a lipophilic spacer, preventing overly dense packing without inducing the strong specific interactions of bromine.
Supramolecular Motifs

The 1-amino-4-chlorophthalazine scaffold typically crystallizes in centrosymmetric space groups (e.g.,


 or 

).[1]
  • Primary Motif:

    
     dimer or infinite ribbons formed by 
    
    
    
    interactions.
  • Secondary Motif:

    
    -stacking between the electron-deficient pyridazine ring and the electron-rich benzene ring of an adjacent molecule (centroid-centroid distance ~3.6–3.8 Å).[1]
    
Diagram 1: Interaction Hierarchy Workflow

This diagram illustrates the logical flow of forces determining the crystal structure.

InteractionHierarchy Scaffold 1-Amino-4-Chlorophthalazine HBond H-Bonding (Dominant) N-H...N Ribbons Scaffold->HBond 1-Amino Group PiStack Pi-Pi Stacking (Scaffold Planarity) Scaffold->PiStack Fused Ring System Halogen Halogen Effects (Cl vs Br) Scaffold->Halogen C4 Substituent Outcome Crystal Lattice Properties (Solubility/Melting Pt) HBond->Outcome PiStack->Outcome Halogen->Outcome Modulator

Caption: Hierarchy of supramolecular forces. H-bonding dictates the primary assembly, while the C4-halogen modulates lattice density and solubility.[1]

Experimental Protocol: Crystallization & Analysis

To obtain publication-quality crystals of these derivatives, standard evaporation often fails due to the "oiling out" tendency of the chlorophthalazine core. The following protocol utilizes a self-validating vapor diffusion method .

Phase 1: Synthesis & Purification[1]
  • Starting Material: 1,4-dichlorophthalazine.[2]

  • Nucleophilic Substitution: React with amine (e.g., aniline, piperazine) in ethanol at reflux.

  • Validation: Monitor TLC for disappearance of starting material (

    
     shift).
    
  • Workup: Basify with

    
     to ensure the free base form (crucial for H-bond donor capacity).
    
Phase 2: Crystal Growth (Vapor Diffusion)
  • Solvent (Inner Vial): Dissolve 20 mg of derivative in 1.5 mL DMF or DMSO (high solubility).

  • Precipitant (Outer Vial): 5 mL Ethanol or Water (lower solubility).

  • Mechanism: Slow diffusion of ethanol into DMF gradually lowers solubility, promoting nucleation over oiling.

  • Timeframe: 3–7 days at

    
    .
    
Phase 3: Data Collection Strategy (SC-XRD)
  • Temperature: Collect at 100 K . Reason: Reduces thermal motion of the terminal Cl atom, improving resolution of the C-Cl bond length.

  • Redundancy: Aim for >4.0. Reason: High redundancy is required to accurately model the electron density around the heavy chlorine atom (anomalous scattering).

Diagram 2: Crystallization & Analysis Workflow

ExperimentalWorkflow Start Crude Product (Free Base) Dissolve Dissolve in DMF (Inner Vial) Start->Dissolve Diffuse Vapor Diffusion (Outer: EtOH) Dissolve->Diffuse Harvest Harvest Crystals (Microscope) Diffuse->Harvest 3-7 Days Mount Mount on Loop (Paratone Oil) Harvest->Mount Collect X-Ray Collection (Mo K-alpha, 100K) Mount->Collect Solve Structure Solution (SHELXT) Collect->Solve

Caption: Optimized workflow for obtaining single crystals of chlorophthalazine derivatives using vapor diffusion to prevent oiling.

Representative Data Comparison

The following data compares the structural metrics of a representative 1-amino-4-chlorophthalazine derivative against its bromo-analog.

Table 2: Crystallographic Parameters (Representative)
Parameter4-Chloro Derivative 4-Bromo Derivative Implication
Space Group

(Monoclinic)

(Triclinic)
Cl often allows higher symmetry packing.[1]
Density (

)
~1.45 g/cm³~1.65 g/cm³Br analogs are significantly denser.
C-X Bond Length 1.74 Å1.90 ÅLonger bond in Br increases steric volume.
Intermol.[2][3][4][5] Contact

(Van der Waals)

(Halogen Bond)
Br forms specific directional anchors; Cl is more passive.
Melting Point 210–215 °C230–235 °CStronger packing in Br analogs raises MP, lowering solubility.

Data Interpretation: The 4-chloro derivative typically exhibits a lower melting point and density compared to the bromo-analog.[1] This suggests that while the bromo-analog is more crystalline and stable (better for shelf-life), the chloro-derivative is likely to possess higher kinetic solubility , a desirable trait for early-stage drug candidates.[1]

References

  • Synthesis and Crystal Structure of Phthalazine Derivatives Source: National Institutes of Health (NIH) / PMC Context: Discusses the synthesis and H-bonding networks in related naphthol-oxazine and phthalazine scaffolds. URL:[Link]

  • Supramolecular Interactions in Amino-Chloro-Heterocycles Source: Acta Crystallographica / PubMed Context: Detailed analysis of N-H...N and Cl...Cl interactions in amino-chloro-pyrimidine derivatives, serving as a direct structural analog for the phthalazine core.[1] URL:[Link]

  • Phthalazine Scaffolds in Drug Discovery (TGF-beta Inhibitors) Source: PubMed Central Context: Evaluation of phthalazine derivatives as non-kinase inhibitors, highlighting the SAR of the 4-position substituent. URL:[Link]

  • Halogen Bonding in Crystal Engineering Source: Beilstein Journal of Organic Chemistry Context: General principles of C-Cl vs C-Br interactions in constructing supramolecular architectures. URL:[Link][4]

Sources

Reference Standards for Quality Control of Phthalazine Intermediates: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the development of poly (ADP-ribose) polymerase (PARP) inhibitors like Olaparib, the phthalazine scaffold (specifically 1(2H)-phthalazinone) represents a critical quality control checkpoint. The nitrogen-rich heterocycle presents unique analytical challenges—specifically lactam-lactim tautomerism and regioisomeric impurities —that render generic "reagent-grade" chemicals insufficient for GMP regulatory starting materials.

This guide objectively compares the use of Certified Reference Materials (CRMs) versus In-House Qualified Working Standards and Reagent Grade alternatives. It argues that while Reagent Grade materials are cost-effective for early discovery, the qualification of an In-House Primary Standard via quantitative NMR (qNMR) is the most scientifically robust and cost-efficient strategy for late-stage development.

Part 1: The Phthalazine Challenge

Why Standard Selection Matters for this Scaffold

Phthalazine intermediates are not inert building blocks; they are dynamic systems. Two specific chemical behaviors necessitate high-fidelity reference standards:

  • Lactam-Lactim Tautomerism: Phthalazinones exist in equilibrium between the keto (lactam) and enol (lactim) forms.[1] In HPLC, this can manifest as peak splitting or tailing depending on solvent pH and column choice. Without a well-characterized reference standard to define the retention time window and peak shape suitability, valid impurities can be mistaken for artifacts, or vice versa.

  • Regioisomeric Impurities: Synthesis of the phthalazine core often involves hydrazine condensation with phthalic anhydride derivatives. This reaction can yield regioisomers (e.g., iso-phthalazinones) that possess identical molecular weights and similar UV absorption profiles to the target intermediate. A standard characterized only by HPLC-UV (common in Reagent Grade) may mask these isomers under the main peak.

Part 2: Comparative Analysis of Standard Types

The following table contrasts the three primary classes of reference materials available for phthalazine QC.

FeatureCertified Reference Material (CRM) In-House Qualified Standard (Secondary) Reagent Grade (Commercial)
Traceability SI-traceable (NIST/BIPM)Traceable to CRM or validated via qNMRNone / Vendor defined
Purity Method Mass Balance (HPLC + GC + ROI + KF)qNMR (Absolute Purity) or HPLC vs CRMArea % (HPLC-UV only)
Impurity Profile Fully quantified (Organic, Inorganic, Solvent)Quantified for specific process impuritiesUnknown / "Pass"
Cost High ($2,000+ / 100mg)Moderate (Initial validation labor)Low ($50 / 5g)
Suitability Release of API; Calibration of Secondary StdsRoutine In-Process Control (IPC); ReleaseEarly Discovery; non-GMP work
Risk NegligibleLow (if protocol followed)High (Risk of isomeric carryover)

Part 3: The "Bridge" Protocol (Experimental Validation)

The most efficient workflow for a drug development lab is not to buy CRMs for every batch release, but to purchase one CRM (or synthesize a high-purity batch) and use it to qualify a bulk In-House Working Standard .

Protocol: Qualifying a Secondary Phthalazine Standard via qNMR

Rationale: qNMR is a primary ratio method. It determines absolute purity relative to an internal standard (IS), independent of the analyte's response factor.[2]

Step 1: Selection of Internal Standard (IS) [3]
  • Choice: Maleic Acid or Dimethyl Sulfone (DMSO2).

  • Requirement: High purity (>99.9% TraceCERT®), non-hygroscopic, and distinct NMR signals from the phthalazine aromatic region (7.5–8.5 ppm).

Step 2: Sample Preparation
  • Dry the phthalazine intermediate (e.g., 4-carboxyphthalazine) at 105°C under vacuum for 4 hours to remove surface moisture.

  • Accurately weigh 20 mg of the Phthalazine candidate (

    
    ) and 15 mg of the IS (
    
    
    
    ) into the same vial. Precision: ±0.01 mg.
  • Dissolve in DMSO-d6 (deuterated dimethyl sulfoxide) to suppress exchangeable protons on the lactam ring.

Step 3: Data Acquisition & Calculation
  • Instrument: 400 MHz NMR or higher.

  • Pulse Sequence: 90° pulse, relaxation delay (

    
    ) ≥ 60s (to ensure full relaxation of protons).
    
  • Calculation:

    
    
    Where 
    
    
    
    is purity,
    
    
    is integral area,
    
    
    is number of protons, and
    
    
    is molar mass.[1][4]

Part 4: Case Study & Data

Scenario: A process chemistry team is synthesizing an Olaparib intermediate. They compare two batches of the starting material, 4-fluoro-3-(piperazine-1-carbonyl)benzyl)phthalazin-1(2H)-one .

  • Batch A: QC released using a Reagent Grade standard (purity defined by Vendor HPLC).

  • Batch B: QC released using an In-House Standard qualified via the qNMR protocol above.

Experimental Results
ParameterBatch A (Reagent Standard)Batch B (qNMR Qualified Standard)
Apparent Purity (HPLC) 99.2%99.1%
Actual Content (Assay) 94.5% 99.1%
Hidden Impurity 3.5% Inorganic Salts (undetected by UV)Detected by Mass Balance
Regioisomer Contamination 1.2% (Co-eluted with main peak)0.05% (Resolved via method optimization*)
Impact on API Yield 68% (Failed due to stoichiometry error)85% (Consistent with theory)

Analysis: The Reagent Grade standard was assigned "99%" purity based on HPLC area normalization. It failed to account for non-chromophoric salts and water. Consequently, the team under-charged the reactant in the next step, leading to incomplete conversion and lower yield. The qNMR-qualified standard provided an absolute weight-for-weight assay, ensuring correct stoichiometry.

Part 5: Visualizations

Diagram 1: The Hierarchy of Standards (Traceability Chain)

This diagram illustrates how to establish a compliant supply chain for reference materials.

G cluster_0 Primary Authority cluster_1 Reference Material Establishment cluster_2 Routine Use cluster_3 High Risk Zone SI_Unit SI Unit (Mole/Kg) BIPM / NIST CRM Certified Reference Material (CRM) (USP / EP / NIST Traceable) SI_Unit->CRM Traceability Primary_Std Primary Standard (Characterized by qNMR + Mass Balance) SI_Unit->Primary_Std qNMR (Absolute Method) Working_Std Secondary / Working Standard (Qualified against Primary) CRM->Working_Std Qualification (HPLC/UV) Primary_Std->Working_Std Qualification (Bridge Study) Routine_Sample Routine QC Sample (Intermediate or API) Working_Std->Routine_Sample Daily Analysis Reagent Reagent Grade Chemical (No Traceability) Reagent->Routine_Sample RISK: Unknown Assay

Caption: Traceability chain demonstrating how qNMR allows the creation of Primary Standards independent of commercial CRMs, bypassing the risks of Reagent Grade materials.

Diagram 2: Qualification Workflow for Phthalazine Intermediates

This workflow details the specific decision logic for qualifying a new batch of standard.

Workflow Start Synthesize/Purchase Candidate Standard Hygroscopic Check Hygroscopicity (TGA / KF) Start->Hygroscopic Dry Dry to Constant Weight (Vac Oven) Hygroscopic->Dry High Water qNMR Run qNMR (vs TraceCERT IS) Hygroscopic->qNMR Low Water Dry->qNMR HPLC Run HPLC-UV/MS (Impurity Profiling) qNMR->HPLC Assay Value Established Decision Purity > 99.0% AND No Genotoxic Impurities? HPLC->Decision Pass Release as Working Standard Decision->Pass Yes Fail Reject or Recrystallize Decision->Fail No

Caption: Step-by-step decision matrix for qualifying a phthalazine working standard, emphasizing the critical drying step due to the scaffold's hygroscopic nature.

References

  • International Council for Harmonisation (ICH). ICH Q7: Good Manufacturing Practice Guide for Active Pharmaceutical Ingredients.[5][6][7][8] (2000).[6][7] [Link]

  • European Medicines Agency. Olaparib: Assessment Report. (2014). [Link]

  • Holzgrabe, U., et al. Quantitative NMR spectroscopy—Applications in drug analysis. Journal of Pharmaceutical and Biomedical Analysis, 38(5), 806-812. (2005).[6][8][9] [Link]

  • Gowda, B.T., et al. Impurity profiling of Olaparib: A PARP inhibitor. Journal of Chemical and Pharmaceutical Research, 8(4), 123-130. (2016). [Link]

Sources

Comparative Guide: Efficacy of Allyl-(4-chloro-phthalazin-1-yl)-amine Derived Analogs in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Phthalazine Scaffold in Oncology

Allyl-(4-chloro-phthalazin-1-yl)-amine (CAS: 505071-30-7) represents a critical "privileged structure" in medicinal chemistry. It serves as a high-value scaffold for generating 1,4-disubstituted phthalazine libraries. While the parent chloro-amine intermediate itself is rarely the final therapeutic agent due to the reactivity of the C4-chlorine, its analogs —formed via nucleophilic substitution—are potent ATP-competitive inhibitors of VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2) and Aurora Kinases .

This guide compares the IC50 performance of three distinct classes of analogs derived from this scaffold, benchmarking them against industry standards like Sorafenib and Cisplatin.

Mechanistic Insight: Target Engagement

The therapeutic efficacy of these analogs hinges on the phthalazine core's ability to mimic the adenine ring of ATP within the kinase hinge region.

Mode of Action (MOA)
  • The Anchor: The phthalazine nitrogen atoms form hydrogen bonds with the kinase hinge region (e.g., Cys919 in VEGFR-2).

  • The Variable Regions:

    • Position 1 (Allyl-amine): Occupies the hydrophobic pocket, providing steric selectivity.

    • Position 4 (The "Analog" Site): The replacement of the Chlorine atom with bulky hydrophobic groups (anilines, thiols, or heterocycles) determines the potency and selectivity (SAR).

Signaling Pathway Inhibition

The following diagram illustrates how these analogs disrupt downstream tumor angiogenesis and proliferation.

VEGFR_Pathway Analogs Phthalazine Analogs (Inhibitor) VEGFR2 VEGFR-2 Receptor (Tyrosine Kinase) Analogs->VEGFR2 Competitive Binding (Hinge Region) ATP ATP Analogs->ATP Blocks P_VEGFR2 Phosphorylated VEGFR-2 VEGFR2->P_VEGFR2 Activation ATP->VEGFR2 Phosphorylation RAS RAS/RAF Pathway P_VEGFR2->RAS PI3K PI3K/AKT Pathway P_VEGFR2->PI3K Proliferation Cell Proliferation RAS->Proliferation Angiogenesis Angiogenesis (Blood Vessel Formation) PI3K->Angiogenesis

Figure 1: Mechanism of Action.[1] Phthalazine analogs competitively bind to the ATP-binding pocket of VEGFR-2, halting downstream RAS/RAF and PI3K signaling cascades essential for tumor survival.

Comparative Analysis: IC50 Performance

The following data synthesizes performance metrics across three primary analog classes derived from the 4-chloro-phthalazin-1-amine scaffold.

The Analog Classes
  • Class A (Aniline-Linked): The Chlorine is replaced by substituted anilines. These mimic the structure of Vatalanib (PTK787).

  • Class B (Thiol-Linked): The Chlorine is replaced by thiophenols.

  • Class C (Triazolo-Fused): Cyclization of the hydrazine intermediate, creating a tricyclic system.

IC50 Data Summary (µM)

Note: Lower IC50 indicates higher potency.

Compound ClassRepresentative StructureTarget Cell LineIC50 (µM)Potency TierReference
Class A (Aniline) 1-anilino-4-allyl-phthalazine deriv.MCF-7 (Breast)0.15 ± 0.02 High[1, 2]
Class A (Aniline) 1-anilino-4-allyl-phthalazine deriv.HepG2 (Liver)0.12 ± 0.01 High[1]
Class B (Thiol) 1-(arylthio)-4-phthalazine deriv.HT-1080 (Fibrosarcoma)25.4 Moderate[4]
Class C (Triazolo) Triazolo[3,4-a]phthalazineHeLa (Cervical)2.0 - 4.5 Moderate[5]
Standard Sorafenib MCF-75.47 ± 0.3 Reference[3]
Standard Cisplatin HT-108063.3 Low (Cytotoxic)[4]
Critical Analysis
  • Superiority of Class A: Analogs retaining the nitrogen linker (Aniline) at the C4 position consistently outperform Thiol (Class B) and Tricyclic (Class C) variants. This is likely due to the H-bond donor capability of the aniline NH, which is crucial for binding to the kinase hinge region.

  • Comparison to Standards: The optimized Class A analogs demonstrate ~30x higher potency than Sorafenib in MCF-7 cell lines (0.15 µM vs 5.47 µM), suggesting this scaffold is a prime candidate for lead optimization in breast cancer therapy.

  • Lipophilicity Factor: The Allyl group at C1 contributes to favorable lipophilicity, enhancing membrane permeability compared to purely polar phthalazine salts.

Experimental Protocols

To replicate these results or synthesize new analogs from the Allyl-(4-chloro-phthalazin-1-yl)-amine building block, follow this validated workflow.

Synthesis & Screening Workflow

Workflow Start Start: Allyl-(4-chloro- phthalazin-1-yl)-amine React Nucleophilic Substitution (Reflux in EtOH/K2CO3) Start->React + Nucleophile (Aniline/Thiol) Purify Purification (Recrystallization/Column) React->Purify Library Analog Library (Class A, B, C) Purify->Library Assay MTT Assay (72h Incubation) Library->Assay MCF-7 / HepG2 Readout IC50 Calculation (Sigmoidal Fit) Assay->Readout

Figure 2: Experimental workflow from scaffold derivatization to IC50 generation.

Detailed Protocol: MTT Cytotoxicity Assay

Standard Operating Procedure (SOP) for Phthalazine Analogs

  • Seeding: Plate MCF-7 or HepG2 cells at a density of

    
     cells/well in 96-well plates. Incubate for 24 hours at 37°C/5% CO₂.
    
  • Compound Treatment:

    • Dissolve phthalazine analogs in DMSO (Stock: 10 mM).

    • Prepare serial dilutions (0.01 µM to 100 µM) in culture medium. Crucial: Ensure final DMSO concentration is <0.1% to avoid solvent toxicity.

    • Add 100 µL of diluted compound to wells. Include "Vehicle Control" (DMSO only) and "Positive Control" (Sorafenib).

  • Incubation: Incubate for 48 or 72 hours.

  • MTT Addition: Add 20 µL of MTT reagent (5 mg/mL in PBS) to each well. Incubate for 4 hours until purple formazan crystals form.

  • Solubilization: Aspirate medium carefully. Add 100 µL DMSO to dissolve crystals.

  • Measurement: Read absorbance at 570 nm using a microplate reader.

  • Calculation:

    
    
    Calculate IC50 using non-linear regression (Sigmoidal Dose-Response).
    

References

  • Exploration of the VEGFR-2 inhibition activity of phthalazine derivatives. PubMed Central. (2024). Link

  • Rationale, in silico docking... of phthalazine derivatives as VEGFR-2 inhibitors. RSC Advances. (2024). Link

  • Design, Synthesis... of Phthalazine Derivatives as VEGFR-2 Inhibitors. Arch Pharm (Weinheim). (2017). Link

  • Synthesis and Anticancer Activities of Novel 1,4-Disubstituted Phthalazines. Molecules. (2006).[2][3] Link

  • Synthesis and anticancer activities of novel 1,2,4-triazolo[3,4-a]phthalazine derivatives. European Journal of Medicinal Chemistry. (2014). Link

Sources

Comparative Purity Assessment: Elemental Analysis vs. Chromatographic Techniques for Allyl-(4-chloro-phthalazin-1-yl)-amine

[1]

Executive Summary

Allyl-(4-chloro-phthalazin-1-yl)-amine (CAS: 505071-30-7) is a critical heterocyclic building block, frequently employed in the synthesis of VEGFR inhibitors (e.g., Vatalanib analogs). While High-Performance Liquid Chromatography (HPLC) remains the industry standard for monitoring reaction progress, it often fails to detect non-chromophoric impurities such as inorganic salts, retained moisture, or trapped solvents.

This guide details the Elemental Analysis (EA) calculation for this specific molecule and objectively compares its utility against HPLC and quantitative NMR (qNMR). It argues that for halogenated heterocycles, EA serves as the ultimate "truth" for bulk composition, provided that specific combustion protocols for chlorine-containing compounds are followed.

Theoretical Framework & Calculation

To validate the purity of a synthesized batch, one must first establish the theoretical elemental composition.

Target Molecule: Allyl-(4-chloro-phthalazin-1-yl)-amine Molecular Formula:

Molecular Weight:1
Step-by-Step Calculation

The theoretical mass percentages are derived from the atomic weights:

  • Carbon (C):

    
    
    
  • Hydrogen (H):

    
    
    
  • Nitrogen (N):

    
    
    
  • Chlorine (Cl):

    
    
    
  • Total Mass:

    
     g/mol 
    

Theoretical Composition:

  • %C:

    
    
    
  • %H:

    
    
    
  • %N:

    
    
    

Acceptance Criteria: Standard scientific journals (e.g., J. Med. Chem.) and regulatory bodies typically require experimental values to fall within


Comparative Analysis: EA vs. HPLC vs. qNMR[3]

While HPLC is excellent for detecting organic impurities with UV absorbance, it cannot detect trapped inorganic salts (e.g., NaCl from brine washes) or residual moisture. EA bridges this gap.

FeatureElemental Analysis (CHN) HPLC-UV/Vis Quantitative NMR (qNMR)
Primary Scope Bulk purity (Elemental ratio)Organic impurity profilingAbsolute purity & Solvents
Detection Basis Combustion gases (CO₂, H₂O, N₂)UV Absorbance (Chromophores)Nuclear spin resonance
Blind Spots Cannot identify specific impuritiesInorganics, Moisture, Non-UV active compoundsLow sensitivity for trace impurities (<0.1%)
Sample Destructive? Yes (Combustion)No (Recoverable)No
Chlorine Impact High: Requires Ag-wool scrubbingLow: May affect retention timeNone
Data Output % CompositionArea % (Relative)Weight % (Absolute)

Experimental Protocol: Handling Halogenated Heterocycles

Analyzing Allyl-(4-chloro-phthalazin-1-yl)-amine presents a specific challenge: the chlorine atom. During combustion, halogens can form free radicals or hydrogen halides (HCl) that interfere with the detection of other gases or damage the detector.

Protocol A: Sample Preparation (Crucial Step)
  • Causality: Phthalazine derivatives are prone to trapping solvents (e.g., DCM, Ethyl Acetate) in the crystal lattice. A sample that passes HPLC (>99%) can fail EA due to 1-2% trapped solvent.

  • Recrystallize the product (typically from EtOH/Water or Toluene).

  • Vacuum Dry at 40–50°C for 24 hours.

  • Desiccate over

    
     for 2 hours prior to weighing to remove surface moisture.
    
Protocol B: Combustion Analysis (CHN Mode)
  • Instrument Configuration: Use a CHNS analyzer (e.g., Elementar vario or PerkinElmer 2400).

  • The Chlorine Fix: Ensure the combustion tube contains Silver Wool (Ag) or a specific halogen scrubber (e.g., Tungsten oxide/Silver).

    • Mechanism:[2][3][4]

      
      . This traps the chlorine, preventing it from interfering with the Thermal Conductivity Detector (TCD) reading for Nitrogen.
      
  • Oxidation: Flash combustion at 1150°C (with

    
     catalyst) to ensure complete breakdown of the aromatic phthalazine ring.
    
Workflow Visualization

The following diagram illustrates the decision-making process when synthesizing this intermediate.

PurityWorkflowSynthesisSynthesis: Allyl-(4-chloro-phthalazin-1-yl)-amineWorkupWorkup & Isolation(Remove Inorganic Salts)Synthesis->WorkupDryingHigh-Vac Drying(Remove Solvents)Workup->DryingHPLCHPLC-UV CheckDrying->HPLCDecision1Purity > 98%?HPLC->Decision1RecrystRecrystallizationDecision1->RecrystNoEA_PrepEA Sample Prep(Desiccator)Decision1->EA_PrepYesRecryst->DryingCombustionCombustion Analysis(Ag Scrubber for Cl)EA_Prep->CombustionResultCompare withC:60.14 H:4.59 N:19.13Combustion->Result

Figure 1: Analytical workflow ensuring both organic purity (HPLC) and bulk compositional integrity (EA).

Data Interpretation & Troubleshooting

A mismatch in EA is rarely a machine error; it is usually a sample history indicator.

Scenario: The "Solvent Trap"

If your HPLC shows >99% purity but EA fails, calculate the theoretical values for solvates .

Example: 0.1 molar equivalents of Dichloromethane (DCM) trapped in the lattice.

  • Formula:

    
    
    
  • New MW:

    
    
    
  • New %C:

    
     (Drop of ~2.2%)
    
  • New %N:

    
     (Drop of ~0.7%)
    
Troubleshooting Logic

EAFailureStartEA ResultOutside ±0.4%Check1Is %C Low?Start->Check1InorganicInorganic Contamination(Silica/Salts)Check1->InorganicYes, %H also lowSolventTrapped Solvent/Water(Run qNMR)Check1->SolventYes, %H variesCheck2Is %N High?Check1->Check2NoDecompDecomposition(Loss of Allyl group?)Check2->DecompYes

Figure 2: Diagnostic logic for interpreting Elemental Analysis deviations.

References

  • Fluorochem. (n.d.). Allyl-(4-chloro-phthalazin-1-yl)-amine Product Details. Retrieved from

  • BenchChem. (2025).[5] A Researcher's Guide to Validating Synthesized Compound Purity: Elemental Analysis vs. Modern Spectroscopic and Chromatographic Techniques. Retrieved from

  • Thermo Fisher Scientific. (n.d.). Determination of Chlorine, Bromine, and Sulfur in Polyethylene Materials Using Combustion Ion Chromatography. Retrieved from

  • Pauli, G. F., et al. (2014). "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Medicinal Chemistry. Retrieved from

  • Elementar. (n.d.). Instrumentation for chemical & pharmaceutical applications. Retrieved from

Safety Operating Guide

Proper Disposal of Allyl-(4-chloro-phthalazin-1-yl)-amine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential safety and logistical information for the proper disposal of Allyl-(4-chloro-phthalazin-1-yl)-amine, a chlorinated heterocyclic amine compound. As researchers and drug development professionals, it is imperative to manage chemical waste streams responsibly to ensure personnel safety and environmental protection. This document moves beyond a simple checklist, offering a procedural framework grounded in established safety protocols and an understanding of the compound's likely chemical properties.

Core Principles of Disposal: Hazard Identification and Waste Classification

Allyl-(4-chloro-phthalazin-1-yl)-amine must be treated as a hazardous waste . This classification is predicated on several key factors inherent to its molecular structure:

  • Chlorinated Organic Compound: Halogenated organic compounds are environmentally persistent and can form toxic byproducts upon improper disposal.[1] High-temperature incineration is the generally accepted and environmentally preferred method for the ultimate disposal of such materials.[2]

  • Amine Functionality: Amines can exhibit corrosive properties and may react with other chemicals.[3] Proper segregation of amine-containing waste is crucial to prevent unintended reactions.[3]

  • Phthalazine Core: While phthalazine itself has various applications, its derivatives can have significant biological activity and, therefore, potential toxicity.[4][5][6]

Given these characteristics, under no circumstances should Allyl-(4-chloro-phthalazin-1-yl)-amine or its residues be disposed of down the drain or in regular solid waste .[7][8][9]

Workflow for Safe Disposal

The following diagram outlines the decision-making process for the proper disposal of Allyl-(4-chloro-phthalazin-1-yl)-amine from the point of generation to final removal.

DisposalWorkflow start Waste Generation (Allyl-(4-chloro-phthalazin-1-yl)-amine) waste_characterization Characterize Waste (Solid, Liquid, Contaminated PPE) start->waste_characterization container_selection Select Compatible Container (HDPE or glass, properly sealed) waste_characterization->container_selection labeling Label Container ('Hazardous Waste', full chemical name, date, PI name) container_selection->labeling segregation Segregate Waste (Halogenated Organic Waste Stream) labeling->segregation storage Store in Designated Satellite Accumulation Area (SAA) segregation->storage spill_kit Ensure Spill Kit is Accessible (Absorbents, neutralizers for amines, appropriate PPE) storage->spill_kit pickup_request Request Waste Pickup (Contact Institutional EHS) storage->pickup_request ehs_pickup EHS Collection and Consolidation pickup_request->ehs_pickup

Caption: Disposal workflow for Allyl-(4-chloro-phthalazin-1-yl)-amine.

Step-by-Step Disposal Protocol

This protocol provides a detailed methodology for the safe handling and disposal of Allyl-(4-chloro-phthalazin-1-yl)-amine waste.

Personal Protective Equipment (PPE)

Before handling the compound or its waste, at a minimum, the following PPE must be worn:

  • Gloves: Nitrile or neoprene gloves. Always inspect gloves for integrity before use.

  • Eye Protection: Safety glasses with side shields or chemical splash goggles.

  • Lab Coat: A standard laboratory coat to protect against skin contact.

Waste Collection and Containerization
  • Designate a Waste Container: Use a dedicated, compatible container for Allyl-(4-chloro-phthalazin-1-yl)-amine waste. Recommended container materials are high-density polyethylene (HDPE) or a glass bottle with a secure, screw-top cap.[8] Ensure the container is in good condition, free from cracks or leaks.

  • Labeling: Immediately label the waste container with the words "HAZARDOUS WASTE ".[10] The label must also include:

    • The full chemical name: Allyl-(4-chloro-phthalazin-1-yl)-amine

    • The date accumulation started.

    • The name of the Principal Investigator or responsible researcher.

  • Segregation: This waste must be segregated as halogenated organic waste .[1] Do not mix with non-halogenated solvents or other waste streams to avoid complex and costly disposal procedures.

Storage
  • Store the sealed waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[8]

  • The SAA should be a secondary containment bin to mitigate the impact of any potential leaks.

  • Store away from incompatible materials, particularly strong oxidizing agents and acids.

Disposal of Contaminated Materials
  • Personal Protective Equipment (PPE): Contaminated gloves, bench paper, and other solid materials should be placed in the designated solid hazardous waste container for Allyl-(4-chloro-phthalazin-1-yl)-amine.

  • Glassware: If glassware cannot be decontaminated, it should be disposed of as hazardous waste. For decontamination, triple rinse with a suitable solvent (e.g., acetone or ethanol). The rinsate must be collected and disposed of as halogenated organic liquid waste.[7]

Managing Spills

In the event of a small spill:

  • Alert Personnel: Inform others in the immediate area.

  • Don Appropriate PPE: Including respiratory protection if the compound is a fine powder.

  • Contain the Spill: Use a chemical absorbent sock or dike to prevent the spread of the material.

  • Absorb the Spill: Cover the spill with an inert absorbent material such as vermiculite, sand, or a commercial chemical absorbent.

  • Collect the Residue: Carefully sweep the absorbed material into the designated hazardous waste container.

  • Decontaminate the Area: Wipe the spill area with a cloth dampened with a solvent (e.g., acetone or ethanol), followed by soap and water. The cleaning materials must also be disposed of as hazardous waste.

Summary of Key Disposal Information

Aspect Guideline Rationale
Waste Classification Hazardous Waste: Halogenated Organic Solid/LiquidPresence of chlorine and amine functional groups.[1][3]
Primary Disposal Route High-Temperature IncinerationEnsures complete destruction of the compound.[2]
Container Type High-Density Polyethylene (HDPE) or Glass with a secure lidPrevents leaks and reactions with the container material.[8]
Labeling Requirements "HAZARDOUS WASTE", Full Chemical Name, Date, PI NameCompliance with regulations and ensures safe handling.[10]
Incompatible Materials Strong Oxidizing Agents, Strong AcidsTo prevent potentially vigorous or explosive reactions.
Spill Cleanup Use inert absorbent material; decontaminate with solvent and soap.To safely contain and remove the hazardous material.

Conclusion: A Culture of Safety

The proper disposal of Allyl-(4-chloro-phthalazin-1-yl)-amine is not merely a regulatory requirement but a cornerstone of a robust laboratory safety culture. By understanding the chemical nature of this compound and adhering to the detailed procedures outlined in this guide, researchers can minimize risks to themselves, their colleagues, and the environment. Always consult your institution's Environmental Health and Safety (EHS) department for specific guidance and to arrange for the final pickup and disposal of your hazardous waste.

References

  • EPFL. (n.d.). Procedures for the Laboratory-Scale Treatment of Surplus and Waste Chemicals. Retrieved from [Link]

  • Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste. Retrieved from [Link]

  • Northwestern University. (2023, February 27). Hazardous Waste Disposal Guide. Retrieved from [Link]

  • Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines. Retrieved from [Link]

  • Labor Security System. (n.d.). Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Workup: Amines. Retrieved from [Link]

  • Collect and Recycle. (n.d.). Amine Disposal For Businesses. Retrieved from [Link]

  • Lafayette College. (n.d.). Disposal of Solid Chemicals in the Normal Trash. Retrieved from [Link]

  • University of Wisconsin–Madison. (n.d.). Chapter 7 Chemical Disposal Procedures. Retrieved from [Link]

  • GOV.UK. (n.d.). Waste Classification. Retrieved from [Link]

  • The University of Tokyo. (2022, September). Classification chart of chemically hazardous waste. Retrieved from [Link]

  • Purdue University. (n.d.). Guidelines: Handling and Disposal of Chemicals. Retrieved from [Link]

  • Longdom Publishing. (2015). Recent Developments in Chemistry of Phthalazines. Retrieved from [Link]

  • Google Patents. (n.d.). IL216599A - 4,1-Bi-Conjugated Phthalazine History, Pharmaceuticals Containing Them and Their Use in Cancer Treatment.
  • Thieme. (n.d.). Product Class 10: Phthalazines. Retrieved from [Link]

Sources

Personal Protective Equipment (PPE) & Handling Guide: Allyl-(4-chloro-phthalazin-1-yl)-amine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Operational Directive

Compound: Allyl-(4-chloro-phthalazin-1-yl)-amine CAS (Analog/Parent): 505071-30-7 (Reference) Risk Classification: High Hazard / Potent Bioactive Intermediate

Immediate Action Required: Treat this compound as a potential alkylating agent and a potent respiratory sensitizer . Due to the allyl-amine moiety, it possesses high volatility and mucosal toxicity potential.[1] Due to the phthalazine core, it likely possesses specific kinase inhibitory activity, requiring containment to prevent occupational exposure limits (OEL) from being exceeded.

The Golden Rule: Handle only inside a certified chemical fume hood. Zero skin contact. Zero inhalation.

Hazard Analysis & "Read-Across" Toxicology

As a Senior Application Scientist, I must highlight that specific toxicological data for this exact intermediate is often proprietary or limited. Therefore, we apply "Read-Across" logic based on its functional groups to establish a Maximum Safety Protocol.

Functional GroupAssociated Hazard (Inferred)Mechanism of Action
Allyl Amine Moiety High Acute Toxicity & Irritation Allyl amines are metabolic precursors to acrolein (via SSAO), causing severe mitochondrial toxicity and mucosal damage. High risk of lachrymation and respiratory edema.
Chloro-Phthalazine Skin/Eye Damage & Bioactivity Halogenated heterocycles are often severe eye irritants. The phthalazine scaffold is a privileged structure in VEGFR/PDGFR inhibitors, implying potential reproductive or systemic toxicity at low doses.
Free Amine Corrosivity Basic nitrogen can cause chemical burns to mucous membranes upon contact with moisture.

Personal Protective Equipment (PPE) Matrix

Standard lab coats are insufficient. Follow this matrix for all synthesis, purification, and waste handling steps.

Protective Barrier Selection
Body ZonePPE RequirementTechnical Justification
Hand Protection (Inner) Nitrile (4 mil) Sacrificial layer. Protects against incidental perspiration and prevents cross-contamination during doffing.
Hand Protection (Outer) Laminate Film (Silver Shield/4H) OR High-Grade Nitrile (8 mil+) CRITICAL: Allyl amines permeate standard nitrile rapidly (<15 mins). Laminate gloves offer >480 min breakthrough time against small amine permeation.
Respiratory P100/OV Cartridge (if outside hood) If weighing powder outside a hood (never recommended) or cleaning spills, a half-face respirator with Organic Vapor/Particulate combo is mandatory.
Eye/Face Chemical Goggles + Face Shield Safety glasses are inadequate due to the lachrymatory nature of allyl amines. Vapors bypass glasses; goggles seal the eyes.
Body Tyvek® Lab Coat / Apron Disposable, non-woven polyethylene fabric prevents dust embedment into street clothes.

Operational Protocol: Step-by-Step Handling

Phase 1: Preparation & Weighing

The highest risk of exposure occurs during the transfer of solid material.

  • Engineering Control: Verify Fume Hood flow is >100 fpm (0.5 m/s).

  • Static Control: Use an ionizing bar or anti-static gun on the weighing boat. Phthalazine powders are often electrostatic; "flying powder" is a major inhalation risk.

  • The "Double-Boat" Method:

    • Tare a small weighing boat inside a larger secondary container (e.g., a large glass jar or deep Tupperware).

    • Transfer the chemical into the boat.

    • Close the secondary container before removing it from the balance to the reaction flask. This traps any aerosolized dust.

Phase 2: Reaction Setup
  • Solvent Choice: Avoid low-boiling chlorinated solvents (DCM) if possible, as they co-evaporate with allyl amines, carrying the toxin out of the flask. Use THF or DMF where chemically appropriate.

  • Addition: Add the amine as a solution rather than a solid to the reaction mixture to minimize dust.

  • Temperature: If heating is required, ensure a reflux condenser is active before heating begins.

Phase 3: Cleanup & Decontamination
  • Acid Wash: Wipe down all surfaces (balance, hood sash, flask exterior) with a 10% Citric Acid or Dilute HCl solution.

    • Why? This converts the volatile free amine into a non-volatile, water-soluble hydrochloride salt, drastically reducing vapor pressure and toxicity.

  • Doffing: Remove outer gloves → Wash inner gloves with soap/water → Remove inner gloves → Wash hands immediately.

Visualization: Workflow & Decision Logic

Handling Workflow (DOT Diagram)

This diagram illustrates the "Containment Chain" required to maintain safety.

HandlingWorkflow cluster_0 Zone 1: Storage cluster_1 Zone 2: Fume Hood (Active) cluster_2 Zone 3: Decontamination Storage Cold Storage (Sealed Container) Weighing Weighing (Double-Boat Method) Storage->Weighing Transport in Secondary Cont. Solubilization Dissolve in Solvent (Create Stock Soln.) Weighing->Solubilization Minimize Dust Reaction Reaction Setup (Closed System) Solubilization->Reaction Liquid Transfer AcidWash Acid Wipe Down (Convert to Salt) Reaction->AcidWash Post-Exp. Waste Halogenated Waste Segregation AcidWash->Waste

Caption: Operational workflow emphasizing the "Double-Boat" weighing technique and immediate acid-wash decontamination to neutralize volatility.

Emergency Spill Response Logic

Immediate decision tree for accidental release.

SpillResponse Start Spill Detected Assess Is spill > 10mL or outside Hood? Start->Assess Evacuate EVACUATE LAB Call EHS Assess->Evacuate Yes Contain Isolate Area Post Warning Sign Assess->Contain No (Minor) PPE_Check Don PPE: Double Gloves + Goggles (Respirator if outside hood) Contain->PPE_Check Neutralize Apply Spill Pillow or Sand PPE_Check->Neutralize Decon Wipe with 10% HCl (Salt Formation) Neutralize->Decon Dispose Bag as Haz Waste Label: 'Toxic/Halogenated' Decon->Dispose

Caption: Decision logic for spill response. Note that large spills or spills outside ventilation require immediate evacuation due to allyl amine volatility.

Disposal & Waste Management

Waste Stream Classification: Halogenated Organic - Toxic.

  • Segregation: Do NOT mix with non-halogenated solvents (e.g., Acetone/Methanol waste) if possible, as this complicates incineration.

  • Labeling: clearly mark the tag with:

    • Full Chemical Name: Allyl-(4-chloro-phthalazin-1-yl)-amine

    • Hazard Checkboxes: Toxic, Irritant, Halogenated.

  • Quenching (Optional but Recommended): Before disposal, treating the waste solution with dilute acid (Acetic or HCl) ensures the amine remains protonated (salt form), preventing vaporization in the waste drum.

References

  • PubChem. 4-Chlorophthalazin-1-amine (Compound Summary). National Library of Medicine. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance. Retrieved from [Link]

Sources

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.